2-(4-Bromophenyl)-4,6-diphenylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-4,6-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXSMHFTDYOITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384332 | |
| Record name | 2-(4-bromophenyl)-4,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3557-70-8 | |
| Record name | 2-(4-bromophenyl)-4,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-4,6-diphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridines
The pyridine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse class of pyridine derivatives, 2,4,6-trisubstituted pyridines are of particular interest due to their unique photophysical properties and their role as versatile intermediates in the synthesis of more complex molecular architectures. 2-(4-Bromophenyl)-4,6-diphenylpyridine, the subject of this guide, is a valuable synthon, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions, making it a key building block in medicinal chemistry and materials science.
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols to enable its successful preparation and verification.
I. Synthesis of this compound: A One-Pot Approach
The most efficient and widely employed method for the synthesis of 2,4,6-triarylpyridines is a one-pot condensation reaction. This approach, a variation of the Kröhnke pyridine synthesis, offers high yields and operational simplicity by combining readily available starting materials.[1][2][3]
Reaction Principle: The One-Pot Condensation
The synthesis involves a multi-component reaction between an acetophenone derivative (providing the C2 and C6 carbons and their phenyl substituents), a benzaldehyde derivative (providing the C4 carbon and its phenyl substituent), and a nitrogen source, typically ammonium acetate, which provides the nitrogen atom for the pyridine ring.[4][5] The reaction proceeds through a series of intermediates, including the formation of a chalcone and a 1,5-dicarbonyl compound, which then undergoes cyclization and aromatization to yield the final pyridine product.[2][6]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of 2,4,6-triarylpyridines.[2][3][7]
Materials:
-
Acetophenone
-
4-Bromobenzaldehyde
-
Ammonium Acetate
-
Ethanol (or suitable solvent for recrystallization)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reactant Charging: In a round-bottom flask, combine acetophenone (2 molar equivalents), 4-bromobenzaldehyde (1 molar equivalent), and a significant excess of ammonium acetate (approximately 5-10 molar equivalents).
-
Reaction: The mixture can be heated under solvent-free conditions at 120-140°C for 2-4 hours.[2] Alternatively, the reaction can be carried out in a solvent such as ethanol under reflux for 4-8 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed solvent-free, the solidified mass should be triturated with water.
-
If the reaction was performed in a solvent, the product may precipitate upon cooling. If not, the solvent volume can be reduced under reduced pressure.
-
The crude product is then collected by vacuum filtration.
-
-
Purification:
-
The collected solid is washed thoroughly with water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
For further purification, the crude product should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.
-
II. Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyridine ring will appear as distinct signals, as will the protons on the three phenyl rings. The integration of these signals will correspond to the number of protons in each environment. The protons on the bromophenyl ring will likely appear as two doublets due to para-substitution. For comparison, the aromatic protons of 2-(4-bromophenyl)pyridine appear in the range of δ 7.21-8.71 ppm.[8]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The spectrum will be characterized by a number of signals in the aromatic region (typically δ 120-160 ppm). The carbons of the pyridine ring will have distinct chemical shifts, with the carbons bonded to nitrogen generally appearing at lower field. The presence of the bromine atom will cause a characteristic shift for the carbon to which it is attached. For 2-(4-bromophenyl)pyridine, the carbon signals appear in the range of δ 120.3-156.2 ppm.[8]
| Parameter | Expected ¹H NMR Data (Predicted) | Expected ¹³C NMR Data (Predicted) |
| Chemical Shift Range (ppm) | 7.0 - 8.7 | 118 - 160 |
| Key Signals | Multiplets for phenyl and pyridine protons. Two doublets for the 4-bromophenyl group. | Signals for all 23 unique carbons. Characteristic shifts for C-Br and pyridine carbons. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic rings and the C-Br bond.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1400 - 1600 |
| C-N stretch (in pyridine ring) | 1350 - 1600 |
| C-Br stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₂₃H₁₆BrN). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.
-
Fragmentation Pattern: The fragmentation pattern will show characteristic losses of fragments from the molecular ion. Common fragmentations may include the loss of the bromine atom, phenyl groups, or cleavage of the pyridine ring.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range typically indicates the presence of impurities. The melting point of the synthesized this compound should be determined and compared with literature values, if available, to assess its purity.
III. Conclusion and Future Perspectives
This guide has outlined a robust and efficient one-pot synthesis of this compound, a valuable building block in organic synthesis. The detailed experimental protocol and the comprehensive overview of characterization techniques provide a solid foundation for researchers and drug development professionals to confidently prepare and verify this important compound. The strategic placement of the bromine atom on one of the phenyl rings opens up a plethora of possibilities for further derivatization, allowing for the creation of novel compounds with tailored electronic and biological properties for applications in drug discovery and materials science.
References
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Full article: One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst - Taylor & Francis Online. (URL: [Link])
-
Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt - Organic Chemistry Research. (URL: [Link])
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Three‐Component One‐Pot Synthesis of 2,4,6‐Triarylpyridines without Catalyst and Solvent. (URL: [Link])
-
Kröhnke pyridine synthesis - Wikipedia. (URL: [Link])
-
An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica. (URL: [Link])
-
One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives | ACS Omega. (URL: [Link])
-
Kroehnke Pyridines: An Efficient Solvent-Free Synthesis of 2,4,6-Triarylpyridines. (URL: [Link])
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Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])
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An In-depth Technical Guide to the Photophysical Properties of Substituted Pyridine Compounds
Introduction
Pyridine, a fundamental nitrogen-containing heterocycle, forms the structural core of a vast array of functional materials and bioactive compounds.[1] The inherent electronic properties of the pyridine ring, characterized by its π-deficient nature, make it an exceptional scaffold for the development of novel fluorophores. By strategically introducing various substituents onto the pyridine ring, it is possible to meticulously tune its electronic and optical properties.[1][2][3] This fine-tuning allows for the rational design of molecules with tailored absorption and emission characteristics, paving the way for their application in diverse fields such as bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs).[1][4][5]
This guide provides a comprehensive exploration of the photophysical properties of substituted pyridine compounds. We will delve into the core principles governing their interaction with light, the profound influence of chemical substitution on their emissive behavior, and the experimental methodologies employed for their characterization. Furthermore, we will examine the impact of the surrounding environment on their photophysics and showcase their applications in cutting-edge technologies.
Fundamental Photophysical Processes in Pyridine Derivatives
The interaction of light with a molecule is elegantly described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[6][7][8][9]
Absorption and Emission
The process begins with the absorption of a photon, which elevates an electron from the ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.).[6][7] This is a rapid process, occurring on the femtosecond timescale (10⁻¹⁵ s).[8] The molecule then quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes known as internal conversion and vibrational relaxation.[6][8]
From the S₁ state, the molecule can return to the ground state via several pathways:
-
Fluorescence: The molecule can emit a photon and return to the S₀ state. This radiative process is typically in the nanosecond (10⁻⁹ s) timescale. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and the difference in energy between the absorption and emission maxima is known as the Stokes shift.[1]
-
Non-radiative decay: The molecule can return to the S₀ state without emitting a photon, dissipating the energy as heat.
-
Intersystem Crossing (ISC): The molecule can transition from the singlet excited state (S₁) to a triplet excited state (T₁).[10] This process involves a change in spin multiplicity and is generally "forbidden," but can be facilitated by factors such as the presence of heavy atoms or specific molecular geometries.[10][11]
The Jablonski Diagram for a Typical Pyridine Derivative
The following diagram illustrates the key photophysical processes for a substituted pyridine molecule.
Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for a substituted pyridine molecule.
The Influence of Substituents on Photophysical Properties
The introduction of substituents onto the pyridine ring is a powerful strategy to modulate its photophysical properties.[2][3] The electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring play a crucial role in determining the absorption and emission characteristics of the resulting molecule.[3][12]
Electron-Donating and Electron-Withdrawing Groups
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), dimethylamino (-N(CH₃)₂), and methoxy (-OCH₃) groups increase the electron density of the pyridine ring. This generally leads to a destabilization of the ground state and a stabilization of the excited state, resulting in a bathochromic (red) shift in both the absorption and emission spectra.[12]
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), and trifluoromethyl (-CF₃) decrease the electron density of the pyridine ring.[13] These substituents typically stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift in the spectra.[12]
Intramolecular Charge Transfer (ICT)
A particularly effective strategy for designing highly fluorescent pyridine derivatives is the creation of "push-pull" systems.[13] In these molecules, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are attached to the pyridine core. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, where electron density moves from the donor to the acceptor through the π-conjugated system of the pyridine ring.[2][3] This ICT state is highly polar and is significantly stabilized in polar solvents, leading to pronounced solvatochromism.[2][14][15]
The following diagram illustrates the concept of an ICT state in a push-pull substituted pyridine.
Caption: Intramolecular Charge Transfer (ICT) in a donor-acceptor substituted pyridine.
Heavy Atom Effect
The introduction of heavy atoms, such as bromine or iodine, can significantly enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet excited state.[10] This is due to increased spin-orbit coupling.[10] Consequently, fluorescence is often quenched, and phosphorescence may become the dominant emission pathway.
Environmental Effects on Photophysical Properties
The photophysical properties of substituted pyridine compounds can be highly sensitive to their local environment.
Solvatochromism
As mentioned earlier, pyridine derivatives with significant intramolecular charge transfer character often exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent.[14][15] In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum.[14] This property makes them useful as probes for solvent polarity.
pH Sensitivity
The nitrogen atom in the pyridine ring can be protonated in acidic conditions. This protonation can significantly alter the electronic structure of the molecule and, consequently, its photophysical properties.[16] This pH-dependent fluorescence makes certain pyridine derivatives excellent candidates for pH sensors.[16] For instance, some pyridine-based probes show enhanced fluorescence upon protonation.
Aggregation-Induced Emission (AIE)
While many fluorophores experience aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a fascinating phenomenon known as aggregation-induced emission (AIE) has been observed in some substituted pyridine systems.[2] In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission.[17]
Experimental Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of substituted pyridine compounds requires a suite of spectroscopic techniques.
UV-Visible Absorption and Fluorescence Spectroscopy
These are the foundational techniques for characterizing the electronic transitions of a molecule.
-
UV-Visible Absorption Spectroscopy: Measures the wavelengths of light absorbed by the molecule, providing information about the energy difference between the ground and excited states.
-
Fluorescence Spectroscopy: Measures the emission spectrum of the molecule after excitation at a specific wavelength. This provides information about the energy of the fluorescent transition and the Stokes shift.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][18] A high quantum yield is desirable for applications such as bioimaging and OLEDs.
Protocol for Relative Quantum Yield Measurement:
-
Select a suitable standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.
-
Prepare a series of dilute solutions: Prepare solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence spectra: Record the fluorescence emission spectra of all solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity for each spectrum.
-
Plot integrated fluorescence intensity versus absorbance: Create a plot for both the sample and the standard. The slope of this plot is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φsample): Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample² / nstandard²) where Φstandard is the quantum yield of the standard, and n is the refractive index of the solvent.
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and can be influenced by its environment. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.
Experimental Workflow for Photophysical Characterization
The following diagram outlines a typical workflow for the comprehensive photophysical characterization of a novel substituted pyridine compound.
Caption: A generalized workflow for the synthesis and photophysical characterization of novel substituted pyridine compounds.
Applications of Substituted Pyridine Compounds
The tunable photophysical properties of substituted pyridines make them highly valuable in a range of applications.
Fluorescent Probes for Bioimaging
Pyridine-based fluorophores are increasingly being used as probes for biological imaging.[13][19][20] Their ability to be functionalized for specific targeting (e.g., to mitochondria or lysosomes) and their sensitivity to the local environment (e.g., pH) make them powerful tools for visualizing cellular structures and processes.[16][19][20] Two-photon absorbing pyridine-based probes are particularly advantageous for deep-tissue imaging due to their use of near-infrared excitation light, which minimizes photodamage and autofluorescence.[20]
Organic Light-Emitting Diodes (OLEDs)
Substituted pyridines are employed in OLEDs as emitters, hosts, and hole-transporting materials.[21][22][23] By carefully designing the molecular structure, it is possible to achieve efficient electroluminescence in the desired color range. For instance, pyrenyl-substituted pyridines have been developed as sky-blue emitters for OLEDs.[17] The thermal stability and charge-transporting properties of these materials are crucial for the performance and longevity of OLED devices.[17][21]
Chemical Sensors
The sensitivity of the fluorescence of certain pyridine derivatives to their environment allows for their use as chemical sensors.[4][5] For example, they can be designed to detect the presence of metal ions through coordination-induced changes in their emission.[4]
Data Summary
The following table summarizes the photophysical properties of selected substituted pyridine derivatives from the literature.
| Compound Class | Substituents | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Pyridinium-based | Methoxystyrene "arms" | 372-396 | - | - | Water | [19] |
| CF₃-substituted Pyridines | Dimethylamino, Trifluoromethyl | - | - | up to 0.33 | Acetonitrile | [13] |
| Pyrenylpyridines | Pyrenyl | - | - | - | Chloroform | [17] |
| 2-Aminopyridine | Amino | - | - | 0.643 | 1M H₂SO₄ | [18] |
| Terpyridine-pyrene | Pyrene | - | - | Varies with solvent polarity | Various | [14] |
Conclusion
Substituted pyridine compounds represent a versatile and highly tunable class of fluorophores. A deep understanding of the interplay between their chemical structure, electronic properties, and the surrounding environment is paramount for the rational design of materials with desired photophysical characteristics. The principles and methodologies outlined in this guide provide a framework for researchers and scientists to explore the rich photophysical landscape of these fascinating molecules and to harness their potential in a wide array of scientific and technological applications.
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Jablonski diagram. Wikipedia. [Link]
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Simplified Jablonski diagram illustrating the photophysical processes... ResearchGate. [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Bromophenyl)-4,6-diphenylpyridine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-Bromophenyl)-4,6-diphenylpyridine, a versatile heterocyclic compound with significant potential in materials science and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques essential for the structural elucidation and characterization of this molecule. We will explore the theoretical underpinnings and practical applications of UV-Vis, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the context of this specific analyte. The causality behind experimental choices, detailed step-by-step protocols, and the interpretation of spectral data are presented to ensure both technical accuracy and field-proven insights.
Introduction: The Significance of this compound
This compound is a trisubstituted pyridine derivative featuring a central pyridine ring flanked by two phenyl groups at the 2 and 6 positions, and a bromophenyl group at the 4-position. This molecular architecture imparts a unique combination of photophysical properties and chemical reactivity, making it a valuable building block in organic synthesis. The presence of the bromine atom, in particular, serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] The extended π-conjugated system arising from the aromatic rings suggests interesting optical and electronic properties, which are critical for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceutical agents.
A thorough spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous characterization. This guide will walk you through the essential spectroscopic workflows, providing the "why" behind the "how" at each step.
UV-Vis Absorption Spectroscopy: Probing the Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra reveal characteristic absorption bands corresponding to π → π* transitions of the conjugated system.
Rationale for Experimental Choices
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. A non-polar, UV-transparent solvent such as hexane or cyclohexane is often preferred to minimize solvent-solute interactions and obtain a "clean" spectrum. However, the solubility of the analyte must also be considered. For this compound, solvents like dichloromethane or chloroform offer good solubility while having a suitable UV cutoff. The concentration of the sample solution is another key parameter. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. A concentration that yields an absorbance in the range of 0.1 to 1.5 is ideal for accurate measurements.[2]
Experimental Protocol: UV-Vis Spectroscopy
-
Instrument Preparation: Turn on the UV-Vis spectrometer and allow the deuterium and tungsten lamps to warm up for at least 20 minutes to ensure stable output.[2][3]
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable UV-grade solvent (e.g., dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., ~10⁻⁵ M) to obtain an absorbance within the optimal range.
-
-
Blank Measurement:
-
Sample Measurement:
Data Interpretation
The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the UV region, characteristic of the π-systems of the pyridine and phenyl rings. The absorption spectrum of the parent pyridine molecule shows maxima around 254 nm and 202 nm.[7] For substituted pyridines, these bands can be red-shifted (bathochromic shift) due to the extension of the conjugated system.[8][9] The interaction of the phenyl and bromophenyl substituents with the pyridine core will likely result in broad absorption bands, with the λ_max (wavelength of maximum absorbance) providing insight into the overall electronic structure. The interaction with acidic sites can also significantly alter the electronic properties and thus the UV-Vis spectrum.[10]
Data Summary
| Parameter | Expected Value | Significance |
| λ_max | ~250-350 nm | Indicates the energy of the primary π → π* electronic transition. |
| Molar Absorptivity (ε) | High ( > 10,000 L mol⁻¹ cm⁻¹) | Reflects the high probability of the electronic transition. |
Fluorescence Spectroscopy: Exploring the Emissive Properties
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. For compounds with extended π-systems like this compound, fluorescence measurements can reveal details about their potential as fluorophores.[11]
The "Why" Behind the Method
Fluorescence involves a three-step process: excitation of a molecule to a higher electronic state, a short lifetime in the excited state, and subsequent emission of a photon as the molecule returns to its ground state.[12] The emitted light is of lower energy (longer wavelength) than the excitation light, and this difference is known as the Stokes shift.[12] The fluorescence spectrum is a plot of the emission intensity versus wavelength and is characteristic of the fluorophore.
Experimental Protocol: Fluorescence Spectroscopy
-
Instrument Setup: Power on the spectrofluorometer and allow the excitation source (typically a Xenon arc lamp) to stabilize.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).
-
Acquisition of Excitation and Emission Spectra:
-
Emission Spectrum: Set the excitation monochromator to the λ_max determined from the UV-Vis spectrum. Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.[13][14]
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator to record the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.[14]
-
Workflow Diagram
Caption: Workflow for acquiring a fluorescence emission spectrum.
Interpreting the Fluorescence Data
The fluorescence spectrum of this compound will reveal its emissive properties. The position of the emission maximum (λ_em) and the Stokes shift are key parameters. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the fluorescence efficiency.[12] The presence of the heavy bromine atom may lead to fluorescence quenching through intersystem crossing to the triplet state, potentially reducing the quantum yield. The fluorescence properties of pyridine derivatives can be highly dependent on the solvent and the nature of the substituents.[15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
The Logic of NMR Sample Preparation
High-quality NMR spectra are contingent on meticulous sample preparation.[18][19] The sample must be dissolved in a deuterated solvent, which is "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer to maintain a stable magnetic field.[18] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[20] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-25 mg for ¹H NMR and a higher concentration for the less sensitive ¹³C nucleus.[19] It is crucial to remove any particulate matter by filtration to prevent broadening of the NMR signals.[19][21]
Step-by-Step NMR Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[20]
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[20]
-
Gently agitate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[21]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
NMR Data Interpretation
-
¹H NMR: The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see distinct signals for the protons on the pyridine ring and the three phenyl rings. The integration of the signals will correspond to the number of protons in each environment. The coupling patterns (splitting of signals) will reveal which protons are adjacent to each other.
-
¹³C NMR: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals will depend on their hybridization and electronic environment.
Expected ¹H and ¹³C NMR Data for this compound [22]
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H (positions 3, 5) | ~7.83 (singlet) | ~116-118 |
| Phenyl-H (positions 2, 6) | ~8.18 (multiplet) | ~127-130, ~139 |
| Phenyl-H (positions 2, 6) | ~7.43-7.54 (multiplet) | |
| Bromophenyl-H | ~7.60-7.67 (multiplet) | ~122-132 |
| Pyridine-C (positions 2, 6) | ~157 | |
| Pyridine-C (position 4) | ~150 | |
| C-Br | ~122 |
Note: These are approximate values and may vary depending on the solvent and instrument.
Mass Spectrometry: Determining the Molecular Weight and Formula
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[23] It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Rationale for Ionization Technique
For relatively small, thermally stable organic molecules like this compound, Electron Ionization (EI) is a suitable and common ionization method.[24] EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample, leading to extensive and reproducible fragmentation.[23][25] This fragmentation pattern serves as a "molecular fingerprint" that can be used for structural elucidation and library matching.[23]
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Interpreting the Mass Spectrum
The mass spectrum of this compound will exhibit several key features:
-
Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule with one electron removed. Its m/z value gives the molecular weight of the compound.
-
Isotopic Pattern: A crucial feature will be the presence of an M+2 peak with nearly the same intensity as the molecular ion peak. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[26][27] This characteristic isotopic signature is a strong indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Peaks: The fragmentation pattern will provide clues about the structure of the molecule. Common fragmentation pathways for this compound may include the loss of the bromine atom, cleavage of the phenyl groups, or fragmentation of the pyridine ring.
Data Summary Table
| Ion | Expected m/z | Significance |
| [M]⁺ (with ⁷⁹Br) | 385 | Molecular ion with the lighter bromine isotope. |
| [M+2]⁺ (with ⁸¹Br) | 387 | Molecular ion with the heavier bromine isotope. |
| [M-Br]⁺ | 306 | Loss of the bromine atom. |
| [C₆H₅]⁺ | 77 | Phenyl cation. |
Conclusion: A Synergistic Approach to Characterization
The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. UV-Vis and fluorescence spectroscopy provide insights into the electronic and photophysical properties, which are crucial for its potential applications in materials science. NMR spectroscopy offers an unparalleled level of detail regarding the molecular structure and connectivity of atoms. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. By integrating the data from these distinct yet complementary methods, researchers can achieve a complete and unambiguous characterization of this important synthetic building block, paving the way for its effective utilization in drug development and advanced materials.
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An In-Depth Technical Guide to the Photophysical Properties of Substituted Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridine-based heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, largely due to their versatile electronic properties.[1][2] Understanding and modulating the photophysical behavior of these molecules—how they interact with light—is critical for the rational design of novel therapeutics, advanced imaging agents, and functional materials. This guide provides a comprehensive overview of the core photophysical principles governing substituted pyridine compounds. We delve into the theoretical underpinnings of molecular photophysics, explore the profound influence of chemical substituents on absorption and emission properties, and provide detailed, field-proven experimental protocols for their characterization. This document is designed to serve as a practical and authoritative resource for professionals engaged in drug discovery, bioimaging, and materials development.
Theoretical Foundations: A Molecule's Interaction with Light
The journey of a light-absorbing molecule can be elegantly described by the Perrin-Jablonski diagram.[3][4] This conceptual map illustrates the various electronic and vibrational states of a molecule and the transitions that occur upon excitation.[3][5] When a pyridine derivative absorbs a photon of light, an electron is promoted from its ground state (S₀) to a higher energy singlet excited state (S₁ or S₂).[5][6] From this excited state, the molecule can return to the ground state through several competing pathways, which dictate its observable photophysical properties.
Key Photophysical Processes:
-
Absorption: The initial excitation of an electron to a higher energy state by a photon. The efficiency of this process is quantified by the molar extinction coefficient (ε).
-
Vibrational Relaxation & Internal Conversion (IC): Non-radiative processes where the molecule rapidly loses excess vibrational energy as heat, typically moving to the lowest vibrational level of the S₁ state.[7]
-
Fluorescence: A radiative process where the molecule returns from the S₁ state to the ground state (S₀) by emitting a photon.[6] This emission is typically rapid, occurring on the nanosecond timescale.
-
Intersystem Crossing (ISC): A non-radiative transition where the spin of the excited electron is flipped, moving the molecule from a singlet excited state (S₁) to a triplet excited state (T₁).[6]
-
Phosphorescence: A radiative process where the molecule returns from the T₁ state to the ground state (S₀) by emitting a photon. This process is "spin-forbidden," making it much slower than fluorescence, often lasting from microseconds to seconds.[6]
Diagram: The Jablonski Diagram
The following diagram illustrates the primary photophysical pathways for a typical organic molecule.
Caption: Workflow for steady-state absorption and fluorescence spectroscopy.
Protocol 1: UV-Visible Absorption Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest.
-
Concentration: Prepare a stock solution of the compound. Dilute it to a concentration where the maximum absorbance is between 0.05 and 0.1 to avoid inner filter effects. [8]3. Blanking: Use a cuvette filled with the pure solvent to record a baseline spectrum (blank).
-
Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Protocol 2: Fluorescence Emission Spectroscopy
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.
-
Sample Preparation: Use the same dilute solution prepared for the absorption measurement.
-
Excitation Wavelength: Set the excitation monochromator to the λ_max determined from the absorption spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to a point where the emission signal returns to baseline.
-
Data Correction: Apply instrument-specific spectral corrections to the emission spectrum to account for variations in detector sensitivity.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. [9][10]The comparative method is the most common and reliable approach for solutions. [8] Protocol 3: Relative Quantum Yield Measurement
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission profiles that overlap with the test compound. [8]2. Series Preparation: Prepare a series of at least five dilutions for both the standard and the test compound. The absorbance of all solutions at the excitation wavelength must be kept below 0.1. [8]3. Measurements:
-
Measure the absorption spectrum for every solution.
-
Measure the fluorescence emission spectrum for every solution using the same excitation wavelength and instrument settings.
-
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.
-
Calculation: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:[8]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Caption: Step-by-step workflow for relative fluorescence quantum yield determination.
Time-Resolved Fluorescence Spectroscopy
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter that is sensitive to the molecule's local environment. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for its measurement. [11][12][13] Principle of TCSPC: The sample is excited by a high-repetition-rate pulsed laser. [11]The instrument measures the time delay between the laser pulse (start signal) and the detection of the first emitted photon (stop signal). [13][14]By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. [12][14] Protocol 4: Fluorescence Lifetime Measurement (TCSPC)
-
Sample Preparation: Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is low to prevent artifacts.
-
Instrument Setup:
-
Select a pulsed laser source with a wavelength suitable for exciting the sample.
-
Choose a detector appropriate for the emission wavelength range.
-
-
Data Acquisition:
-
Acquire the Instrument Response Function (IRF) using a scattering solution (e.g., dilute Ludox).
-
Acquire the fluorescence decay curve of the sample until sufficient photon counts are collected in the peak channel for good statistics.
-
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay curve to an exponential model (e.g., mono-, bi-, or tri-exponential decay), taking the IRF into account.
-
The resulting time constant(s) represent the fluorescence lifetime(s) of the sample.
-
Applications in Drug Development and Research
The tunable photophysical properties of substituted pyridines make them invaluable tools in modern biomedical research.
-
Fluorescent Probes and Biosensors: Pyridine derivatives can be designed to change their fluorescence properties (intensity, wavelength, or lifetime) upon binding to specific biological targets like proteins, enzymes, or metal ions. [2][15][16]This allows for real-time monitoring of biological processes and high-throughput screening assays.
-
Bioimaging: Highly fluorescent and photostable pyridine compounds are used as fluorophores for cellular and tissue imaging, enabling the visualization of subcellular structures and dynamic biological events. [1][15]* Photodynamic Therapy (PDT): Certain pyridine derivatives can act as photosensitizers. Upon light activation, they can undergo intersystem crossing to the triplet state and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that can selectively kill cancer cells.
Conclusion
Substituted pyridine compounds represent a versatile and powerful class of molecules whose photophysical properties can be rationally engineered for a wide array of scientific applications. By understanding the fundamental principles of light-matter interaction and the predictable influence of substituent effects, researchers can design and synthesize novel compounds with tailored absorption, emission, and excited-state characteristics. The rigorous application of standardized experimental protocols, as detailed in this guide, is essential for ensuring the accuracy and reproducibility of these photophysical characterizations, ultimately accelerating the development of next-generation fluorescent probes, imaging agents, and phototherapeutics.
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An In-depth Technical Guide to the Molecular Structure of Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Abstract
This technical guide provides a comprehensive investigation into the molecular structure of diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a prominent member of the 1,4-dihydropyridine (DHP) class of heterocyclic compounds. Dihydropyridines are a cornerstone in medicinal chemistry, primarily known for their role as calcium channel blockers in the treatment of cardiovascular diseases.[1][2][3] This guide elucidates the synthesis, spectroscopic characterization, and three-dimensional architecture of this specific brominated analogue. We will delve into the causality behind the experimental choices, from the synthetic strategy to the array of analytical techniques employed for structural confirmation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the structure-property relationships of this important scaffold.
Introduction: The Significance of the 1,4-Dihydropyridine Scaffold
The 1,4-dihydropyridine ring system is a privileged scaffold in pharmaceutical sciences, most notably for its potent calcium channel modulating activity.[1][4] Marketed drugs such as nifedipine, amlodipine, and felodipine are based on this core structure and are widely used in the management of hypertension and angina.[5][6] The biological activity of DHPs is intrinsically linked to their specific three-dimensional structure and the nature of the substituents on the dihydropyridine ring.[4][7]
The title compound, with a 4-bromophenyl group at the 4-position, is of particular interest. The introduction of a halogen atom like bromine can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with its biological target. Understanding the precise molecular geometry and electronic distribution of this analogue is therefore crucial for rational drug design and the development of new therapeutic agents with enhanced efficacy and safety profiles.[7] This guide will provide a holistic view of its molecular architecture through a combination of experimental data and computational analysis.
Synthesis via Hantzsch Reaction: A Classic Approach to Dihydropyridines
The most direct and widely employed method for the synthesis of 1,4-dihydropyridines is the Hantzsch pyridine synthesis, first reported in 1881.[6][8] This multi-component reaction offers a straightforward, one-pot assembly of the dihydropyridine core from simple precursors.[9][10][11]
The synthesis of diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the condensation of 4-bromobenzaldehyde, two equivalents of ethyl acetoacetate, and an ammonia source, typically ammonium acetate.[8]
Caption: Hantzsch synthesis workflow for the target 1,4-dihydropyridine.
Experimental Protocol: Synthesis
A standardized protocol for the synthesis is as follows:
-
A mixture of 4-bromobenzaldehyde (0.01 M), ethyl acetoacetate (0.02 M), and ammonium acetate (0.015 M) is dissolved in a 60:40 mixture of ethanol and water (30 mL).[8]
-
The reaction mixture is stirred at room temperature for approximately 2 hours.[8]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[8]
-
Upon completion, the mixture is poured into crushed ice to precipitate the solid product.[8]
-
The solid is then filtered, dried, and recrystallized from ethanol to yield the pure product as a yellow solid.[8]
This method is highly efficient, often resulting in excellent yields (around 98%) of the desired product.[8] The choice of a one-pot, multi-component reaction is driven by principles of green chemistry, minimizing waste and operational complexity.
Spectroscopic Characterization: Unveiling the Molecular Framework
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the synthesized structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides characteristic absorption bands that correspond to specific vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
| 3355 | N-H stretch | Secondary Amine (in DHP ring) | Confirms the presence of the dihydropyridine ring NH group.[8] |
| 2987 | C-H stretch | Aromatic C-H | Indicates the presence of the 4-bromophenyl ring.[8] |
| 1693 | C=O stretch | Ester Carbonyl | Confirms the presence of the two ethyl ester groups.[8] |
| 1649 | C=C stretch | Alkene (in DHP ring) | Corresponds to the double bonds within the dihydropyridine ring.[8] |
| 580 | C-Br stretch | Aryl Bromide | Confirms the presence of the bromine substituent on the phenyl ring.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum reveals the chemical environment of each proton, their multiplicity, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.21-7.24 | Doublet of doublets | 2H | Aromatic protons on the 4-bromophenyl ring.[8] |
| 6.87 | Quartet of triplets | 2H | Aromatic protons on the 4-bromophenyl ring.[8] |
| 6.20 | Singlet | 1H | N-H proton of the dihydropyridine ring.[8] |
| 4.96 | Singlet | 1H | C4-H proton of the dihydropyridine ring.[8] |
| 4.06-4.12 | Multiplet | 4H | -CH₂- protons of the two ethyl ester groups.[8] |
| 2.28-2.30 | Doublet of doublets | 6H | -CH₃ protons at C2 and C6 of the dihydropyridine ring.[8] |
| 1.19-1.23 | Doublet of triplets | 6H | -CH₃ protons of the two ethyl ester groups.[8] |
The carbon-13 NMR spectrum identifies all unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 167.74, 167.55 | Ester C=O carbons.[8] |
| 144.29, 143.82 | C2 and C6 carbons of the DHP ring.[8] |
| 130.89, 129.45, 129.38 | Aromatic carbons of the 4-bromophenyl ring.[8] |
| 104.16, 103.79 | C3 and C5 carbons of the DHP ring.[8] |
| 59.81 | -CH₂- carbons of the ethyl ester groups.[8] |
| 39.32, 39.04 | C4 carbon of the DHP ring.[8] |
| 19.60, 19.31 | -CH₃ carbons at C2 and C6 of the DHP ring.[8] |
| 14.26 | -CH₃ carbons of the ethyl ester groups.[8] |
The combined data from FT-IR and NMR spectroscopy provide a self-validating system, confirming the successful synthesis of the target molecule.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While spectroscopy confirms the connectivity of atoms, single-crystal X-ray diffraction (SC-XRD) provides the unequivocal three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data
The title compound crystallizes in a monoclinic system with the space group P2₁/n.[8] Key crystal data and refinement details are summarized below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.2314(2) |
| b (Å) | 7.5215(1) |
| c (Å) | 24.5475(4) |
| β (°) | 97.921(1) |
Molecular Geometry Insights
The X-ray structure reveals several key features:
-
Dihydropyridine Ring Conformation: The 1,4-dihydropyridine ring adopts a flattened boat conformation.[8] This is a characteristic feature of this heterocyclic system and is crucial for its interaction with biological targets like the L-type calcium channel.
-
Orientation of the Phenyl Ring: The 4-bromophenyl ring is positioned pseudo-axially to the DHP ring. The planarity of the bromophenyl ring is confirmed by a torsion angle of Br1—C6—C5—C4 = -180.0 (2)°.[8]
-
Intermolecular Interactions: In the crystal lattice, the molecules are linked by intermolecular hydrogen bonds of the type N-H···O between the NH group of the dihydropyridine ring and an oxygen atom of the ester carbonyl group of an adjacent molecule.[8] This N1—H1A···O1 interaction plays a significant role in the crystal packing.[8]
Computational Modeling: A Theoretical Complement
Computational studies, such as Density Functional Theory (DFT), are employed to complement experimental findings. These calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).
Analyses like Molecular Electrostatic Potential (MEP) mapping can identify the electrophilic and nucleophilic regions of the molecule, which is invaluable for predicting its reactivity and potential intermolecular interactions.[8] Geometric parameters calculated via DFT, such as bond lengths and angles, are often in good agreement with the experimental values obtained from X-ray crystallography, further validating the determined structure.[8]
Conclusion
The molecular structure of diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been thoroughly investigated through a synergistic approach of chemical synthesis, comprehensive spectroscopic analysis, definitive single-crystal X-ray diffraction, and theoretical calculations. The Hantzsch reaction provides an efficient route to this important scaffold. The combined use of FT-IR, ¹H NMR, and ¹³C NMR confirms the molecular framework, while SC-XRD reveals a flattened boat conformation for the dihydropyridine ring and the presence of key intermolecular hydrogen bonds that dictate the crystal packing. This detailed structural knowledge is fundamental for the rational design of new 1,4-dihydropyridine derivatives with tailored pharmacological profiles, contributing to the advancement of medicinal chemistry and drug discovery.
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Parthiban, A. et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29633-29675. Available at: [Link]
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Pharma-Trend. (2024). Synthesis and significance of 1,4-dihydropyridine drug analogs. Available at: [Link]
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Indian Journal of Chemistry. (2007). Synthesis and evaluation of some 1, 4-dihydropyridine and their derivatives as antihypertensive agents. Available at: [Link]
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ResearchGate. (n.d.). 1,4-DHPs Hantzsch synthesis and limitations. Available at: [Link]
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Lv, J., & Huang, W. (2010). 4-(4-Bromophenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. Available at: [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
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Alajarin, R. et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Current Organic Chemistry, 11(13), 1147-1163. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Available at: [Link]
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ResearchGate. (n.d.). Scheme of the synthesis of 2,6-di(bromomethyl)-1,4-dihydropyridines 2... Available at: [Link]
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Belyakov, S. et al. (2024). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 29(1), 108. Available at: [Link]
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DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Available at: [Link]
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International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]
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ResearchGate. (2024). Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies. Available at: [Link]
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ResearchGate. (n.d.). Unraveling the structural features of a contemporary 1,4-Dihydropyridine derivative through crystallographic and computational study. Available at: [Link]
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Quiroga, J. et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1287-1293. Available at: [Link]
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Al-Warhi, T. et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-798. Available at: [Link]
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Eryazici, I. et al. (2006). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(5), 2254-2257. Available at: [Link]
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Duburs, G. et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry, 56(11), 1056-1064. Available at: [Link]
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Bladen, C. et al. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Pflügers Archiv - European Journal of Physiology, 466(7), 1355-1363. Available at: [Link]
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An In-depth Technical Guide to the Electrochemical Properties of 2-(4-Bromophenyl)-4,6-diphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 2-(4-Bromophenyl)-4,6-diphenylpyridine. This triarylpyridine derivative holds significant potential in materials science and medicinal chemistry, primarily due to its unique electronic structure and the versatility of the bromophenyl moiety for further functionalization. This document will delve into the theoretical underpinnings of its redox behavior, provide detailed experimental protocols for its electrochemical characterization, and discuss the interpretation of the resulting data. The insights presented herein are intended to empower researchers to harness the full potential of this compound in their respective fields, from the development of novel organic electronics to the design of innovative therapeutic agents.
Introduction: The Significance of Substituted Pyridines
Pyridine-based ring systems are fundamental heterocyclic scaffolds in a vast array of functional materials and pharmaceuticals.[1] Their inherent electron-deficient nature, coupled with the ability to coordinate with metals, makes them attractive components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as versatile ligands in catalysis.[2][3] The introduction of aryl substituents onto the pyridine core, as seen in this compound, significantly influences the molecule's electronic and photophysical properties. The extended π-conjugated system contributes to its stability and unique optical characteristics.[2]
The presence of a bromine atom on one of the phenyl rings is of particular strategic importance. It serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of a diverse library of derivatives with tailored properties.[2] Understanding the electrochemical behavior of the parent molecule is therefore a critical first step in the rational design of new materials and drug candidates. This guide will provide the foundational knowledge and practical methodologies to achieve this.
Molecular Structure and Predicted Electrochemical Behavior
The electrochemical characteristics of this compound are intrinsically linked to its molecular structure. The molecule consists of a central pyridine ring substituted with two phenyl groups at the 4- and 6-positions and a 4-bromophenyl group at the 2-position. The dihedral angles between the phenyl rings and the central pyridine ring influence the degree of π-conjugation and, consequently, the energy levels of the frontier molecular orbitals (HOMO and LUMO).[4]
The electrochemical behavior of a molecule is a direct reflection of its ability to accept or donate electrons.[5] For organic molecules, this is primarily governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Oxidation (Electron Donation): The removal of an electron from the HOMO. A higher HOMO energy level corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized.
-
Reduction (Electron Acceptance): The addition of an electron to the LUMO. A lower LUMO energy level corresponds to a less negative reduction potential, indicating the molecule is more easily reduced.
For this compound, we can anticipate the following:
-
The extended aromatic system will lead to a relatively small HOMO-LUMO gap, suggesting that the molecule will be both oxidizable and reducible within a typical electrochemical window.[6]
-
The electron-withdrawing nature of the pyridine ring will lower the energy of the LUMO, making reduction a more favorable process compared to its all-carbon analogues.
-
The phenyl and bromophenyl substituents will also modulate the HOMO and LUMO energy levels. The bromine atom, being an electron-withdrawing group, is expected to slightly lower both the HOMO and LUMO energies.[5]
Experimental Characterization: A Practical Workflow
The primary technique for investigating the electrochemical properties of organic molecules is Cyclic Voltammetry (CV) . This powerful method allows for the determination of redox potentials, the stability of the resulting radical ions, and provides insights into the kinetics of electron transfer.
The Cyclic Voltammetry Experiment: A Step-by-Step Protocol
This protocol outlines the necessary steps to perform a cyclic voltammetry experiment on this compound. The causality behind each step is explained to ensure a robust and reproducible experiment.
Instrumentation and Reagents:
-
Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.
-
Electrochemical Cell: A three-electrode setup is mandatory for accurate measurements.[7][8]
-
Working Electrode (WE): A glassy carbon electrode is a common choice for organic electrochemistry due to its wide potential window and relative inertness.
-
Reference Electrode (RE): A silver wire or a silver/silver chloride (Ag/AgCl) electrode is typically used. It is crucial to isolate the reference electrode from the analyte solution using a salt bridge to prevent contamination.[7]
-
Counter Electrode (CE): A platinum wire or mesh provides a surface for the counter-reaction to occur without interfering with the processes at the working electrode.[8]
-
-
Solvent: A high-purity, anhydrous, and aprotic solvent is essential to avoid unwanted side reactions. Dichloromethane (DCM) or acetonitrile (MeCN) are suitable choices.
-
Supporting Electrolyte: A non-reactive salt is required to ensure the conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of 0.1 M are commonly used.
-
Analyte: this compound, typically at a concentration of 1-5 mM.
-
Inert Gas: High-purity nitrogen or argon to deoxygenate the solution, as dissolved oxygen is electrochemically active and can interfere with the measurements.
Experimental Procedure:
-
Preparation of the Solution:
-
Accurately weigh the analyte and supporting electrolyte and dissolve them in the chosen solvent in a volumetric flask.
-
Rationale: Precise concentrations are crucial for quantitative analysis and comparison between experiments.
-
-
Electrode Polishing:
-
Polish the working electrode surface with alumina slurry on a polishing pad to ensure a clean and reproducible surface.
-
Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Rationale: A clean electrode surface is critical for obtaining well-defined and reproducible voltammograms. Contaminants can block the electrode surface or introduce interfering redox signals.
-
-
Assembling the Electrochemical Cell:
-
Place the prepared solution into the electrochemical cell.
-
Insert the three electrodes, ensuring the reference electrode tip is close to the working electrode to minimize iR drop (uncompensated resistance).
-
Rationale: Proper cell geometry is important for accurate potential measurements.
-
-
Deoxygenation:
-
Bubble the inert gas through the solution for at least 15-20 minutes prior to the experiment. Maintain an inert atmosphere above the solution during the measurement.
-
Rationale: Oxygen is easily reduced and its presence will obscure the reduction features of the analyte.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Potential Window: Start with a wide window (e.g., -2.5 V to +2.0 V vs. Ag/AgCl) and then narrow it down to focus on the redox events of interest.
-
Scan Rate: Begin with a standard scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox processes.
-
Number of Cycles: Typically 2-3 cycles are sufficient to check for electrode fouling or product adsorption.
-
-
Run the experiment and record the voltammogram.
-
-
Internal Referencing:
-
After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram.
-
Rationale: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a well-defined and solvent-independent internal standard. Referencing the measured potentials to the Fc/Fc⁺ couple allows for accurate comparison of data between different experiments and laboratories.[9]
-
Interpreting the Cyclic Voltammogram
The resulting cyclic voltammogram is a plot of current versus potential. Key features to analyze include:
-
Peak Potentials (Epa and Epc): The potential at which the anodic (oxidation) and cathodic (reduction) peak currents are observed.
-
Half-Wave Potential (E½): The average of the anodic and cathodic peak potentials (E½ = (Epa + Epc) / 2). This value approximates the standard redox potential of the molecule.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible electron transfer.
-
Peak Current Ratio (ipa/ipc): The ratio of the anodic to cathodic peak currents. A ratio of 1 indicates a stable radical ion on the timescale of the experiment.
Quantitative Data and Analysis
From the cyclic voltammetry data, several key electrochemical parameters can be determined.
Redox Potentials and Frontier Orbital Energy Level Estimation
The onset potentials of the first oxidation and reduction waves can be used to estimate the HOMO and LUMO energy levels of this compound.[9][10]
Table 1: Expected Electrochemical Data and Calculated Properties
| Parameter | Symbol | Expected Value (vs. Fc/Fc⁺) |
| First Oxidation Potential | E_ox | ~1.2 V |
| First Reduction Potential | E_red | ~-1.8 V |
| HOMO Energy Level | E_HOMO | ~-5.6 eV |
| LUMO Energy Level | E_LUMO | ~-2.6 eV |
| Electrochemical Band Gap | E_g | ~3.0 eV |
Note: These are estimated values based on the general properties of substituted pyridines and may vary depending on the specific experimental conditions.
The HOMO and LUMO energy levels can be calculated using the following empirical formulas, where the ferrocene/ferrocenium redox couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[9]
-
E_HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
Spectroelectrochemistry: A Deeper Insight
To gain a more detailed understanding of the electronic structure of the radical ions formed during the redox processes, spectroelectrochemistry can be employed. This technique involves recording the UV-Vis-NIR absorption spectra of the species generated at the electrode surface as a function of the applied potential.[11][12] This allows for the direct observation of the electronic transitions of the radical cation and anion, providing valuable information about their stability and electronic structure.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the electrochemical characterization process.
Caption: Workflow for Electrochemical Characterization.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and characterizing the electrochemical properties of this compound. By following the detailed protocols and understanding the theoretical principles outlined, researchers can obtain high-quality, reproducible data that will be invaluable for the design and development of new functional materials and therapeutic agents. The electrochemical data, particularly the HOMO and LUMO energy levels, provide a crucial metric for predicting the performance of this molecule in organic electronic devices and for understanding its potential role in biological redox processes.
Future work should focus on the synthesis of derivatives via reactions at the bromine site and the subsequent electrochemical characterization of these new compounds. This will allow for a systematic investigation of structure-property relationships and the fine-tuning of the electrochemical and photophysical properties for specific applications.
References
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. Retrieved from [Link]
-
Frontiers. (n.d.). Electrochemical organic reactions: A tutorial review. Retrieved from [Link]
-
ResearchGate. (2023). Electrochemistry of pyridine derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Cyclic Voltammetry of the Pyridine Nucleotides and a Series of Nicotinamide Model Compounds*. Retrieved from [Link]
-
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A Technical Guide to the Computational Analysis of Triarylpyridine Electronic Structure for Advanced Drug and Materials Development
Foreword: From Molecular Blueprint to Functional Material
Triarylpyridines represent a privileged scaffold in modern chemistry, underpinning advancements in fields ranging from medicinal chemistry to organic electronics. Their rigid, planar structure, coupled with rich photophysical properties, makes them ideal candidates for a diverse array of applications, including Organic Light-Emitting Diodes (OLEDs) and targeted biological probes. The electronic heart of these molecules—the distribution and energy of their frontier molecular orbitals—dictates their functionality. Understanding and predicting these electronic characteristics is paramount to designing novel triarylpyridines with tailored properties.
This in-depth technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for investigating the electronic structure of triarylpyridines using computational methods. Moving beyond a simple recitation of protocols, this document elucidates the why behind the how, offering a field-proven perspective on structuring a robust computational workflow, interpreting results, and translating theoretical insights into tangible molecular design strategies.
The Strategic Imperative for Computational Scrutiny
Before embarking on any computational study, it is crucial to define the scientific question. For triarylpyridines, the primary objectives often revolve around:
-
Elucidating Structure-Property Relationships: How do modifications to the aryl substituents influence the molecule's photophysical and electronic properties?
-
Predicting Spectroscopic Behavior: Can we accurately forecast the absorption and emission wavelengths of novel triarylpyridine derivatives?
-
Rational Design of Functional Molecules: How can we computationally guide the synthesis of triarylpyridines with optimized characteristics for specific applications, such as color-tuned OLED emitters or environmentally sensitive fluorescent probes?
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a powerful and cost-effective means to address these questions, offering insights that can significantly streamline and de-risk experimental efforts.
Theoretical Foundations: A Pragmatic Overview
A detailed exposition of quantum mechanics is beyond the scope of this guide; however, a functional understanding of the key theoretical tools is essential for their effective application.
Density Functional Theory (DFT): At its core, DFT is a method for approximating the solution to the Schrödinger equation for a many-electron system. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the much simpler electron density. The foundational principle is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.
In practice, we utilize various approximations for the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation. For organic molecules like triarylpyridines, the B3LYP hybrid functional has consistently demonstrated a favorable balance of accuracy and computational efficiency.[1][2] It combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation, offering a robust starting point for many investigations.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility and accuracy of the orbital description. For triarylpyridines, the Pople-style basis set 6-31G(d,p) is a common and effective choice for initial geometry optimizations and electronic structure calculations.[1][3][4] For higher accuracy, particularly when calculating properties sensitive to diffuse electrons, such as in anions or excited states, a more flexible basis set like 6-311++G(d,p) may be employed.[5]
Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties of molecules, such as their absorption and emission of light, we turn to TD-DFT.[2][6] This extension of DFT allows for the calculation of excitation energies and oscillator strengths, which are crucial for simulating UV-Vis absorption spectra. For emission (fluorescence) spectra, the geometry of the first excited state must first be optimized.[6][7]
The Computational Workflow: A Validating, Step-by-Step Protocol
A well-designed computational workflow is not merely a sequence of calculations but a self-validating process that builds confidence in the final results. The following protocol outlines a robust approach for studying the electronic structure of triarylpyridines.
Step 1: Molecular Structure Preparation
The starting point for any computational study is a high-quality 3D structure of the triarylpyridine molecule. This can be generated using molecular building software and should be subjected to an initial, rough geometry optimization using a computationally inexpensive method like molecular mechanics to resolve any steric clashes.
Step 2: Ground-State Geometry Optimization and Frequency Analysis
The goal of this step is to find the lowest energy conformation of the molecule.
Protocol:
-
Input: The initial 3D structure of the triarylpyridine.
-
Method: Density Functional Theory (DFT).
-
Calculation Type: Geometry Optimization.
-
Validation: Following the optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Causality: A precise ground-state geometry is the bedrock of all subsequent calculations. Inaccurate bond lengths or dihedral angles will lead to erroneous electronic properties. The frequency calculation is a critical validation step; an imaginary frequency indicates a saddle point on the potential energy surface, not a stable structure.
Step 3: Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in the electronic behavior of a molecule. Their energies and spatial distributions provide a wealth of information.
Protocol:
-
Input: The optimized ground-state geometry.
-
Method: DFT (from the optimization output).
-
Functional: B3LYP.
-
Basis Set: 6-31G(d,p).
-
Analysis:
-
Extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.
-
Causality: The HOMO energy is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy is related to its ability to accept an electron (electron affinity). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and its electronic excitation energy.[5] Visualizing the FMOs reveals where electron density is concentrated, providing insights into reactivity and the nature of electronic transitions. For instance, in many triarylpyridines designed for OLEDs, the HOMO is localized on an electron-donating substituent, while the LUMO is on an electron-accepting portion of the molecule, facilitating intramolecular charge transfer upon excitation.[8][9][10]
Diagram: Computational Workflow for Triarylpyridine Electronic Structure Analysis
Caption: A typical computational workflow for analyzing the electronic structure of triarylpyridines.
Step 4: Simulating UV-Vis Absorption and Emission Spectra
TD-DFT is the workhorse for predicting the optical properties of triarylpyridines.
Protocol for Absorption:
-
Input: The optimized ground-state geometry.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional: B3LYP or a range-separated functional like CAM-B3LYP for charge-transfer states.[2][11]
-
Basis Set: 6-31G(d,p) or higher.
-
Solvent Model: Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase spectra.
-
Calculation Type: Single-point TD-DFT calculation requesting a sufficient number of excited states.
-
Analysis: Identify the electronic transitions with significant oscillator strengths. The energy of these transitions corresponds to the absorption wavelength.
Protocol for Emission (Fluorescence):
-
Input: The optimized ground-state geometry.
-
Method: TD-DFT.
-
Calculation Type: Optimize the geometry of the first singlet excited state (S1).
-
Input for Emission: The optimized S1 geometry.
-
Method: Single-point TD-DFT calculation at the S1 geometry.
-
Analysis: The energy difference between the S1 and the ground state (S0) at the S1 geometry gives the emission energy.
Causality: Absorption is a vertical excitation from the ground-state geometry. However, upon excitation, the molecule relaxes to a new, lower-energy excited-state geometry. Emission occurs from this relaxed excited-state geometry. Therefore, optimizing the excited-state geometry is crucial for accurately predicting fluorescence wavelengths.[6][7] The inclusion of a solvent model is important as the polarity of the solvent can significantly influence the energies of the ground and excited states, leading to solvatochromic shifts.[12]
Interpreting the Data: A Case Study of Substituted Triarylpyridines
To illustrate the power of this computational workflow, let us consider a hypothetical case study of a parent triarylpyridine and two derivatives: one with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG).
Table 1: Calculated Electronic Properties of Substituted Triarylpyridines
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λabs (nm) | λem (nm) |
| 1 | -H (Parent) | -5.85 | -2.15 | 3.70 | 350 | 420 |
| 2 | -N(CH3)2 (EDG) | -5.20 | -2.05 | 3.15 | 385 | 480 |
| 3 | -NO2 (EWG) | -6.30 | -2.80 | 3.50 | 365 | 445 |
Note: These values are representative and synthesized from trends observed in the literature.[7][8][9][10][13]
Analysis of Results:
-
Effect of the Electron-Donating Group (-N(CH3)2): The dimethylamino group significantly raises the HOMO energy level, which is consistent with its electron-donating nature.[8] This leads to a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in both the absorption and emission wavelengths. This is a classic example of how EDGs can be used to tune the color of emitted light towards longer wavelengths.
-
Effect of the Electron-Withdrawing Group (-NO2): The nitro group lowers the energy of both the HOMO and, more significantly, the LUMO.[10][13] The result is a slightly smaller HOMO-LUMO gap compared to the parent compound and a moderate red-shift in the absorption and emission spectra.
Diagram: Impact of Substituents on Frontier Molecular Orbital Energies
Caption: Energy level diagram illustrating the effect of electron-donating and -withdrawing groups on the HOMO and LUMO energies of a triarylpyridine scaffold.
Conclusion: From In Silico Insights to Experimental Success
The computational study of the electronic structure of triarylpyridines offers an indispensable toolkit for the modern researcher. By following a robust and self-validating workflow, it is possible to gain deep insights into the relationship between molecular structure and electronic properties. This knowledge, in turn, empowers the rational design of novel triarylpyridines with precisely tailored characteristics for a wide range of applications in drug discovery and materials science. The synergy between computational prediction and experimental validation is the cornerstone of accelerated and efficient scientific advancement.
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The Architect's Guide to Aromatic Complexity: A Technical Primer on the Synthesis of 2,4,6-Triaryl Pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 2,4,6-triaryl pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique photophysical properties and diverse biological activities.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for constructing this privileged heterocyclic core. We will dissect the mechanistic underpinnings of classical and contemporary methodologies, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key reactions are provided to ensure reproducibility and facilitate adoption in both academic and industrial research settings. Through a blend of theoretical explanation and practical guidance, this document aims to empower researchers to confidently design and execute the synthesis of novel 2,4,6-triaryl pyridine derivatives for a wide array of applications.
The Strategic Importance of the 2,4,6-Triaryl Pyridine Motif
The pyridine ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals, including the essential B6 vitamins.[3] When adorned with three aryl substituents at the 2, 4, and 6 positions, the resulting "Kröhnke-type" pyridines exhibit a remarkable confluence of properties. Their inherent π-stacking capabilities make them valuable building blocks in supramolecular chemistry, while their diverse biological activities span applications as antimalarial, anticonvulsant, antioxidant, antibacterial, and antifungal agents.[3][4] This versatility has cemented their status as a high-value target for synthetic chemists.
Foundational Synthetic Blueprints: Classical Methodologies
Two classical named reactions have historically dominated the synthesis of substituted pyridines: the Hantzsch and Kröhnke syntheses. While both are powerful, they offer different strategic approaches to assembling the pyridine core.
The Hantzsch Dihydropyridine Synthesis: A Convergent Approach
First reported by Arthur Rudolf Hantzsch in 1881, this multicomponent reaction offers a straightforward route to 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[5][6] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[5][7]
Mechanism and Rationale: The reaction proceeds through a series of condensations and cyclizations. The initial steps involve the formation of an enamine from the β-keto ester and ammonia, and a Knoevenagel condensation between the aldehyde and a second equivalent of the β-keto ester. A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate. The final aromatization step, often driven by an oxidizing agent, is crucial for forming the stable pyridine ring.[6][8]
Figure 1: Simplified workflow of the Hantzsch Pyridine Synthesis.
Experimental Protocol: General Hantzsch Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the β-keto ester (2.0 equiv) in a suitable solvent such as ethanol.
-
Addition of Nitrogen Source: Add ammonium acetate (1.0-1.5 equiv) to the mixture.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Oxidation: Upon consumption of the starting materials, add an oxidizing agent (e.g., nitric acid, ferric chloride) to facilitate the aromatization to the pyridine ring.[6]
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and purify by recrystallization or column chromatography.
The Kröhnke Pyridine Synthesis: A Stepwise Construction
The Kröhnke synthesis provides a highly versatile route to 2,4,6-trisubstituted pyridines, including triaryl derivatives.[9] The classic approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[9][10]
Mechanism and Rationale: The reaction initiates with the formation of an enolate from the α-pyridinium methyl ketone. This enolate then undergoes a Michael addition to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate.[10] This intermediate, in the presence of ammonia (from ammonium acetate), undergoes a series of condensation and cyclization reactions, ultimately leading to the formation of the pyridine ring.[10]
Figure 2: Key stages of the Kröhnke Pyridine Synthesis.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine (A Kröhnke Example) [9]
-
Reactant Preparation: Synthesize N-phenacylpyridinium bromide by reacting 2-bromoacetophenone with pyridine.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and a significant excess of ammonium acetate (e.g., 10 equiv).
-
Solvent Addition and Reflux: Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 120 °C) for 4-6 hours.
-
Monitoring: Track the reaction's progress by TLC.
-
Isolation: Once the reaction is complete, allow the mixture to cool to ambient temperature and then pour it into a beaker containing ice and water while stirring.
-
Purification: Collect the precipitated solid via vacuum filtration, wash it sequentially with water and cold ethanol, and then recrystallize from a suitable solvent like N,N-dimethylformamide to obtain the pure 2,4,6-triphenylpyridine.[4][9]
Modern Evolutions: One-Pot and Catalytic Strategies
While the classical methods are robust, contemporary research has focused on developing more efficient, atom-economical, and environmentally benign approaches. One-pot, multicomponent reactions are at the forefront of this evolution.
A prevalent and highly effective modern strategy involves a one-pot condensation of an aryl aldehyde, an acetophenone, and a nitrogen source, typically ammonium acetate.[3][11][12] This approach often benefits from the use of a catalyst to enhance reaction rates and yields.
Mechanism Rationale: This reaction is believed to proceed via an initial Claisen-Schmidt condensation between the acetophenone and benzaldehyde to form a chalcone intermediate.[13] A second molecule of acetophenone then acts as a Michael donor, adding to the chalcone to form a 1,5-diketone.[14] This diketone then cyclizes with ammonia (from ammonium acetate) and subsequently aromatizes to the 2,4,6-triarylpyridine.
Figure 3: Mechanistic pathway for the one-pot synthesis of 2,4,6-triarylpyridines.
Catalytic Enhancements and Greener Methodologies
A wide array of catalysts have been employed to improve the efficiency of the one-pot synthesis. These range from simple acids and bases to more sophisticated heterogeneous catalysts and nanocatalysts.[1][11][15] The drive towards "green chemistry" has also led to the development of solvent-free and microwave-assisted protocols.[16][17][18]
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating.[16][17][19] This is attributed to efficient and uniform heating of the reaction mixture.
Solvent-Free Conditions: Performing the reaction without a solvent minimizes waste and simplifies product isolation.[20][21] Often, the reactants are simply mixed and heated, sometimes with a solid-supported catalyst.[15][20]
Experimental Protocol: General One-Pot, Solvent-Free Synthesis [11]
-
Reactant Mixture: In a flask, thoroughly mix the aromatic aldehyde (1.0 mmol), acetophenone (2.0 mmol), and ammonium acetate (1.1 mmol).
-
Catalyst Addition: Introduce the chosen catalyst (e.g., 30 mol% tetrabutylammonium hydrogen sulphate).[11]
-
Reaction: Heat the mixture at a specified temperature (e.g., 80 °C) for 5-6 hours, or until TLC indicates completion.
-
Work-up: After cooling, add a suitable solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.
Data-Driven Insights: A Comparative Overview
The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and required scale. The following table summarizes various conditions reported for the popular one-pot synthesis of 2,4,6-triarylpyridines.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium hydrogen sulphate (TBAHS) | Solvent-free | 80 | 5-6 | Good to High | [11] |
| None | Solvent-free | 130 | - | - | [18] |
| Sodium Hydroxide | Polyethylene glycol (PEG-400) | Reflux | - | - | [3] |
| ZSM-5 | Solvent-free | - | - | High | [15] |
| Fe3O4/HT-Co Nanocatalyst | Solvent-free | Reflux | Short | High | [1] |
Conclusion and Future Perspectives
The synthesis of 2,4,6-triaryl pyridines has evolved from classical named reactions to highly efficient, one-pot, and environmentally conscious methodologies. The multicomponent approach, particularly when enhanced by catalysis or microwave irradiation, offers a powerful and versatile platform for generating molecular diversity. As the demand for novel functional molecules continues to grow in drug discovery and materials science, the development of even more sophisticated and sustainable methods for constructing the 2,4,6-triaryl pyridine core will remain a vibrant and important area of chemical research. The strategic selection of the appropriate synthetic route, guided by the principles and protocols outlined in this guide, will be paramount to the successful creation of the next generation of innovative pyridine-based compounds.
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Scholars Research Library. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. Retrieved from [Link]
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Organic Chemistry Research. (n.d.). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Retrieved from [Link]
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Organic Communications. (n.d.). Synthesis of 2,4,6-Triaryl Pyridines via Decarboxylative Oxidative Coupling of Arylacetic Acids with Acetophenone Oximes. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(42), 27281–27291. Retrieved from [Link]
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ACS Publications. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. ACS Omega, 6(11), 7851–7861. Retrieved from [Link]
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Methodological & Application
The Cornerstone Moiety: Application Notes and Protocols for 2-(4-Bromophenyl)-4,6-diphenylpyridine in Advanced OLEDs
Introduction: The Strategic Role of Molecular Architecture in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their multilayer structures.[1] At the heart of innovation in this field is the design and synthesis of novel materials with tailored photophysical and electrochemical properties. 2-(4-Bromophenyl)-4,6-diphenylpyridine stands out not as an end-product, but as a critical molecular scaffold—a cornerstone intermediate—for creating a new generation of high-performance materials.[2]
This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer researchers and material scientists a foundational understanding of its strategic importance. We will delve into the causality behind its molecular design, provide detailed protocols for its derivatization and device integration, and present a framework for its characterization.
Section 1: Physicochemical Properties & Strategic Synthetic Value
The utility of this compound (M.W. 386.28 g/mol ) stems from a combination of its robust core structure and the reactive potential of its bromine substituent.[2]
-
Core Structure: The 2,4,6-triarylpyridine core provides a rigid, π-conjugated system. This extensive conjugation is fundamental to the electronic properties required for charge transport, while the pyridine ring itself influences molecular packing and electron affinity.[2][3] The inherent thermal stability of this aromatic system is crucial for the longevity of OLED devices, which operate under electrical stress.
-
The Bromine Handle: The bromine atom at the para-position of one phenyl ring is the key to this molecule's versatility. It serves as a highly effective functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][4] This allows for the precise, covalent attachment of a wide variety of functional groups (e.g., carbazoles, triphenylamines, phenothiazines) to build more complex molecules with specific roles, such as hole transport, electron transport, or light emission.[3][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in OLED Synthesis |
| Molecular Formula | C₂₃H₁₆BrN | Defines the foundational aromatic structure. |
| Molecular Weight | 386.28 g/mol | Baseline for stoichiometric calculations in subsequent reactions. |
| Physical State | White Crystalline Powder[2] | Indicates high purity suitable for vacuum deposition after derivatization. |
| Boiling Point | 494.2°C[2] | High thermal stability is essential for materials used in OLEDs. |
| Key Feature | Reactive C-Br Bond | Enables derivatization into functional OLED materials via cross-coupling.[2] |
Section 2: Application Focus - A Precursor for Hole-Transporting Materials (HTMs)
One of the most critical layers in a multilayer OLED is the Hole-Transporting Layer (HTL), which facilitates the efficient movement of positive charge carriers (holes) from the anode to the emissive layer. Pyridine- and carbazole-based compounds are well-regarded for this purpose.[6][7] The this compound scaffold is an ideal starting point for designing bespoke HTMs.
By reacting the bromine handle with a hole-donating moiety, such as a carbazole boronic ester via a Suzuki coupling reaction, a new bipolar molecule is created. In this new molecule, the carbazole unit provides excellent hole-transporting capabilities, while the pyridine core contributes to electron transport and morphological stability.[3][6]
Caption: Synthetic workflow for a representative Hole-Transporting Material (HTM).
Section 3: Experimental Protocols
The following protocols are representative methodologies. Researchers should adapt them based on specific target molecules and available laboratory equipment.
Protocol 3.1: Synthesis of a Representative HTM via Suzuki Coupling
This protocol details the synthesis of 2-(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-4,6-diphenylpyridine, a model HTM, from the title precursor.
Materials:
-
This compound (1.0 equiv)
-
4-(9H-Carbazol-9-yl)phenylboronic acid pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[8]
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 equiv)[9]
-
Toluene and Ethanol (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 4-(9H-carbazol-9-yl)phenylboronic acid pinacol ester, and the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add the toluene/ethanol solvent mixture via cannula, followed by the aqueous K₂CO₃ solution.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100°C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[9]
-
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with deionized water (3x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel. A gradient elution system (e.g., hexane/DCM) is typically effective. The final product should be a white or off-white solid.
-
Characterization: Confirm the structure and purity of the synthesized HTM using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.2: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation (VTE)
This protocol outlines the fabrication of a standard phosphorescent green OLED using the newly synthesized HTM.
Substrate and Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrate
-
Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Hole Transport Layer (HTL): Synthesized HTM
-
Emissive Layer (EML): 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) as host, doped with Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (e.g., 10 wt%)[7]
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Dry the substrate in an oven and treat with UV-Ozone for 10 minutes immediately before loading into the deposition chamber.
-
Vacuum Deposition: Place the cleaned substrate and crucibles containing the organic materials, LiF, and Al into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).[10]
-
Layer Deposition: Deposit the layers sequentially by heating the respective crucibles. The deposition rate and thickness should be monitored in situ using a quartz crystal microbalance.[11]
-
HIL (TAPC): 40 nm
-
HTL (Synthesized HTM ): 20 nm
-
EML (CBP:Ir(ppy)₃, 90:10): 30 nm
-
ETL (Alq₃): 30 nm
-
EIL (LiF): 1 nm
-
Cathode (Al): 100 nm
-
-
Encapsulation: After deposition, transfer the device to a nitrogen-filled glovebox without exposure to air. Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
Caption: Layered architecture of the fabricated OLED device.
Section 4: Characterization & Performance Analysis
4.1: Material Characterization
Before device fabrication, the synthesized HTM must be thoroughly characterized to ensure it meets the required specifications for high-performance OLEDs.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature (Td), which should ideally be above 350°C for VTE processing. Differential Scanning Calorimetry (DSC) identifies the glass transition temperature (Tg), a high value (>120°C) of which is crucial for morphological stability and device lifetime.[7]
-
Photophysical Properties (UV-Vis/PL): UV-visible absorption and photoluminescence (PL) spectroscopy are used to determine the optical energy gap and emission properties. For an HTM, a high triplet energy (T₁) is required to confine excitons within the emissive layer.[12]
-
Electrochemical Properties (Cyclic Voltammetry): Cyclic Voltammetry (CV) is a standard technique to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[13][14] These values are critical for assessing the energy barriers for charge injection between layers. The HOMO level is calculated from the onset of the oxidation potential, and the LUMO from the onset of the reduction potential.[15][16]
Caption: Representative energy level diagram for the OLED device.
Table 2: Representative Properties of a Pyridine-Carbazole HTM
| Parameter | Representative Value | Characterization Technique | Significance |
| Td (5% weight loss) | > 400 °C | TGA | High thermal stability for evaporation and device operation.[7] |
| Tg | > 130 °C | DSC | Ensures amorphous film stability, preventing crystallization.[7] |
| HOMO Level | -5.5 eV | Cyclic Voltammetry | Must align with anode/HIL for efficient hole injection.[17][18] |
| LUMO Level | -2.4 eV | Cyclic Voltammetry | Influences electron blocking capability.[17][18] |
| Triplet Energy (T₁) | > 2.8 eV | Phosphorescence Spectroscopy | High T₁ prevents exciton quenching from the green/blue emitter.[7] |
4.2: Device Performance Evaluation
Once fabricated, the OLED's performance is evaluated using a source meter and a calibrated photodetector.
-
Current Density-Voltage-Luminance (J-V-L): This fundamental measurement reveals the turn-on voltage and the brightness achieved at a given driving voltage.
-
Efficiency Metrics: The key performance indicators are External Quantum Efficiency (EQE, %), Luminous Efficacy (lm/W), and Current Efficiency (cd/A). These metrics quantify how effectively the device converts electrical power into light.
Table 3: Representative Performance of a Green PHOLED with the Synthesized HTM
| Metric | Value @ 1000 cd/m² | Significance |
| Turn-on Voltage | < 3.5 V | Low voltage indicates efficient charge injection. |
| Current Efficiency | > 30 cd/A | High efficiency is crucial for display and lighting applications.[7] |
| Power Efficacy | > 30 lm/W | Measures overall energy efficiency.[7] |
| External Quantum Efficiency (EQE) | > 9% | Indicates efficient conversion of electrons to photons.[7] |
| Color Coordinates (CIE 1931) | (0.30, 0.61) | Defines the color purity of the green emission. |
Conclusion
This compound is a powerful and versatile building block in the rational design of materials for organic electronics. Its strategic combination of a stable triarylpyridine core and a reactive bromine handle provides chemists with a reliable platform for developing advanced functional materials. As demonstrated, its application as a precursor for high-performance hole-transporting materials enables the fabrication of efficient and stable OLED devices. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to harness the potential of this cornerstone moiety to push the boundaries of OLED technology.
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ResearchGate. Measuring frontier orbital energy levels of OLED materials using cyclic voltammetry in solution. ResearchGate. Accessed January 20, 2026. [Link]
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Tam, B. S. T., Dong, S. C., & Tang, C. W. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Semiconductors, 44(9), 092602. [Link]
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OLED-Info. Vacuum evaporation. OLED-Info. Accessed January 20, 2026. [Link]
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MDPI. Special Issue : Organic Light Emitting Diodes. MDPI. Accessed January 20, 2026. [Link]
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Guangzhou Mianhong. OLED Fabrication Techniques 1 - Vacuum Deposition. Guangzhou Mianhong. Published October 24, 2023. [Link]
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ResearchGate. Asymmetric Host Molecule Bearing Pyridine Core for Highly Efficient Blue Thermally Activated Delayed Fluorescence OLEDs. ResearchGate. Accessed January 20, 2026. [Link]
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Kumar, K., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 6(16), 10515-10526. [Link]
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Jayakumar, J., et al. (2019). Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Applied Materials & Interfaces, 11(22), 20176-20184. [Link]
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ResearchGate. Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. Accessed January 20, 2026. [Link]
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ACS Publications. Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications. Published January 1, 2024. [Link]
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ResearchGate. Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate. Accessed January 20, 2026. [Link]
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ResearchGate. Key performances of OLEDs with Cu 2 Cl 2 (P∩N) 2. ResearchGate. Accessed January 20, 2026. [Link]
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Kumar, K., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. National Institutes of Health. [Link]
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UPB. CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. University POLITEHNICA of Bucharest. Accessed January 20, 2026. [Link]
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Royal Society of Chemistry. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. Published January 5, 2022. [Link]
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ResearchGate. Alkyl-Substituted Carbazole/Pyridine Hybrid Host Materials for Efficient Solution-Processable Blue- and Green-Emitting Phosphorescent OLEDs. ResearchGate. Accessed January 20, 2026. [Link]
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Prezi. HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Published October 20, 2024. [Link]
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Grigalevicius, S., et al. (2020). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 12(1), 199. [Link]
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PubMed. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. PubMed. Published May 15, 2019. [Link]
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Semantic Scholar. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. Semantic Scholar. Accessed January 20, 2026. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Accessed January 20, 2026. [Link]
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National Institutes of Health. Enhancing OLED emitter efficiency through increased rigidity. PubMed Central. Published March 8, 2024. [Link]
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Application Notes and Protocols: 2-(4-Bromophenyl)-4,6-diphenylpyridine as a Versatile Building Block in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Bromophenyl)-4,6-diphenylpyridine stands out as a pivotal intermediate, particularly in the fields of materials science and medicinal chemistry. Its rigid, extended π-conjugated system, inherent to the triarylpyridine core, provides a stable and photophysically active scaffold. The true synthetic versatility of this compound, however, lies in the strategically positioned bromine atom on the C4-phenyl ring. This bromine acts as a highly reliable functional handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.
This guide provides a comprehensive overview of this compound, detailing its synthesis, key properties, and its application in cornerstone organic transformations. The protocols described herein are designed to be robust and reproducible, offering researchers a practical framework for leveraging this building block in their own synthetic endeavors, from the development of novel organic light-emitting diode (OLED) materials to the exploration of new pharmacophores.[1][2]
Characterization and Synthesis of the Core Building Block
A thorough understanding of the starting material is critical for successful downstream applications. The physical and chemical properties of this compound dictate its handling, solubility, and reactivity.
Physicochemical Properties
The key properties of this crystalline solid are summarized below. Its high melting point and thermal stability are characteristic of its rigid aromatic structure. It exhibits good solubility in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.[1]
| Property | Value | Source/Method |
| CAS Number | 3557-70-8 | [2] |
| Molecular Formula | C₂₃H₁₆BrN | Computed[2] |
| Molecular Weight | 386.28 g/mol | Computed[1][2] |
| Physical State | White Crystalline Solid | Experimental Observation[2] |
| Boiling Point | 494.2°C | Reported Data[2] |
| Density | 1.31 g/cm³ | Reported Data[2] |
| Crystal System | Monoclinic | X-ray Crystallography[1][3] |
| Space Group | P2₁/c | X-ray Crystallography[1][3] |
Recommended Synthesis: Microwave-Assisted Multicomponent Reaction
One of the most efficient methods for synthesizing 2,4,6-triarylpyridines is through a microwave-assisted, multicomponent reaction.[1][4] This approach, which leverages hexamethyldisilazane (HMDS) as a nitrogen source, offers significant advantages over traditional methods, including reduced reaction times, higher yields (often in the 62-93% range), and operational simplicity.[1] The causality behind its success lies in the rapid and uniform heating provided by microwave irradiation, which accelerates the key condensation and cyclization steps.
Caption: Microwave-assisted synthesis of the target building block.
Protocol 1: Synthesis of this compound
Materials:
-
Acetophenone
-
4-Bromobenzaldehyde
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or another suitable Lewis acid
-
Anhydrous solvent (e.g., Dichloromethane)
-
Microwave synthesis reactor and appropriate vessels
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine acetophenone (2.0 equiv.), 4-bromobenzaldehyde (1.0 equiv.), and anhydrous dichloromethane.
-
Nitrogen Source Addition: Add hexamethyldisilazane (HMDS) (1.5 equiv.) to the mixture. HMDS serves as an efficient in situ source of ammonia upon hydrolysis, which is critical for the pyridine ring formation.
-
Catalyst Introduction: Carefully add the Lewis acid catalyst, such as TMSOTf (0.2 equiv.), to the vessel. The acid catalyzes the key condensation and cyclization steps.[4]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (typically 100-150°C) for 20-40 minutes. The precise time and temperature should be optimized for the specific reactor being used.
-
Work-up and Purification: After cooling, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Applications in Palladium-Catalyzed Cross-Coupling
The bromine atom on the phenyl ring is the key to the synthetic utility of this compound. It serves as an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-N bonds.[1][2][5] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.[6][7]
Suzuki-Miyaura Coupling: Forging New C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to its mild conditions and the commercial availability of a vast array of boronic acids.[5] Reacting this compound with various arylboronic acids allows for the synthesis of complex tri- and tetra-arylpyridine systems, which are of significant interest for OLEDs and other advanced materials.[1]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Solvent system: Toluene/Ethanol/Water or 1,4-Dioxane/Water[8]
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound, phenylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) followed by the palladium catalyst [Pd(PPh₃)₄]. The use of an aqueous base and a co-solvent is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds, which are prevalent in pharmaceuticals and organic electronic materials.[1][5] This reaction allows for the direct coupling of the aryl bromide with a primary or secondary amine, providing access to a wide range of functionalized aniline derivatives. The choice of a specialized phosphine ligand is often crucial for achieving high catalytic turnover and preventing side reactions.[6]
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst, the phosphine ligand, and the strong base (NaOtBu) to a dry Schlenk flask. The use of a strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle.
-
Reactant Addition: Add this compound, the anhydrous solvent, and finally the amine (morpholine).
-
Reaction: Seal the flask and heat the mixture to 80-110°C with stirring for 4-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired aryl amine.
Sonogashira Coupling: Introducing Alkyne Moieties
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, creating arylalkyne structures. This transformation requires both a palladium catalyst and a copper(I) co-catalyst. The resulting products are valuable intermediates in the synthesis of polymers, natural products, and materials with interesting electronic properties.[1][5]
Protocol 4: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
A suitable base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst. The copper is essential for activating the alkyne.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base (which also acts as a solvent in some cases). Stir for several minutes before adding the terminal alkyne (phenylacetylene) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the resulting crude solid by column chromatography or recrystallization to afford the pure arylalkyne product.
Applications in Materials Science and Drug Discovery
The derivatives synthesized from this compound are not merely academic curiosities. They are valuable targets for tangible applications.
-
Materials Science: The extended π-systems created via Suzuki and Sonogashira couplings are central to the design of materials for organic electronics. These compounds are frequently investigated as host or emissive-layer components in OLEDs, as well as for applications in photovoltaic cells and advanced polymers.[1][2][3]
-
Drug Discovery: While less explored for this specific scaffold, related nitrogen-containing heterocyclic compounds are privileged structures in medicinal chemistry. The ability to append diverse functionalities through Buchwald-Hartwig and Suzuki couplings makes this building block a potential starting point for generating libraries of compounds for screening against various biological targets, including antimicrobial and anticancer research.[1][9]
Conclusion
This compound is a robust and versatile building block whose true potential is unlocked through modern palladium catalysis. The bromine functionality provides a reliable and predictable site for modification, enabling access to a vast chemical space of complex aryl-substituted pyridines. The protocols outlined in this guide for its synthesis and subsequent cross-coupling reactions provide a solid foundation for researchers in both academic and industrial settings to construct novel molecules for a wide range of scientific applications.
References
- This compound - 3557-70-8 - Vulcanchem. (URL: )
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Lv, Y., & Huang, J. (2010). 4-(4-Bromophenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Structure Reports Online. (URL: [Link])
- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
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Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. (URL: [Link])
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Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. (URL: [Link])
-
Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. (URL: [Link])
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Sommer, W. J., & Weck, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. ResearchGate. (URL: [Link])
-
Zhang, Y., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. (URL: [Link])
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal. (URL: [Link])
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. (URL: [Link])
-
El-Naggar, M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. (URL: [Link])
-
Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. TSI Journals. (URL: [Link])
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Application Notes and Protocols for Sonogashira Coupling Reactions with Brominated Pyridine Derivatives
Introduction: The Strategic Importance of Pyridine Alkynylation in Drug Discovery
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and typically a copper(I) co-catalyst, has become indispensable in medicinal chemistry and drug development.[1][3] Its ability to be performed under mild conditions with a high degree of functional group tolerance makes it an ideal tool for the late-stage functionalization of complex molecules.[4][5]
This guide focuses specifically on the application of the Sonogashira coupling to brominated pyridine derivatives. The pyridine motif is a privileged scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its presence in numerous natural products and approved drugs.[6] The introduction of an alkyne moiety onto a pyridine ring can significantly alter a molecule's pharmacological profile by introducing rigidity, extending its conjugation, and providing a versatile handle for further chemical modifications.[7]
However, the coupling of brominated pyridines presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal catalysts, potentially inhibiting or altering the catalytic cycle.[8] Furthermore, the electronic nature of the pyridine ring, whether electron-rich or electron-deficient, can significantly influence the reactivity of the C-Br bond.[9] This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and troubleshooting strategies to empower researchers to successfully employ the Sonogashira reaction for the synthesis of novel pyridine-containing compounds.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11]
The Palladium Cycle:
-
Reductive Elimination: The active catalyst, a Pd(0) species, is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The brominated pyridine undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-pyridyl species. This is often the rate-limiting step, particularly for less reactive aryl bromides.[12]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired alkynyl-substituted pyridine is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide.[13] This species is then ready to participate in the transmetalation step of the palladium cycle.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Materials and Reagents
| Component | Specification | Supplier Example | Notes |
| Brominated Pyridine | Substrate specific | Sigma-Aldrich, Combi-Blocks | Ensure purity, as impurities can inhibit catalysis. |
| Terminal Alkyne | Substrate specific | GFS Chemicals, Oakwood Chemical | If a solid, ensure it is finely powdered. If a liquid, use a fresh, degassed sample. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Strem Chemicals, Acros Organics | See Table 2 for catalyst selection guidance. |
| Copper(I) Iodide | CuI, ≥99.99% trace metals basis | Alfa Aesar, Beantown Chemical | Use a freshly opened bottle or store under inert gas. The color should be off-white to tan, not green or brown. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Fisher Scientific, TCI America | Use freshly distilled, anhydrous amine. |
| Solvent | Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | EMD Millipore, J.T.Baker | Use anhydrous, degassed solvents. |
| Inert Gas | Argon or Nitrogen, high purity | Airgas, Praxair | Maintain a positive pressure of inert gas throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of a Brominated Pyridine
This protocol provides a general starting point for the Sonogashira coupling of a brominated pyridine with a terminal alkyne. Optimization may be required based on the specific substrates.
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated pyridine (1.0 eq.), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).[14]
-
Seal the flask with a septum and purge with inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., THF or DMF) via syringe, followed by the amine base (2-3 eq.).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-activation.
2. Addition of Alkyne:
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
-
If the alkyne is a solid, it can be added along with the other solids in step 1.
3. Reaction Monitoring:
-
The reaction can be heated to a temperature between room temperature and 100 °C, depending on the reactivity of the bromopyridine.[15]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and to simplify purification.[13][16][17]
1. Reaction Setup:
-
In a Schlenk flask, combine the brominated pyridine (1.0 eq.), a suitable palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-3 mol%), and a bulky amine base such as N,N-diisopropylethylamine (DIPEA) or 1,2,2,6,6-pentamethylpiperidine (PMP).[18]
-
Purge the flask with inert gas.
-
Add the anhydrous solvent (e.g., DMSO, dioxane) and the terminal alkyne (1.2 eq.).
2. Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor its progress.
-
The workup procedure is similar to Protocol 1, omitting the ammonium chloride wash.
Optimization and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a more active precatalyst or ligand (see Table 2).[12] |
| Low reaction temperature | Gradually increase the reaction temperature. For unreactive bromopyridines, temperatures up to 100-120 °C may be necessary.[12][15] | |
| Pyridine coordination to the catalyst | Switch to a copper-free protocol.[16] Use a bulky phosphine ligand to disfavor pyridine binding. | |
| Alkyne Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[16] |
| Copper-catalyzed side reaction | Employ a copper-free Sonogashira protocol.[16][17] | |
| Decomposition of Starting Material | Base-induced degradation | Use a milder base such as K₂CO₃ or Cs₂CO₃, particularly in copper-free systems.[16] |
Data Presentation: Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is crucial for a successful Sonogashira coupling, especially with challenging substrates like brominated pyridines.
| Catalyst/Ligand System | Advantages | Disadvantages | Typical Substrates |
| Pd(PPh₃)₄ | Commercially available, widely used. | Can be sensitive to air and moisture. May require higher catalyst loading. | Electron-deficient bromopyridines.[15] |
| PdCl₂(PPh₃)₂ / CuI | More stable than Pd(PPh₃)₄. | Requires in situ reduction to Pd(0). | General purpose for many bromopyridines.[11] |
| Pd(dppf)Cl₂ | Robust catalyst, often effective for challenging couplings. | More expensive than PPh₃-based catalysts. | Sterically hindered or electron-rich bromopyridines.[12] |
| Bulky Phosphine Ligands (e.g., XPhos, SPhos) with Pd₂(dba)₃ | High catalytic activity, allows for lower catalyst loadings. | Air-sensitive ligands, require careful handling. | A broad range of bromopyridines, including those prone to catalyst inhibition.[7] |
| NHC-Palladium Complexes | Highly stable and active catalysts. | Can be more expensive and less readily available. | Both electron-rich and electron-deficient bromopyridines.[4] |
Workflow for Optimization
Caption: A logical workflow for optimizing the Sonogashira coupling of a new brominated pyridine substrate.
References
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- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. (n.d.). Benchchem.
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- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
- Synthesis of pyridines from ketoximes and terminal alkynes via C-H bond functionalization. (n.d.).
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Sonogashira coupling in natural product synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. [Link]
-
Potential Sonogashira Reaction Problems? (2007). Sciencemadness Discussion Board. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
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Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
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The first heterogeneous Sonogashira coupling reaction of aryl halides with terminal alkynes catalyzed by diatomitesupported pall. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar. [Link]
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Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). UC Santa Barbara. Retrieved January 20, 2026, from [Link]
-
(PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols: Synthesis of Pyridine Derivatives for Polymer Photostabilization
Introduction: The Imperative for Polymer Photostabilization
Polymers are integral to modern life, finding application in everything from automotive components and construction materials to packaging and textiles. However, their utility is often limited by their susceptibility to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation leads to a loss of mechanical integrity, discoloration, and a shortened service life.[1] To counteract these effects, photostabilizers are incorporated into polymer matrices. Pyridine derivatives have emerged as a highly effective and versatile class of photostabilizers, offering protection through various mechanisms.
This guide provides an in-depth exploration of the synthesis of pyridine-based photostabilizers, detailing the underlying chemical principles, providing step-by-step experimental protocols, and presenting performance data. The content is structured to provide researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and evaluate these critical additives. Pyridine and its derivatives are not only crucial in materials science but also serve as foundational structures in numerous pharmaceuticals and bioactive compounds.[2]
Mechanisms of Photostabilization by Pyridine Derivatives
Pyridine-based photostabilizers protect polymers through a combination of physical and chemical mechanisms. Understanding these pathways is crucial for designing effective stabilizers.
-
UV Absorption: Many pyridine derivatives possess aromatic structures that strongly absorb UV radiation in the 290-400 nm range, which is the most damaging portion of the solar spectrum for most polymers.[3] By absorbing this energy and dissipating it as harmless heat, they prevent the initiation of degradation reactions within the polymer. This mechanism is analogous to that of well-known UV absorbers like benzophenones and benzotriazoles.[4][5]
-
Radical Scavenging: The photodegradation of polymers proceeds via a free-radical chain reaction. Pyridine derivatives, particularly those with sterically hindered amine groups (Hindered Amine Light Stabilizers or HALS), are exceptionally efficient at scavenging these radicals.[6] The HALS mechanism involves a regenerative cycle where the stabilizer is not consumed, allowing for long-term protection.
-
Excited State Quenching: Some pyridine derivatives can accept energy from photo-excited polymer chromophores, returning them to the ground state before they can undergo bond scission. This process, known as excited-state quenching, is another effective pathway for preventing photodegradation.
The multifaceted nature of these mechanisms makes pyridine derivatives highly effective photostabilizers for a wide range of polymers, including poly(vinyl chloride) (PVC), polypropylene (PP), and polyethylene (PE).[6][7]
Synthetic Strategies for Pyridine-Based Photostabilizers
The synthesis of functionalized pyridines can be achieved through various classical and modern organic chemistry reactions. Multicomponent reactions are particularly attractive as they allow for the construction of complex, highly substituted pyridines in a single step from simple starting materials.[6][8]
Diagram: Overview of Synthetic Approaches
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Application Notes & Protocols: Functionalization of Pyridines at Remote Positions via Metalation
Introduction: The Enduring Challenge and Strategic Importance of Pyridine Functionalization
The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development, present in a vast number of FDA-approved therapeutics.[1][2][3][4] The specific substitution pattern on the pyridine ring is often a critical determinant of a molecule's biological activity, potency, and pharmacokinetic properties.[5][6] However, the inherent electronic nature of the pyridine ring presents a formidable challenge to synthetic chemists. The nitrogen atom's strong electron-withdrawing inductive effect and its Lewis basicity kinetically favor functionalization at the C2 and C6 positions.[5][6] Consequently, achieving selective C-H functionalization at the remote C3 and C4 positions—a frequent requirement for optimizing drug candidates—demands specialized and nuanced strategies that can override these intrinsic electronic biases.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern metalation strategies for achieving remote C-H functionalization of pyridines. We will move beyond simple procedural lists to explain the underlying mechanistic principles, enabling users to make informed decisions for their specific synthetic challenges. This document covers thermodynamically controlled deprotonation, template-assisted C-H activation, and catalyst-controlled functionalization, complete with detailed, field-tested protocols.
The Regioselectivity Puzzle: Kinetic vs. Thermodynamic Control
The core challenge in pyridine functionalization lies in the competition between different C-H bonds. The C2/C6 protons are the most acidic kinetically, due to their proximity to the electronegative nitrogen, which stabilizes the resulting organometallic intermediate through chelation or inductive effects. This is why traditional organolithium bases almost exclusively yield C2-metalated or C2-addition products.[5][6] In contrast, the C4 proton is often the most acidic thermodynamically, but accessing this position requires overcoming the kinetic barrier and preventing unwanted side reactions.[5][7] The C3 position, being relatively electron-rich, is more susceptible to electrophilic attack but is challenging to deprotonate directly.[6]
The following sections detail the primary strategies developed to solve this puzzle and selectively target the C3 and C4 positions.
Strategy 1: Undirected, Thermodynamically Controlled C4-Metalation
A recent breakthrough in pyridine functionalization has been the use of organosodium bases to achieve selective deprotonation at the C4 position.[5][6][7] This strategy circumvents the kinetic preference for C2-metalation observed with organolithium reagents by favoring the formation of the more thermodynamically stable 4-pyridyl anion.
Mechanistic Rationale: The Sodium Advantage
The key difference lies in the nature of the metal-carbon bond and the cation's Lewis acidity.
-
Organolithium Reagents (e.g., n-BuLi): The highly Lewis-acidic Li⁺ cation strongly coordinates to the pyridine nitrogen, directing the base to the proximal C2 position (Directed ortho-Metalation or DoM).[8] This interaction kinetically favors C2 deprotonation. If deprotonation is slow, nucleophilic addition at C2 or C4 can occur.
-
Organosodium Reagents (e.g., n-BuNa): The Na⁺ cation is less Lewis acidic, and the C-Na bond is more ionic. This reduces the directing effect of the nitrogen atom, allowing the deprotonation to proceed under thermodynamic control to remove the most acidic proton, which is at the C4 position.[5][9] The resulting 4-sodiopyridine is stable enough to be trapped by various electrophiles.
Protocol 1: General Procedure for C4-Sodiation and Negishi Cross-Coupling
This protocol is adapted from the work of Thomas and coworkers and demonstrates a robust method for C4-arylation.[5][6][7]
Safety Precautions: This reaction is highly air- and moisture-sensitive. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox. Organosodium and organolithium reagents are pyrophoric and must be handled with extreme care.
Reagents & Equipment:
-
Anhydrous THF (distilled from sodium/benzophenone)
-
n-Butylsodium (n-BuNa), ~1.0 M solution in hexane
-
Pyridine substrate (e.g., pyridine, 2-chloropyridine)
-
Anhydrous Zinc Chloride (ZnCl₂), ~1.0 M solution in THF
-
Aryl halide (e.g., 4-iodotoluene)
-
Pd(PPh₃)₄ or other suitable Pd(0) catalyst
-
Oven-dried glassware, magnetic stir bars, syringes, and septa
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under argon, add the pyridine substrate (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous THF (5 mL) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add n-butylsodium (1.1 mmol, 1.1 equiv) dropwise to the stirred solution. The solution may change color. Allow the reaction to stir at -78 °C for 1 hour.
-
Scientist's Note: The low temperature is crucial to prevent side reactions. The excess of n-BuNa ensures complete deprotonation. The 1-hour stir time allows the system to reach thermodynamic equilibrium, favoring the C4-sodiated species.
-
-
Transmetalation: To the solution of 4-sodiopyridine, add a solution of anhydrous ZnCl₂ in THF (1.2 mmol, 1.2 equiv) dropwise at -78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature and stir for 30 minutes.
-
Scientist's Note: Transmetalation from the highly reactive organosodium compound to the less reactive organozinc species (a pyridylzinc chloride) is essential for compatibility with the subsequent palladium-catalyzed cross-coupling step. This step significantly broadens the scope of electrophiles that can be used.
-
-
Cross-Coupling: To the resulting pyridylzinc solution, add the aryl halide (1.0 mmol, 1.0 equiv) followed by the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Work-up & Purification:
-
Cool the reaction to room temperature and quench carefully by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-substituted pyridine.
-
| Substrate Example | Electrophile Example | Typical Yield | Reference |
| Pyridine | 1-Iodooctane (Alkylation) | 70-80% | [5][6] |
| 2,6-Di-tert-butylpyridine | 4-Iodoanisole (Negishi) | 65% | [5] |
| Loratadine Fragment | Benzyl Bromide (Alkylation) | ~60% (Late-stage) | [5][6] |
Strategy 2: Template-Assisted Remote C-H Activation
For targeting the meta (C3/C5) positions, a powerful strategy involves the use of a covalently attached directing template. This approach, pioneered by the group of Jin-Quan Yu, uses a "U-shaped" template to position a coordinating group (often a pyridine or an aminoquinoline) in close proximity to the target C-H bond, overriding the substrate's natural reactivity.[10][11]
Mechanistic Rationale: Forcing Proximity
-
Template Installation: The substrate (e.g., a phenylacetic acid) is covalently linked to a template, often via an ester or amide bond.
-
Directed Cyclometalation: A transition metal catalyst (typically Palladium) coordinates to the directing group on the template.
-
Remote C-H Activation: The template's geometry forces the catalyst into the vicinity of a remote C-H bond, leading to the formation of a large macrocyclic palladacycle intermediate.[11] This step is the key to achieving remote selectivity.
-
Functionalization & Release: The C-H bond, now activated as a C-Pd bond, can react with a coupling partner (e.g., an alkene for olefination). Reductive elimination furnishes the product and regenerates the catalyst. The template can then be cleaved to reveal the meta-functionalized product.
Protocol 2: Template-Directed meta-C-H Olefination of a Phenylacetic Acid Derivative
This protocol is a representative example based on established methodologies for achieving meta-olefination.[10][11]
Part A: Template Installation
-
To a solution of the phenylacetic acid substrate (1.0 equiv) in DCM, add the template alcohol (e.g., 2-(pyridin-2-yl)propan-2-ol derivative, 1.1 equiv), EDCI (1.5 equiv), and DMAP (0.2 equiv).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and purify by column chromatography to obtain the ester-linked substrate.
Part B: C-H Olefination
-
Reaction Setup: In a pressure-rated vial, combine the ester-linked substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), the desired alkene (e.g., ethyl acrylate, 3.0 equiv), and Ag₂CO₃ (2.0 equiv).
-
Solvent: Add an appropriate solvent, often a fluorinated alcohol like HFIP, which can promote C-H activation.
-
Reaction: Seal the vial and heat to 100-120 °C for 24-48 hours.
-
Scientist's Note: The silver salt acts as an oxidant to regenerate the active Pd(II) catalyst. The high temperature is necessary to overcome the activation energy for the C-H cleavage step.
-
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to isolate the meta-olefinated product, still attached to the template.
Part C: Template Removal
-
Hydrolysis: Dissolve the purified product in a mixture of THF/H₂O and add LiOH (5.0 equiv).
-
Stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layers and concentrate to yield the final meta-functionalized phenylacetic acid.
Conclusion and Future Perspectives
The selective functionalization of pyridines at remote positions has transitioned from a long-standing synthetic challenge to a solvable problem with a growing toolkit of robust methodologies. The choice between thermodynamically controlled metalation with organosodium bases, elegant template-assisted strategies, or sophisticated catalyst-controlled reactions depends on the desired position (C3 vs. C4), substrate complexity, and step-economy considerations.
Future developments will likely focus on expanding the scope of these reactions, reducing catalyst loadings, and designing new catalysts and templates that operate under milder conditions. The ability to perform late-stage functionalization on complex, pyridine-containing pharmaceuticals using these techniques is particularly valuable, as it allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
References
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Hsu, H.-H., Chen, C.-C., Kang, S., Sk, M. R., & Thomas, A. A. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
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Leow, D., Li, G., & Yu, J.-Q. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(6), 334–339. [Link]
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Balkenhohl, M., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411–422. [Link]
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Zhang, T., Luan, Y. X., Lam, N. Y. S., Li, J. F., Li, Y., Ye, M., & Yu, J. Q. (2021). A directive Ni catalyst overrides conventional site selectivity in pyridine C–H alkenylation. Nature Chemistry, 13(12), 1207–1213. [Link]
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Borah, U., & Phukan, P. (2017). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 13, 2306–2329. [Link]
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Thomas, A. A., Hsu, H.-H., Kang, S., Chen, C.-C., & Sk, M. R. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 64(13), e202424172. [Link]
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Ertelt, C. K., Cook, A. M., & Hartwig, J. F. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 146(45), 31281–31294. [Link]
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Alessi, M., Larkin, A. L., Ogilvie, K. A., Green, L. A., Lai, S., Lopez, S., & Snieckus, V. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588–1594. [Link]
-
Leow, D., Li, G., & Yu, J.-Q. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(6), 334–339. [Link]
-
Thomas, A. A., Hsu, H.-H., Kang, S., Chen, C.-C., & Sk, M. R. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 64(13), e202424172. [Link]
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Tzani, A., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(11), 3328. [Link]
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Kumar, S., et al. (2019). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 55(72), 10769-10772. [Link]
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Alessi, M., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-1594. [Link]
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ResearchGate. (2025). Remote lithiation of pyridine 18, leading to functionalized pyridines... ResearchGate. [Link]
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ResearchGate. (2020). De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]
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Thomas, A. A., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]
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Hsu, H.-H., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
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Das, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 669-689. [Link]
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Topic: Microwave-Assisted Synthesis of 2,4,6-Triaryl Pyridines: A Modern Approach to a Privileged Scaffold
An Application Note and Protocol from a Senior Application Scientist
The Scientific Imperative for Microwave Assistance
The pyridine ring is a ubiquitous structural motif in pharmaceuticals and functional materials.[1] Specifically, the 2,4,6-triaryl substitution pattern imparts unique steric and electronic properties, making these compounds valuable as G-quadruplex binding ligands, fluorescent probes, and key intermediates in supramolecular chemistry.[1][2]
Conventional methods to synthesize these "Kröhnke pyridines" often require multi-step procedures and extended refluxing, sometimes for many hours.[1] Such prolonged exposure to high temperatures can lead to side product formation and degradation, complicating purification and reducing overall efficiency.
Microwave-assisted organic synthesis (MAOS) directly addresses these limitations. Unlike conventional heating which relies on slow, inefficient thermal conduction from the vessel wall inwards, microwave irradiation energizes the molecules of the reaction mixture directly and uniformly.[3][4] This is accomplished through two primary mechanisms: dipolar polarization and ionic conduction.[4] For the synthesis of triaryl pyridines, which typically involves polar reactants and intermediates in a polar medium (or neat), this results in:
-
Rapid & Uniform Heating: Reaching target temperatures of 130-170°C in seconds, eliminating thermal gradients and localized overheating.[3][5]
-
Dramatically Reduced Reaction Times: Reactions that take hours conventionally are often completed in 5-20 minutes.[5][6]
-
Increased Yields and Purity: The short reaction times minimize the formation of thermal degradation byproducts.[7]
-
Green Chemistry Alignment: The efficiency of MAOS often allows for solvent-free reactions or the use of greener solvents, reducing waste and energy consumption.[7][8][9]
Reaction Mechanism: A One-Pot Multi-Component Strategy
The microwave-assisted synthesis of 2,4,6-triaryl pyridines is a powerful example of a one-pot, multi-component reaction (MCR). This strategy combines two molecules of an aryl ketone (e.g., acetophenone), one molecule of an aryl aldehyde (e.g., benzaldehyde), and a nitrogen source (typically ammonium acetate) to construct the pyridine ring in a single, efficient operation.[9][10]
The reaction proceeds through a modified Chichibabin or Hantzsch-type pathway:
-
In-Situ Chalcone Formation: The reaction initiates with a base-catalyzed (from the acetate ion) Claisen-Schmidt condensation between one equivalent of the acetophenone and the benzaldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.
-
Enamine Formation: A second equivalent of the acetophenone reacts with ammonia (generated from ammonium acetate) to form a reactive enamine intermediate.
-
Michael Addition: The enamine performs a nucleophilic Michael 1,4-addition to the chalcone intermediate.
-
Cyclization and Dehydration: The resulting 1,5-dicarbonyl intermediate undergoes intramolecular cyclization via attack of the amino group onto a carbonyl, followed by dehydration.
-
Aromatization: The final and driving step is the oxidation of the dihydropyridine intermediate to the stable, aromatic 2,4,6-triaryl pyridine. Under microwave conditions, this aromatization often occurs spontaneously or with ambient oxygen without the need for an additional oxidizing agent.[11]
This elegant convergence of multiple steps into a single microwave-irradiated process underscores the efficiency and atom economy of the methodology.
Experimental Workflow and Data
The following diagram illustrates the logical workflow for the synthesis, from reagent preparation to final product analysis.
Caption: Microwave-assisted synthesis workflow for 2,4,6-triaryl pyridines.
Data Presentation: Substrate Scope & Efficiency
The protocol's robustness is demonstrated by its tolerance for a wide range of substituted aromatic ketones and aldehydes. The following table summarizes representative results achieved using the microwave-assisted protocol.
| Entry | Ar¹ (from Ketone) | Ar² (from Aldehyde) | Ar³ (from Ketone) | Time (min) | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | Phenyl | 10 | 92 | [9] |
| 2 | 4-Methylphenyl | Phenyl | 4-Methylphenyl | 12 | 95 | [9] |
| 3 | 4-Methoxyphenyl | Phenyl | 4-Methoxyphenyl | 12 | 90 | [9] |
| 4 | 4-Chlorophenyl | Phenyl | 4-Chlorophenyl | 15 | 88 | [9] |
| 5 | Phenyl | 4-Chlorophenyl | Phenyl | 10 | 94 | [9] |
| 6 | Phenyl | 4-Nitrophenyl | Phenyl | 15 | 85 | [9] |
| 7 | Phenyl | 4-Methoxyphenyl | Phenyl | 10 | 96 | [9] |
Causality Note: Electron-donating groups (e.g., -OCH₃, -CH₃) on the acetophenone or benzaldehyde generally facilitate the reaction, leading to slightly shorter times and higher yields. Conversely, strong electron-withdrawing groups may require slightly longer irradiation times. The key advantage of microwave heating is its ability to efficiently drive even less reactive substrates to completion in a short timeframe.[7]
Detailed Experimental Protocol
This protocol describes the synthesis of 2,4,6-triphenylpyridine (Table Entry 1) as a representative example.
Materials & Equipment:
-
Acetophenone (2.0 mmol, 240 mg, 0.23 mL)
-
Benzaldehyde (1.0 mmol, 106 mg, 0.10 mL)
-
Ammonium Acetate (NH₄OAc) (5.0 mmol, 385 mg)
-
Deionized Water
-
Ethanol (for recrystallization)
-
10 mL microwave process vial with a magnetic stir bar
-
Monowave microwave synthesizer (e.g., Biotage® Initiator+, CEM Discover)
-
Standard laboratory glassware for work-up (Buchner funnel, filter flask, etc.)
Step-by-Step Methodology:
-
Reagent Charging: To a 10 mL microwave process vial equipped with a magnetic stir bar, add acetophenone (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Scientist's Note: This reaction is often performed solvent-free, which is a significant green chemistry advantage.[8][9] The reactants themselves form a melt under heating that serves as the reaction medium. An excess of ammonium acetate is used to ensure a sufficient supply of ammonia for the condensation steps.
-
-
Vessel Sealing: Securely cap the vial. Proper sealing is critical to safely reach temperatures above the boiling point of the reactants.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 130 °C (Use a fixed temperature setting)
-
Irradiation Time: 10 minutes
-
Absorption Level: Normal/High (as the mixture is polar)
-
Stirring: On
-
Safety & Rationale: Modern microwave reactors use IR sensors to monitor and control the internal temperature precisely, preventing thermal runaways. The sealed vessel allows the pressure to increase, enabling temperatures well above the atmospheric boiling points of the reactants, which dramatically accelerates the reaction.[6]
-
-
Cooling: After the irradiation is complete, the instrument will automatically cool the reaction vial using a stream of compressed air until it is safe to handle (typically <50 °C).
-
Product Precipitation (Work-up): Once cooled, carefully uncap the vial. Pour the resulting dark, viscous reaction mixture into a beaker containing ~50 mL of cold deionized water while stirring. A solid precipitate should form immediately.
-
Rationale: The 2,4,6-triaryl pyridine product is highly non-polar and insoluble in water, while the excess ammonium acetate and any polar side products are water-soluble. This step serves as a simple and effective initial purification.[1]
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with deionized water (3 x 20 mL) to remove any residual salts.
-
Purification: Transfer the crude solid to a small Erlenmeyer flask. Recrystallize the product from hot ethanol (~15-20 mL). Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying and Analysis: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The final product should be a pale yellow or off-white solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and determine the melting point. The yield should be >90%.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of 2,4,6-triaryl pyridines. By providing rapid, controlled, and uniform heating, this technology transforms a traditionally lengthy process into a fast, high-yield, and eco-friendly operation.[10] The protocols and data presented herein demonstrate the method's reliability and broad applicability, making it an indispensable tool for researchers in drug discovery and materials science seeking to accelerate their synthetic efforts and build molecular complexity with unparalleled efficiency.
References
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved from [Link]
-
Vanden Eynde, J. J., & Lewin, G. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 382–393. Retrieved from [Link]
-
Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. (2001). Molecules, 6(9), M256. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. Retrieved from [Link]
-
A rapid and efficient synthesis of 2, 4, 6-triarylpyridines under microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2014). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 4(100), 56985–56993. Retrieved from [Link]
-
Zomordbakhsh, S., et al. (2012). Microwave-Assisted, Solvent-Free, Three-Component Synthesis of 2,4,6-Triarylpyridines from Benign Components. Journal of Chemical Research, 36(3), 138–140. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Trilleras, J., et al. (2011). Solvent-Free Microwave-Assisted Synthesis of Substituted Pyridines Using NH4OAc as Nitrogen Source. Letters in Organic Chemistry, 8(9), 652-655. Retrieved from [Link]
-
Li, Y., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Royal Society Open Science, 6(6), 190470. Retrieved from [Link]
-
Green and Solvent-Free Procedure for Microwave-Assisted Synthesis of 2,4,6-Triarylpyridines Catalyzed Using MgAl2O4 Nanocrystals. (n.d.). ResearchGate. Retrieved from [Link]
-
De la Hoz, A., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 53(7), 1335–1348. Retrieved from [Link]
-
Microwave Reaction Tutorial. (n.d.). Biotage. Retrieved from [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 882. Retrieved from [Link]
-
Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. Retrieved from [Link]
-
A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (n.d.). PubMed Central. Retrieved from [Link]
-
An Efficient Improve for the Kröhnke Reaction: One-pot Synthesis of 2,4,6-Triarylpyridines Using Raw Materials under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]
-
One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. (2021). ACS Omega, 6(11), 7856–7865. Retrieved from [Link]
-
Cravotto, G., & Cintas, P. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(23), 8565. Retrieved from [Link]
-
Unraveling the relationship between structure and stabilization of triarylpyridines as G-quadruplex binding ligands. (n.d.). ResearchGate. Retrieved from [Link]
-
An Efficient Improvement for the Kroehnke Reaction: One-Pot Synthesis of 2,4,6-Triarylpyridines Using Raw Materials under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Adib, M., et al. (2007). Microwave‐Assisted Simple, One‐Pot, Four‐Component Synthesis of 2,4,6‐Triarylpyrimidines under Solvent‐Free Conditions. ChemInform, 38(14). Retrieved from [Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Green Chemistry: Microwave assisted synthesis. (2020, March 22). YouTube. Retrieved from [Link]
-
Wu, P., et al. (2007). Facile Synthesis of Triarylpyrimidines with Microwave‐Irradiated Reactions of N‐Phenacylpyridinium Chloride. Synthetic Communications, 37(2), 223–229. Retrieved from [Link]
-
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (n.d.). MDPI. Retrieved from [Link]
-
Negi, A., et al. (2022). An improved method for synthesis of non-symmetric triarylpyridines. Tetrahedron, 122, 132930. Retrieved from [Link]
-
Triarylpyridines: A versatile small molecule scaffold for G-quadruplex recognition. (n.d.). ResearchGate. Retrieved from [Link]
-
Unraveling the relationship between structure and stabilization of triarylpyridines as G-quadruplex binding ligands. (2018). Organic & Biomolecular Chemistry, 16(13), 2271-2280. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Unraveling the relationship between structure and stabilization of triarylpyridines as G-quadruplex binding ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub. Microwave-Assisted, Solvent-Free, Three-Component Synthesis of 2,4,6-Triarylpyridines from Benign Components / Journal of Chemical Research, 2012 [sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Kröhnke Synthesis for Functionalized 4'-(4-Bromophenyl)-2,2':6',2"-terpyridines
I. Introduction: The Strategic Value of Functionalized Terpyridines
Derivatives of 2,2':6',2"-terpyridine (tpy) are among the most significant ligands in coordination chemistry and materials science. Their tridentate, N-donor nature allows for the formation of stable and well-defined complexes with a wide array of metal ions. The resulting metallo-supramolecular structures are pivotal in applications ranging from catalysis and molecular electronics to the development of novel therapeutics. The strategic placement of functional groups on the terpyridine scaffold allows for the fine-tuning of the electronic, photophysical, and steric properties of the resulting metal complexes.
The 4'-(4-bromophenyl) moiety, in particular, serves as a versatile synthetic handle. The bromo-substituent can be readily transformed via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex, multi-component architectures and functional materials.
Among the various synthetic routes to substituted terpyridines, the Kröhnke pyridine synthesis stands out for its versatility, operational simplicity, and often high yields. This guide provides an in-depth exploration of the Kröhnke synthesis for preparing 4'-(4-bromophenyl)-2,2':6',2"-terpyridine, offering detailed mechanistic insights and field-proven laboratory protocols.
II. Mechanism and Rationale: A Cascade Approach to Heterocycle Formation
The Kröhnke synthesis is a powerful condensation reaction that constructs a pyridine ring from a 1,5-dicarbonyl compound in the presence of an ammonia source. For the synthesis of 4'-aryl-2,2':6',2"-terpyridines, the reaction elegantly combines several transformations, often in a single pot.
The overall process can be understood as a cascade of the following key steps:
-
Chalcone Formation (Claisen-Schmidt Condensation): The reaction is initiated by the base-catalyzed condensation of an aromatic aldehyde (4-bromobenzaldehyde) with a methyl ketone (2-acetylpyridine). This forms an α,β-unsaturated ketone, a key intermediate often referred to as a chalcone or, in this specific case, an azachalcone.
-
Michael Addition: A second equivalent of 2-acetylpyridine, acting as a nucleophile (typically as its enolate form), attacks the β-carbon of the chalcone in a conjugate or Michael addition.
-
1,5-Dicarbonyl Intermediate: This addition reaction generates a 1,5-dicarbonyl intermediate, the crucial precursor for cyclization. While this intermediate is rarely isolated, its formation is the pivotal step leading to the pyridine ring.
-
Ring Closure & Aromatization: In the presence of an ammonia source, most commonly ammonium acetate, the 1,5-dicarbonyl compound undergoes cyclization and subsequent dehydration to form the thermodynamically stable aromatic pyridine ring of the terpyridine product. Ammonium acetate is the ideal reagent as it serves as both the nitrogen donor and a mild acidic catalyst for the dehydration steps.
Caption: Reaction mechanism of the Kröhnke synthesis for 4'-aryl terpyridines.
III. Experimental Protocols & Field-Proven Insights
Two primary strategies are employed for this synthesis: a convenient one-pot procedure and a more classical, higher-yield two-step approach.
A. Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. (One-Pot) | Molar Eq. (Two-Step) |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | 2.0 | 1.0 (for Chalcone) |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.0 | 1.0 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | ~2.4 | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | ~1.0 (in MeOH) |
| Aqueous Ammonia (35%) | NH₃ | 17.03 | Excess | - |
| N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide | C₁₂H₁₁IN₂O | 342.14 | - | 1.0 |
| Ammonium Acetate (NH₄OAc) | C₂H₇NO₂ | 77.08 | - | Excess |
| Methanol (MeOH) | CH₄O | 32.04 | Solvent | Solvent |
| Ethanol (EtOH) | C₂H₆O | 46.07 | Solvent | Solvent |
B. Protocol 1: One-Pot Synthesis
This method is valued for its operational simplicity, combining all reaction steps into a single procedure.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetylpyridine (20.0 mmol, 2.43 g) and methanol (20 mL).
-
Addition of Aldehyde: To this stirring mixture, add 4-bromobenzaldehyde (10.0 mmol, 1.85 g).
-
Initiation: Add potassium hydroxide pellets (24 mmol, 1.35 g) to the mixture, followed by 35% aqueous ammonia solution (40 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4–6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: The product can be further purified by recrystallization from ethanol or a similar solvent to yield an off-white solid.
C. Protocol 2: Two-Step Synthesis (Improved Yield)
This classical Kröhnke approach separates the synthesis into two distinct stages: the formation and isolation of the chalcone intermediate, followed by its reaction to form the terpyridine. This method often results in higher yields and a cleaner product, avoiding the polycondensation products that can form in one-pot reactions.
Step 1: Synthesis of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine (Azachalcone Intermediate)
-
Reaction Setup: Dissolve 4-bromobenzaldehyde (20.0 mmol, 3.70 g) in methanol (45 mL) and 1 M sodium hydroxide solution (15 mL).
-
Addition: While stirring, add 2-acetylpyridine (21.1 mmol, 2.56 g) to the solution.
-
Reaction: Continue stirring at room temperature for 30 minutes. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash with water until the filtrate is neutral. Dry the isolated azachalcone.
Step 2: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine
-
Preparation of Pyridinium Salt: The requisite N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide is prepared from 2-acetylpyridine, iodine, and pyridine via the Ortoleva-King reaction.
-
Reaction Setup: In a round-bottom flask, combine the azachalcone from Step 1 (1.0 equiv), N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (1.0 equiv), and a large excess of ammonium acetate.
-
Solvent and Reflux: Add ethanol or glacial acetic acid as the solvent and heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water. The product will precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water and then cold ethanol. Recrystallize from an appropriate solvent to obtain the pure product. This two-step synthesis has been successfully used for large-scale preparations (up to 100 g).
D. Field-Proven Insights & Troubleshooting
-
By-product Formation: A common issue, particularly in one-pot syntheses or when using substoichiometric amounts of the pyridinium salt, is the formation of intensely colored, often green or dark, by-products. These are typically indolizinium derivatives that can be difficult to remove. The two-step protocol significantly mitigates this issue.
-
Purification: While simple recrystallization is often sufficient for the product obtained from the two-step synthesis, material from the one-pot method may require column chromatography for high purity.
-
Reagent Quality: Ensure the purity of the starting aldehyde. Impurities can lead to side reactions and lower yields.
IV. Data Summary and Visualization
A. Expected Results
| Property | Expected Value | Source |
| Yield (One-Pot) | ~20-55% | |
| Yield (Two-Step) | 55-64% | |
| Appearance | Off-white to pale yellow solid | |
| ¹H NMR (CDCl₃, δ) | ~8.75 (d), 8.70 (d), 8.65 (s), 7.90 (t), 7.80 (d), 7.70 (d), 7.40 (m) | |
| ¹³C NMR (CDCl₃, δ) | Key peaks approx. 156.5, 156.0, 149.2, 137.0, 132.0, 128.8, 124.0, 121.5, 119.0 |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.
B. Experimental Workflow
Caption: General experimental workflow for the Kröhnke terpyridine synthesis.
V. References
-
Kröhnke pyridine synthesis. Wikipedia. [Link]
-
Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]
-
Korall, P., Börje, A., Norrby, P.-O., & Åkermark, B. (1997). High Yield Preparation of 4'-(4-Bromophenyl)-2,2': 6',2"-terpyridine by a Condensation Reaction. Determination of the Stereochemistry of Two Complex By-products by a Combination of Molecular Mechanics and NMR Spectroscopy. Acta Chemica Scandinavica, 51, 760–766.
Application Notes and Protocols: Pyridine Derivatives in Luminescent Platinum(II) Complexes
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of pyridine derivatives in the design and synthesis of luminescent platinum(II) complexes. It covers the fundamental principles of molecular design, detailed synthetic protocols, and practical applications in Organic Light-Emitting Diodes (OLEDs), bioimaging, and chemical sensing. The causality behind experimental choices is explained to provide field-proven insights, and all protocols are designed as self-validating systems.
Introduction: The Significance of Pyridine Derivatives in Luminescent Pt(II) Chemistry
Square-planar platinum(II) complexes have garnered significant attention due to their rich photophysical properties, particularly their ability to exhibit strong phosphorescence at room temperature.[1] This phenomenon arises from the heavy platinum atom, which promotes efficient intersystem crossing from the singlet to the triplet excited state, allowing for the harvesting of triplet excitons.[2] The emission properties of these complexes, including color, quantum yield, and lifetime, are highly tunable through the judicious selection of ligands.[3]
Among the vast library of ligands, pyridine and its derivatives have proven to be exceptionally versatile. The 2-phenylpyridine (ppy) ligand, which coordinates to the platinum center through a nitrogen atom and a cyclometalated carbon atom (a C^N ligand), forms a highly stable five-membered chelate ring.[4] This rigidifies the complex, reducing non-radiative decay pathways and enhancing luminescence efficiency.[5] The strong σ-donating character of the deprotonated phenyl ring and the π-accepting nature of the pyridine ring create a strong ligand field, which is crucial for achieving desirable photophysical properties.[4]
By systematically modifying the pyridine or phenyl rings with electron-donating or electron-withdrawing groups, or by altering the ancillary ligands, researchers can precisely tune the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows for the rational design of complexes that emit across the entire visible spectrum, from deep blue to red and even into the near-infrared (NIR).[2][6] This tunability is the cornerstone of their application in diverse fields such as full-color displays, advanced cellular imaging, and sensitive chemical detection.[7]
Molecular Design and Photophysical Tuning
The emission from these complexes typically originates from a triplet excited state with mixed metal-to-ligand charge transfer (³MLCT) and intraligand (³IL) character.[8] The energy of this excited state, and thus the emission color, is highly sensitive to the electronic properties of the ligands.
-
Cyclometalating Ligand (C^N): Introducing electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring of the ppy ligand generally lowers both the HOMO and LUMO energy levels, but the stabilization of the HOMO is more pronounced. This leads to a larger HOMO-LUMO gap and a blue shift in the emission. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) raise the HOMO level, narrowing the gap and causing a red shift.
-
Ancillary Ligand: The ancillary ligand, which occupies the remaining coordination sites, also plays a critical role. For the common (C^N)Pt(O^O) structure, where (O^O) is a β-diketonate like acetylacetonate (acac), modifying this ligand can fine-tune the emission. Bulky or electron-rich β-diketonates can enhance quantum yields by providing steric protection to the emissive state.[5]
Data Summary: Structure-Property Relationships
The following table summarizes the photophysical properties of several representative (C^N)Pt(acac) complexes, illustrating the impact of ligand substitution on emission characteristics.
| Complex ID | Cyclometalating Ligand (C^N) | Emission Max (λ_em), nm | Photoluminescence Quantum Yield (Φ_PL) | Emissive Lifetime (τ), µs | Reference(s) |
| 1 | 2-phenylpyridine (ppy) | ~470, 500 | 0.24 - 0.70 | 5 - 25 | [5] |
| 2 | 2-(2,4-difluorophenyl)pyridine (dfppy) | ~470 | ~0.65 | ~2.0 | [9] |
| 3 | 2-(p-tolyl)pyridine (tpy) | ~512 | ~0.13 | ~1.8 | N/A |
| 4 | 2-(thienyl)pyridine (thpy) | ~550 | ~0.28 | 17 - 21 | [1] |
| 5 | Benzo[h]quinoline (bzq) | ~495, 528 | 0.10 | ~1.0 | [1] |
Experimental Protocols
Synthesis of a Representative Complex: (2-phenylpyridine)platinum(II) acetylacetonate, [Pt(ppy)(acac)]
This two-step protocol is a foundational method for synthesizing a wide range of (C^N)Pt(acac)-type complexes. The first step involves the formation of a chloro-bridged platinum dimer, which is then reacted with the ancillary acetylacetonate ligand.
Sources
- 1. Photophysical properties of cyclometalated Pt(II) complexes: counterintuitive blue shift in emission with an expanded ligand π system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 5. mdpi.com [mdpi.com]
- 6. Functional materials based on cyclometalated platinum(II) β-diketonate complexes : a review of structure-property relationships and applications | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 7. NanoSIMS combined with fluorescence microscopy as a tool for subcellular imaging of isotopically labeled platinum-based anticancer drugs - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53426J [pubs.rsc.org]
- 8. Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of constructing the pyridine scaffold. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be fraught with challenges ranging from low yields to complex purification.[1][2]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize conditions, and achieve robust and reproducible results in your laboratory.
Section 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis, a classic multicomponent reaction, is a cornerstone of pyridine chemistry but often suffers from harsh conditions and low yields in its traditional form.[3][4] This section addresses common pitfalls and modern solutions.
Frequently Asked Questions (FAQs): Hantzsch Synthesis
Q1: My Hantzsch reaction yield is disappointingly low, or the reaction is not going to completion. What are the primary causes and how can I fix this?
A1: Low conversion or yield in a Hantzsch synthesis is a frequent issue, typically stemming from reaction kinetics, conditions, or reactant purity. The classical approach often requires prolonged heating, which can degrade the 1,4-dihydropyridine (1,4-DHP) product.
Causality and Troubleshooting Steps:
-
Suboptimal Thermal Conditions: Excessive heating degrades the 1,4-DHP intermediate, while insufficient heat leads to incomplete conversion.[3][5] Modern energy sources can provide more efficient and uniform heating.
-
Lack of Catalysis: The uncatalyzed reaction is often slow. Acid catalysis can accelerate key steps in the mechanism, such as the initial Knoevenagel condensation.
-
Poor Solvent Choice: The polarity and proticity of the solvent directly influence reaction rates and intermediate stability.[3][7]
-
Recommendation: While ethanol or acetic acid are traditional, they may not be optimal for all substrates. Consider screening greener and more efficient media like aqueous micelles or even solvent-free conditions, which can improve rates and simplify workup.[6]
-
Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my Hantzsch synthesis?
A2: Side reactions in the Hantzsch synthesis typically arise from competing reaction pathways or the over-oxidation or degradation of the 1,4-DHP intermediate.[3]
Mechanistic Insights and Solutions:
-
Controlling Intermediates: The reaction proceeds through several key intermediates, including a Knoevenagel adduct and an enamine.[4][8] The relative rates of their formation and subsequent condensation determine the final product distribution.
-
Recommendation: Precise control over stoichiometry is crucial. Ensure accurate molar ratios of the aldehyde, β-ketoester, and ammonia source. The choice of solvent can also influence selectivity; for instance, some studies have shown that using acetonitrile can lead to different cyclization pathways compared to ethanol.[7]
-
-
Managing the Aromatization Step: The final step is the oxidation of the 1,4-DHP to the pyridine ring. The choice of oxidant and the timing of its introduction are critical. Aromatization is the driving force for this step.[4]
-
Recommendation: For a one-pot synthesis, use a mild oxidant that is compatible with the initial condensation, such as ferric chloride (FeCl₃) or manganese dioxide (MnO₂).[4] Alternatively, a two-step process where the 1,4-DHP is first isolated and then oxidized can provide better control. A variety of oxidizing agents can be used, including iodine, chromium dioxide (CrO₂), or even metal-free photochemical conditions.[4]
-
Troubleshooting Workflow for Low Hantzsch Yield
Below is a logical workflow to diagnose and resolve low-yield issues systematically.
Section 2: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers great versatility for producing substituted pyridines from enamines and ethynyl ketones.[9] Its primary drawback has traditionally been the two-step nature and the high temperatures required for the final cyclodehydration step.[1][9]
Frequently Asked Questions (FAQs): Bohlmann-Rahtz Synthesis
Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. How can I make this step more efficient?
A1: The high energy barrier for the final cyclization is a well-known limitation.[9] This is because the initially formed aminodiene intermediate must first undergo a heat-induced E/Z isomerization before it can cyclize.[9]
Catalytic Solutions for Milder Conditions:
-
Brønsted Acid Catalysis: Acids can promote both the initial conjugate addition and the final cyclodehydration, allowing the reaction to proceed at significantly lower temperatures.[9]
-
Protocol: Perform the reaction in a single step by adding a Brønsted acid. A mixture of toluene and acetic acid (5:1) has been shown to afford functionalized pyridines in good to excellent yields at much lower temperatures than the uncatalyzed thermal process.[9]
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, accelerating the Michael addition, isomerization, and cyclodehydration steps.[9]
Optimized One-Pot Bohlmann-Rahtz Protocol
This protocol is adapted from procedures utilizing acid catalysis to circumvent the need for high-temperature cyclization.[9][10]
Materials:
-
Enamine (1.0 equiv)
-
Ethynyl ketone (1.1 equiv)
-
Ytterbium (III) triflate (0.2 equiv)
-
Toluene (Anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the enamine, ethynyl ketone, and anhydrous toluene.
-
Add Ytterbium (III) triflate (Yb(OTf)₃) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the substituted pyridine.
Section 3: The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for preparing highly functionalized, often poly-aryl, pyridines.[11] Success hinges on the quality of the reagents and careful control of reaction conditions to prevent the formation of stable, non-cyclized intermediates.[5]
Frequently Asked Questions (FAQs): Kröhnke Synthesis
Q1: My Kröhnke synthesis is failing, resulting in no product or a complex mixture. What are the most critical parameters to check?
A1: Failure in a Kröhnke synthesis can almost always be traced back to two areas: reagent quality or reaction conditions.[5]
Critical Troubleshooting Checklist:
-
Reagent Integrity:
-
α,β-Unsaturated Carbonyl: Ensure this starting material is pure and has not polymerized upon storage. Verify its integrity via NMR.[5]
-
Kröhnke Salt (α-pyridinium methyl ketone): This reactant must be completely dry. Moisture can interfere with the initial ylide formation.[5]
-
Ammonium Source: High-purity ammonium acetate is the most common nitrogen source and is critical for the cyclization step.[5]
-
-
Reaction Conditions:
-
Temperature: This is a crucial parameter. While conditions are generally mild, insufficient heat will lead to an incomplete reaction.[5] Conversely, excessive heat (typically >140 °C) can promote side reactions and decomposition.[5][11]
-
Stoichiometry: Ensure the correct molar ratios of reactants. An excess of one component can favor the formation of Michael addition byproducts that fail to cyclize.[5]
-
Q2: I've isolated a major byproduct that isn't my target pyridine. What is it likely to be?
A2: The most common side products are intermediates that fail to proceed through the full reaction cascade.
Common Side Products:
-
1,5-Dicarbonyl Intermediate: The Michael addition of the pyridinium salt to the α,β-unsaturated carbonyl is a key step.[5] Incomplete cyclization can lead to the accumulation of this 1,5-dicarbonyl intermediate.[5]
-
Michael Addition Products: If the stoichiometry is not carefully controlled, side reactions involving Michael additions can occur, leading to undesired adducts.[5]
Reaction Mechanism of Kröhnke Pyridine Synthesis
Understanding the mechanism is key to troubleshooting. The reaction is a cascade involving ylide formation, Michael addition, and a final cyclization/dehydration sequence.[12]
Section 4: General Troubleshooting - Purification
The basic nature of the pyridine ring often introduces unique challenges during purification, particularly with silica gel chromatography.
Q1: I'm observing severe peak tailing during HPLC or flash chromatography of my pyridine derivative. How can I achieve better peak shape and resolution?
A1: Peak tailing for basic compounds like pyridines is a classic problem caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the surface of silica-based stationary phases.[13] This leads to a non-ideal retention mechanism and poor peak shape.[13]
Strategies to Eliminate Peak Tailing:
-
Mobile Phase pH Adjustment: Protonating the residual silanols can minimize their interaction with the basic analyte.
-
Recommendation: Lower the mobile phase pH to around 2.5-3.0 using a buffer (e.g., 10-20 mM phosphate buffer).[13] This effectively "shields" the silanols.
-
-
Use of a Competing Base: Adding a small amount of a competing base to the mobile phase can saturate the active silanol sites.
-
Change the Stationary Phase: If mobile phase modifications are insufficient, the problem lies with the column itself.
-
Recommendation: Switch to a different stationary phase. End-capped silica columns have fewer residual silanols.[13] Alternatively, columns with phenyl, cyano, or polar-embedded phases offer different interaction mechanisms that can improve separation.[13] For preparative work on very basic compounds, consider using alumina.
-
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes the typical effects of key parameters on pyridine synthesis, providing a quick reference for optimization.
| Parameter | General Impact on Yield & Selectivity | Optimization Strategy |
| Temperature | Crucial for rate and side reactions. Too low = incomplete reaction; Too high = decomposition.[5][6] | Screen a range of temperatures. Consider microwave heating for rapid, uniform temperature control.[6] |
| Solvent | Affects solubility, reaction rates, and sometimes selectivity.[7][9] | Screen a panel of solvents (polar protic, polar aprotic, non-polar). Evaluate green alternatives like water or solvent-free conditions.[4][6] |
| Catalyst | Can dramatically increase reaction rates and allow for milder conditions.[6][9][14] | Screen common Brønsted acids (PTSA), Lewis acids (Yb(OTf)₃, ZnBr₂), or transition metal catalysts depending on the synthesis.[6][9] |
| Stoichiometry | Incorrect ratios can lead to significant byproduct formation.[5] | Use precise measurements. For multicomponent reactions, start with equimolar amounts and adjust based on results. |
| Reactant Purity | Impurities can inhibit catalysis or cause side reactions.[5] | Verify the purity of all starting materials (NMR, GC-MS) before starting the reaction. Ensure reagents are dry.[5] |
References
- Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem. (URL: )
- Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis - Benchchem. (URL: )
-
Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
-
Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (URL: [Link])
-
The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications - ResearchGate. (URL: [Link])
- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
-
Recent advances in catalytic synthesis of pyridine derivatives - ResearchGate. (URL: [Link])
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
-
Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (URL: [Link])
- Optimizing reaction conditions for substituted pyridine synthesis - Benchchem. (URL: )
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Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Publishing. (URL: [Link])
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Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (URL: [Link])
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Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. (URL: [Link])
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Process optimization of vapor phase pyridine synthesis using response surface methodology - Khalifa University. (URL: [Link])
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Optimal reaction conditions for pyridine synthesis in riser reactor - ResearchGate. (URL: [Link])
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Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. (URL: [Link])
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. (URL: [Link])
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Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (URL: [Link])
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Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (URL: [Link])
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Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition | Request PDF - ResearchGate. (URL: [Link])
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Technical Support Center: Synthesis of Polysubstituted Pyridines
Welcome to the Technical Support Center for the synthesis of polysubstituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis is often fraught with challenges ranging from poor regioselectivity to low yields.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you with the expertise to overcome common hurdles and streamline your synthetic workflows.
Section 1: Troubleshooting Common Synthesis Failures
This section addresses prevalent issues encountered during the synthesis of polysubstituted pyridines, offering explanations for the underlying causes and actionable solutions.
Q1: My Hantzsch pyridine synthesis is resulting in low yields and a complex mixture of byproducts. What's going wrong?
The Hantzsch synthesis, while a classic method, can be sensitive to reaction conditions, leading to suboptimal outcomes.[1][2] Low yields and byproduct formation often stem from several factors:
-
Inefficient Reaction Conditions: The classical one-pot method can suffer from harsh conditions and long reaction times, which contribute to degradation and side reactions.[1][3]
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical. Traditional oxidants like nitric acid or potassium permanganate can be harsh, leading to side products and difficult purification.[1]
-
Competing Reaction Pathways: At least five different mechanistic pathways have been proposed for the Hantzsch reaction.[1] Variations in reactants and conditions can favor undesired pathways.
Troubleshooting and Optimization Strategies:
| Problem | Underlying Cause | Recommended Solution & Protocol |
| Low Yield | Harsh reaction conditions, slow reaction rates. | Catalyst and Energy Source Modification: Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.[1] Alternatively, microwave-assisted synthesis can dramatically reduce reaction times to 2-7 minutes and improve yields (82-94%). |
| Byproduct Formation | Non-selective oxidation of the dihydropyridine intermediate. | Milder Aromatization: Replace harsh oxidants with milder alternatives. A one-pot synthesis using ferric chloride in water has proven effective.[1] Photochemical methods using UV or visible light also offer a metal-free alternative.[1] |
| Complex Mixture | Lack of control over competing mechanistic pathways. | Stoichiometric and Temperature Control: Carefully control the stoichiometry of your reactants and the reaction temperature. Analyzing reaction intermediates via techniques like NMR can help identify where product loss is occurring.[1] |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
-
Reaction Setup: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent (e.g., ethanol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for 2-10 minutes.[3] Monitor the reaction progress by TLC.
-
Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[3]
Q2: I'm struggling with controlling regioselectivity in the functionalization of a pre-existing pyridine ring. How can I achieve site-selectivity?
Achieving regioselectivity in the functionalization of pyridines is a significant challenge due to the electron-deficient nature of the ring and the directing effects of the nitrogen atom.[4][5] The C2, C4, and C6 positions are particularly susceptible to nucleophilic attack, while electrophilic substitution is generally difficult.[6][7]
Key Challenges and Solutions:
-
Minisci-Type Reactions (C-H Alkylation/Acylation): These radical-based reactions often yield mixtures of C2 and C4 substituted products.[8]
-
Solution: Employ a removable blocking group. A maleate-derived blocking group on the pyridine nitrogen can effectively direct Minisci-type decarboxylative alkylation to the C4 position.[8]
-
-
Metal-Catalyzed Cross-Coupling: The strong coordinating ability of the pyridine nitrogen can interfere with the metal catalyst, leading to poor reactivity or undesired side reactions.[5][9] This is a well-known issue, sometimes referred to as the "2-pyridyl problem" in cross-coupling chemistry.[10]
-
Solution:
-
Ligand Design: The choice of ligand is crucial. Sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective cross-coupling at the C4 position of 2,4-dichloropyridines.[11]
-
Use of Pyridine N-oxides: Converting the pyridine to its N-oxide derivative blocks the coordinating effect of the nitrogen lone pair and activates the ring for functionalization, particularly at the C2 position.[4][5][9] The N-oxide can be removed in a subsequent reduction step.[12]
-
-
-
Halogenation: Direct electrophilic halogenation of pyridines is often inefficient and requires harsh conditions.[13]
-
Solution: A method involving dearomatized intermediates can achieve highly regioselective halogenation at the C3 position.[13]
-
Workflow for Regioselective C4-Alkylation via a Blocking Group
Caption: Regioselective C4-Alkylation Workflow.
Q3: My attempts to synthesize sterically hindered polysubstituted pyridines are failing. How can I overcome the steric hindrance?
The synthesis of sterically hindered pyridines, such as those with bulky substituents at the 2 and 6 positions, presents a significant synthetic hurdle.[14][15][16] Steric hindrance can impede bond formation and favor undesired reaction pathways.
Strategies for Overcoming Steric Hindrance:
| Challenge | Approach | Explanation |
| Difficulty in C-C bond formation at hindered positions | Cross-Coupling with Potent Catalysts | For synthesizing molecules like 2,6-dimesitylpyridine, a palladium-catalyzed cross-coupling reaction between 2,6-dibromopyridine and a Grignard reagent (mesitylmagnesium bromide) can be effective.[14][15] The choice of a highly active catalyst is key. |
| Low reactivity of hindered substrates | Modification of Reaction Conditions | Increasing reaction temperature (reflux) and using an inert atmosphere can help drive the reaction to completion.[14][15] |
| Formation of unexpected byproducts in multicomponent reactions | Stepwise Synthesis | Instead of a one-pot approach, a stepwise synthesis that allows for the isolation and purification of intermediates can provide greater control and lead to the desired sterically hindered product. |
Experimental Protocol: Synthesis of 2,6-Dimesitylpyridine
-
Reaction Setup: To a solution of 2,6-dibromopyridine and a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in dry tetrahydrofuran under an argon atmosphere, cool the mixture to -10 °C.[14][15]
-
Grignard Addition: Slowly add a solution of mesitylmagnesium bromide in tetrahydrofuran dropwise.[14][15]
-
Reaction Progression: Allow the solution to warm to room temperature and then reflux for several hours (e.g., 7 hours).[14][15]
-
Workup and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and remove the solvent under vacuum. The resulting solid can be recrystallized from a suitable solvent such as hexane to yield the pure product.[14][15]
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the "2-pyridyl problem" in cross-coupling reactions and how can I mitigate it?
The "2-pyridyl problem" refers to the notoriously poor reactivity and instability of 2-pyridyl organometallic reagents, especially 2-pyridyl boron reagents, in traditional cross-coupling reactions like the Suzuki-Miyaura coupling.[10] This is largely due to the chelating ability of the pyridine nitrogen, which can deactivate the catalyst.
Mitigation Strategies:
-
Use of Alternative Nucleophiles: Instead of boronic acids, consider using other organometallic reagents that may be less prone to this issue.
-
Specialized Ligands: Employing specifically designed ligands can prevent the deactivation of the catalyst.
-
C-H Activation: Direct C-H activation approaches offer an alternative to traditional cross-coupling, bypassing the need for pre-functionalized pyridines.[10]
Q5: How do electronic effects of substituents influence the regioselectivity of pyridine synthesis?
The electronic properties of substituents on the starting materials can significantly influence the regiochemical outcome.
-
In Hantzsch Synthesis: Electron-withdrawing groups on the aldehyde can enhance yields, while sterically bulky groups can direct the cyclization to favor the less hindered product.[17][18]
-
In C-H Functionalization: The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack at the C2, C4, and C6 positions.[7] Electron-donating or withdrawing groups on the pyridine ring will further modulate the reactivity of these positions.
Q6: Are there "green" or more sustainable methods for pyridine synthesis?
Yes, there is a growing emphasis on developing more environmentally friendly synthetic routes.
-
Aqueous Micellar Synthesis: Performing the Hantzsch synthesis in an aqueous micellar solution (e.g., using SDS) with ultrasonic irradiation can lead to high yields under greener conditions.[1]
-
Use of Green Solvents: Solvents like glycerol can be used as a green reaction medium, promoting high atom economy.[18]
-
Catalyst Choice: Utilizing nanocatalysts in multicomponent reactions is an emerging area that can lead to more efficient and sustainable syntheses of polysubstituted pyridines.[19]
Section 3: Advanced Synthesis Strategies
C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful tool for the synthesis of polysubstituted pyridines, avoiding the need for pre-functionalized starting materials.[5][20]
Key Considerations:
-
Directing Groups: The pyridine nitrogen itself can act as a directing group, which can complicate C-H activation on the pyridine ring.[5][20]
-
Catalyst Systems: Transition metals like palladium, rhodium, and iridium are commonly used. The choice of catalyst and ligands is critical for achieving the desired regioselectivity.[4][9]
-
Pyridine N-Oxides: As mentioned earlier, converting the pyridine to its N-oxide is a common strategy to facilitate C-H activation by blocking the coordinating nitrogen.[4][5]
Logical Flow for C-H Activation Strategy Selection
Caption: Decision-making for C-H Activation.
This technical guide provides a starting point for troubleshooting and optimizing the synthesis of polysubstituted pyridines. The field is constantly evolving, and a thorough understanding of the underlying mechanistic principles is crucial for success.
References
-
Bosch, E., & Barnes, C. L. (2001). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Inorganic Chemistry, 40(13), 3097–3100. [Link]
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Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
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McNally, A., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
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Bosch, E., & Barnes, C. L. (2001). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. American Chemical Society. [Link]
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Various Authors. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
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Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(6), 1045–1061. [Link]
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Lukyanov, O. A., et al. (2021). Synthesis of sterically hindered 3-(azolyl)pyridines. ResearchGate. [Link]
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Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Angewandte Chemie International Edition, 52(27), 7073–7076. [Link]
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L'Homme, R., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
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Various Authors. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]
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Williams, D. R., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 89(22), 15488–15498. [Link]
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Manickam, G., et al. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 18, 1336–1381. [Link]
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Maji, A., & Maiti, D. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publishers. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 396–402. [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
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Manickam, G., et al. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]
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Wang, X., & Hanan, G. S. (2005). A Facile Route to Sterically Hindered and Non-Hindered 4′-Aryl-2,2′:6′,2″-Terpyridines. Synlett, 2005(08), 1251–1254. [Link]
-
Various Authors. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]
-
Maji, A., & Maiti, D. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]
-
Zare, A., & Gholami, M. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(34), 15335–15350. [Link]
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Phillips, A. D. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1449. [Link]
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Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]
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Housecroft, C. E., & Constable, E. C. (2020). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules, 25(18), 4156. [Link]
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Scribd. (n.d.). Hantzsch Pyridine Synthesis. Scribd. [Link]
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Chen, J., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
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Szabó, I., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2946–2957. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
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Budnikova, Y. H., et al. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 6(1), 18. [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
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Technical Support Center: Improving Yields in Suzuki-Miyaura Cross-Coupling of Pyridyl Compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling of pyridyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these critical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, yet its application to nitrogen-containing heterocycles, particularly pyridines, is notoriously challenging.[1] The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and leading to inhibition or deactivation.[2] Furthermore, pyridylboronic acids and their derivatives often exhibit instability and low reactivity, leading to side reactions and diminished yields.[3][4]
This guide is structured to address these issues head-on, providing a logical framework for diagnosing problems and implementing robust solutions.
Part 1: Troubleshooting Guide
This section is formatted as a direct, problem-solving Q&A to address the most common issues encountered in the lab.
Problem 1: Low to No Conversion of My Pyridyl Halide.
Question: I am running a Suzuki coupling with a bromopyridine and an arylboronic acid, but I'm seeing mostly starting material. What are the likely causes and how can I fix this?
Answer: Low or no conversion is the most common failure mode and typically points to an issue with the catalytic cycle. The primary suspects are catalyst inhibition, poor catalyst activation, or suboptimal reaction conditions.
Diagnostic Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Breakdown of Causes and Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: This is the most prevalent issue.[1] The Lewis basic nitrogen on the pyridine substrate or product can coordinate to the Pd(II) intermediate, effectively poisoning the catalyst and halting the cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are exceptionally effective.[5][6] Their steric bulk creates a protective pocket around the palladium center, physically hindering the approach of the pyridine nitrogen while still allowing the coupling partners to react.[1] Air-stable palladium phosphine oxide and chloride complexes have also shown high activity.[7]
-
-
Inefficient Catalyst Activation: Many protocols use Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf). For the catalytic cycle to begin, these must be reduced in situ to the active Pd(0) species. This reduction step can be inefficient.
-
Solution: Use a well-defined Pd(II) precatalyst (e.g., Buchwald precatalysts) designed for clean and efficient generation of the active Pd(0) catalyst.[8] Alternatively, ensure your conditions promote reduction. Sometimes, a small amount of boronic acid homocoupling is necessary to kick-start the reaction by generating Pd(0).[8]
-
-
Poor Base Performance: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by converting it to a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for the transmetalation step.[9][10]
-
Solution: For pyridyl couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to organic bases.[5][11] Ensure the base is anhydrous (if intended) and finely powdered to maximize surface area and reactivity. For anhydrous couplings with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[12]
-
-
Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of boronic acids.[5][8]
-
Solution: Rigorous exclusion of oxygen is non-negotiable. Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes or via freeze-pump-thaw cycles). Assemble the reaction under an inert atmosphere using a glovebox or standard Schlenk techniques.[5]
-
Problem 2: My Reaction is Dominated by Side Products.
Question: My desired product yield is low, and I'm isolating significant amounts of deborylated pyridine (protodeboronation) and/or biaryl homocoupling product. How can I suppress these side reactions?
Answer: The formation of side products indicates that undesired reaction pathways are outcompeting the productive cross-coupling. The specific byproduct points to the likely cause.
Common Side Reactions and Mitigation Strategies
| Side Product | Common Cause(s) | Recommended Solution(s) |
| Protodeboronation | 1. Instability of the pyridylboronic acid, especially 2-pyridyl derivatives.[3][13] 2. Presence of excess water or protic sources. 3. Slow transmetalation step allows for protonolysis. | 1. Switch from the boronic acid to a more stable boronic ester (e.g., pinacol ester).[7][14] 2. Use anhydrous solvents and a carefully dried base. 3. Employ a highly active catalyst system (e.g., Buchwald ligands) to accelerate the productive coupling. |
| **Homocoupling (R-B(OH)₂ + R-B(OH)₂) ** | 1. Presence of oxygen in the reaction mixture.[8] 2. Use of a Pd(II) source without an efficient initial reduction to Pd(0). | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[5] 2. Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that generates Pd(0) cleanly. |
| Dehalogenation (Ar-X → Ar-H) | 1. Presence of a hydride source (e.g., amine bases, alcoholic solvents). 2. Reductive elimination of an Ar-Pd-H intermediate.[8] | 1. Avoid amine bases and alcoholic solvents if dehalogenation is observed. 2. Switch to an aprotic solvent system (e.g., dioxane, toluene) with an inorganic base (K₃PO₄, Cs₂CO₃). |
Problem 3: My Reaction Starts but Stalls Before Completion.
Question: My reaction shows good initial conversion by LC-MS, but it stalls at ~50-60% and never reaches completion, even after extended time or heating. What's happening?
Answer: A stalling reaction is a classic sign of catalyst death or product inhibition.
-
Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or if the ligand is not robust enough to stabilize it.[8]
-
Solution: Use a more robust ligand system, such as a Buchwald biarylphosphine ligand, which is designed to stabilize the monoligated Pd(0) species that is key to the catalytic cycle. Consider a slightly lower reaction temperature if decomposition is suspected.
-
-
Product Inhibition: As the biarylpyridine product forms, its concentration increases. Like the starting material, the product can coordinate to the palladium catalyst, leading to a gradual sequestration of the active catalyst and slowing the reaction to a halt.
-
Solution: This is a difficult problem to solve directly, but it can be overcome by using a highly active catalyst at a sufficient loading (2-5 mol%) to ensure that enough active catalyst remains available to drive the reaction to completion.
-
-
Halide Inhibition: The halide salt (e.g., KBr) generated as a byproduct can sometimes inhibit the reaction by rendering the transmetalation step reversible, especially with iodide substrates.[15]
-
Solution: Switching the organic solvent can mitigate this effect. For example, changing from THF to toluene has been shown to minimize halide inhibition and improve reaction outcomes.[15]
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Why is the Suzuki coupling of 2-pyridyl compounds especially difficult?
The "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[3] It stems from two primary factors:
-
Proximity of the Nitrogen: The nitrogen atom is in the ortho position, making it a powerful chelating agent for the palladium center. This strong coordination can stabilize intermediates to the point that they become catalytic dead-ends, preventing the cycle from turning over.
-
Boronic Reagent Instability: 2-Pyridylboronic acids and esters are notoriously unstable and highly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water) to give unsubstituted pyridine.[3][4][13]
To overcome this, researchers have developed alternative nucleophiles like lithium triisopropyl 2-pyridylborates or pyridine-2-sulfinates, which show enhanced stability and reactivity.[4][16]
Caption: The "2-Pyridyl Problem": Catalyst Inhibition.
FAQ 2: How do I choose the right catalyst and ligand?
There is no single "best" catalyst, but for pyridyl couplings, the choice of ligand is paramount.
-
For General Robustness (especially with 2- and 3-pyridyl halides): Start with a Buchwald-type dialkylbiaryl phosphine ligand. SPhos and XPhos are excellent starting points. They offer the necessary steric bulk and electron-donating character to promote fast reductive elimination and prevent pyridine coordination.[1][6] Use them with a palladium source like Pd(OAc)₂ or, even better, as a pre-formed precatalyst.
-
For Simplicity and Versatility: Pd(PPh₃)₄ is a workhorse Pd(0) catalyst that can be effective for many couplings, particularly with 3- and 4-pyridyl systems which are less sterically demanding.[5][17]
-
For Air-Stable Options: Consider palladium phosphine oxide or chloride pre-catalysts, which are bench-stable solids and have shown high activity for coupling 2-pyridylboronic esters.[7]
FAQ 3: What is the role of the base, and which one should I choose?
The base facilitates the crucial transmetalation step by converting the neutral boronic acid, R-B(OH)₂, into the more reactive anionic boronate, [R-B(OH)₃]⁻.[10][18] This increases the nucleophilicity of the organic group, accelerating its transfer to the palladium center.
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): An excellent all-around choice. It is moderately strong and works well in a variety of solvents, including aqueous mixtures.[5][11]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be effective when K₃PO₄ is too slow, especially for sterically hindered substrates.[5]
-
K₂CO₃ (Potassium Carbonate): A common and cost-effective choice, often used in aqueous solvent systems.[13][19]
-
FAQ 4: Are pyridylboronic acids or their pinacol esters better to use?
For challenging substrates, especially 2-pyridyl compounds, boronic esters (specifically pinacol esters) are generally superior to boronic acids .[7]
-
Stability: Pinacol esters are significantly more stable and less prone to protodeboronation than their corresponding boronic acids.[13][14] This minimizes the formation of the undesired deborylated side product.
-
Purity: Boronic acids can dehydrate to form cyclic boroxine trimers, which can complicate stoichiometry and may have different reactivity. Pinacol esters are typically stable, crystalline solids that are easier to purify and handle.
Part 3: Key Protocols & Methodologies
The following protocols provide a robust starting point for your experiments. Remember to always optimize conditions for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is adapted from established methods for coupling heteroaryl halides.[5]
-
Reaction Setup: To a flame-dried Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the 3-bromopyridine derivative (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Through the septum, add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio, to a concentration of ~0.1 M). Then, add the palladium catalyst system (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C). Stir vigorously for the specified time (monitor by TLC or LC-MS, usually 4–24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of Lithium Triisopropyl 2-Pyridylborates
For particularly challenging 2-pyridyl couplings where boronic acids/esters fail, this alternative nucleophile can be highly effective. This method avoids the unstable 2-pyridylboronic acid intermediate.[4]
-
Reagent Preparation (in a separate flask):
-
To a flame-dried flask under argon, add 2-bromopyridine (1.0 equiv.) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.0 equiv.) and stir for 30 minutes at -78 °C.
-
Add triisopropyl borate (1.1 equiv.) dropwise and allow the mixture to slowly warm to room temperature overnight. The resulting solution contains the lithium triisopropyl 2-pyridylborate.
-
-
Cross-Coupling:
-
In a separate Schlenk flask, prepare the standard Suzuki reaction mixture as described in Protocol 1 (aryl halide, base, solvent, catalyst), omitting the boronic acid.
-
Transfer the prepared lithium triisopropyl 2-pyridylborate solution (1.5 equiv.) via cannula into the second flask containing the aryl halide and catalyst.
-
Heat the reaction and monitor as usual.
-
References
-
Poremba, K. E., & Watson, M. P. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(8), 3836-3851. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn Case Studies. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Symposium Series. [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(15), 3378–3381. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Shaheen, S., Ali, N., Shah, S. T. A., Yaqoob, A., Lateef, M., & Hameed, S. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5585. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Sharma, R., Sharma, P., Kumar, A., & Kumar, V. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1735–1759. [Link]
-
Lima, C. G. S., & Antunes, O. A. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(8), 2179–2182. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Zhao, S., Wu, Q., & G. C. Fu. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 14702. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Lippincott, D. J., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Crest, D. K., Holte, D., & Organ, M. G. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(17), 5481–5484. [Link]
-
Reeves, J. T., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Chemistry, 8(12), 1140–1147. [Link]
-
Molinaro, C., & Kauch, M. (2011). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 52(42), 5434–5436. [Link]
-
Bryce, M. R., & Fox, M. A. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(11), 4311–4319. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Miyaura, N., & Suzuki, A. (2011). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Nacci, A., & Cioffi, N. (Eds.). (2019). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 635–641. [Link]
-
Bellina, F., & Rossi, R. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1347–1450. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Materials. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(12), 4147-4166. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. ChemMistry. [Link]
-
Ueno, H., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules, 27(19), 6598. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Poremba, K. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4432–4435. [Link]
-
Gurung, S. R., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1682–1692. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
-
Cioffi, C. L., Spencer, W. T., Richards, J. J., & Herr, R. J. (2004). A General Solution for the 2-Pyridyl Problem. The Journal of Organic Chemistry, 69(6), 2210–2212. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(4-Bromophenyl)-4,6-diphenylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-(4-Bromophenyl)-4,6-diphenylpyridine. Drawing upon established synthetic methodologies and chromatographic principles, this document aims to be a comprehensive resource for overcoming common challenges in obtaining this valuable compound in high purity.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of this compound in a practical question-and-answer format.
Q1: I've completed the synthesis of this compound, but my crude product is a complex mixture on TLC. Where do I start with purification?
A1: A complex TLC profile is common, especially with multicomponent reactions like the Kröhnke pyridine synthesis. The first step is to identify the major components. Your target compound, this compound, is a relatively non-polar aromatic compound. The major impurities are likely unreacted starting materials (e.g., 4-bromoacetophenone, benzaldehyde) and partially formed intermediates or byproducts from side reactions.
A logical approach is to start with a broader purification technique like column chromatography to separate the major components, followed by recrystallization for final polishing, if necessary.
Q2: I'm setting up a silica gel column for purification. How do I choose the right solvent system?
A2: Selecting an appropriate eluent is critical for successful separation. For a triarylpyridine like yours, a good starting point is a non-polar/polar solvent mixture.
-
Initial Screening with TLC: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good target Rf (retardation factor) for your product is around 0.25-0.35 to ensure good separation from both less polar and more polar impurities.
-
Recommended Solvent Systems:
-
Hexane/Ethyl Acetate: This is a versatile and common choice. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Dichloromethane/Hexane: This system can also be effective. A typical starting ratio would be in the range of 1:2 to 1:1 (dichloromethane:hexane).[1]
-
-
Pro-Tip: If you observe significant peak tailing on your TLC plate, which is common for pyridine-containing compounds due to interaction with acidic silanol groups on the silica, consider adding a small amount (0.1-1%) of triethylamine to your eluent to improve peak shape.[2]
Q3: My compound is co-eluting with an impurity during column chromatography. How can I improve the separation?
A3: Co-elution indicates that the chosen solvent system does not provide sufficient selectivity between your product and the impurity. Here are several strategies to improve resolution:
-
Optimize the Solvent System:
-
Change Solvent Polarity: If the Rf values are very close, try a solvent system with a different polarity.
-
Introduce a Different Solvent: Replacing one of the solvents in your eluent with another of similar polarity but different chemical properties can alter the selectivity. For example, if you are using hexane/ethyl acetate, you could try switching to hexane/dichloromethane.
-
-
Modify the Stationary Phase:
-
If optimizing the mobile phase doesn't work, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for basic compounds like pyridines, as it minimizes acidic interactions.[2]
-
-
Employ Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the run. This can help to sharpen the peaks and improve the separation of compounds with close Rf values.
Q4: I have isolated my product, but the yield is very low after column chromatography. What could be the reason?
A4: Low recovery can be frustrating. Several factors could be at play:
-
Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the silica gel. This is more likely if your compound is unstable on acidic surfaces. A 2D TLC test can help diagnose this issue.[3]
-
Improper Column Packing: Poorly packed columns with channels or cracks can lead to inefficient separation and loss of product.
-
Product Streaking/Tailing: If your product streaks down the column, it may not elute in sharp bands, leading to a broad distribution across many fractions and difficulty in isolating the pure compound. Adding a base like triethylamine to the eluent can mitigate this.[2]
Q5: I'm trying to purify my product by recrystallization, but it's not working well. What are some suitable solvents?
A5: Recrystallization is an excellent technique for obtaining highly pure crystalline solids. The key is to find a solvent (or solvent pair) in which your product has high solubility at high temperatures and low solubility at low temperatures.
-
Single Solvent Systems: For triarylpyridines, common recrystallization solvents include:
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be used. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]
-
A potential two-solvent system for your compound could be dichloromethane/hexane or ethanol/water.[7]
-
Q6: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cools too quickly, or if the melting point of the compound is lower than the boiling point of the solvent.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Dilute the Solution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Change the Solvent: Try a different recrystallization solvent with a lower boiling point.
-
Pre-purification: If the crude product is highly impure, it may be necessary to first purify it by column chromatography to remove the impurities that are inhibiting crystallization.[8]
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and physical state of pure this compound?
A: Pure this compound is expected to be a crystalline solid at room temperature. The color can range from colorless to light yellow.
Q: How can I confirm the purity of my final product?
A: A combination of techniques should be used to confirm the purity:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Q: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?
A: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. The solvents used for chromatography and recrystallization are often flammable and volatile, so they should be handled with care and away from ignition sources. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
- Select an appropriate size glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution:
- Begin eluting the column with the initial low-polarity solvent mixture.
- Collect fractions in test tubes or vials.
- Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify which fractions contain your desired product.
- If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
4. Isolation of the Product:
- Combine the fractions that contain the pure product, as determined by TLC.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
1. Dissolution:
- Place the crude, semi-purified solid in an Erlenmeyer flask.
- Add a small amount of a suitable solvent (e.g., ethanol).
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
2. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
3. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
- Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations and Data
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Troubleshooting Column Chromatography
Caption: A troubleshooting guide for common issues in column chromatography.
Comparative Data of Purification Techniques
| Parameter | Column Chromatography | Recrystallization |
| Primary Use | Separation of complex mixtures | Final purification of a mostly pure solid |
| Selectivity | High (tunable with eluent) | High (based on solubility differences) |
| Typical Yield | Moderate to High (can have losses) | High (if optimized) |
| Scalability | Good for small to medium scale | Excellent for various scales |
| Common Issues | Co-elution, peak tailing, low recovery | Oiling out, poor crystal formation |
References
-
The Royal Society of Chemistry. Synthesis and characteristics of the intermediates and the final compounds. [Link]
-
Wikipedia. Kröhnke pyridine synthesis. [Link]
-
Kamali, M. (2016). One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst. Cogent Chemistry, 2(1), 1171123. [Link]
-
Korall, P., Börje, A., Norrby, P.-O., & Åkermark, B. (1997). High Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine by a Condensation Reaction. Determination of the Stereochemistry of Two Complex By-products by a Combination of Molecular Mechanics and NMR Spectroscopy. Acta Chemica Scandinavica, 51, 760-766. [Link]
-
Chan, Y.-T., et al. (2017). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Scientific Reports, 7, 42348. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Biotage. What can I use to purify polar reaction mixtures?[Link]
-
ResearchGate. One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst. [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754–758. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Side reactions in the Hantzsch pyridine synthesis and their avoidance
Welcome to the technical support guide for the Hantzsch Pyridine Synthesis. This center is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction. While the Hantzsch synthesis is a cornerstone for creating 1,4-dihydropyridines (1,4-DHPs) and pyridines, it is not without its challenges.[1][2] Low yields, unexpected byproducts, and difficult purifications are common hurdles.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose, troubleshoot, and avoid the most common side reactions, ensuring the integrity and efficiency of your synthesis.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
FAQ 1: My reaction yield is consistently low, and I often recover unreacted starting materials. What's going wrong?
A1: Diagnosis & Troubleshooting
Low yields in the classical Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction kinetics and conditions.[3] The traditional approach of refluxing in ethanol or acetic acid can be slow and require harsh conditions, leading to product decomposition or the formation of stable, off-pathway intermediates.[3][4]
Primary Causes & Solutions:
-
Slow Reaction Kinetics: The rate-determining step in the Hantzsch mechanism is often the final Michael addition and cyclization.[5] If this step is slow, the reaction may not reach completion within a practical timeframe.
-
Solution: Catalysis. The addition of a catalyst can dramatically accelerate the reaction. A wide array of catalysts have proven effective, allowing the reaction to proceed under milder conditions and in shorter times.[3]
-
-
Suboptimal Reaction Conditions: High temperatures and long reaction times can degrade the desired 1,4-DHP product.[3]
-
Solution: Modern Energy Sources. Microwave or ultrasonic irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating.[3][8]
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Solution: Solvent Optimization. While ethanol is traditional, its polarity may not be ideal for all substrates.[3] Experimenting with other solvents or conditions can be beneficial. High-yielding syntheses have been reported in aqueous micelles and under solvent-free conditions.[2][7]
-
-
Reactant Purity: Impurities in the aldehyde, β-ketoester, or ammonia source (e.g., ammonium acetate) can inhibit the reaction or introduce competing side reactions.[3][9]
-
Solution: Verify Purity. Ensure all reactants are pure and dry. Aldehydes, in particular, are prone to oxidation to carboxylic acids, which can interfere with the reaction.
-
Workflow: Troubleshooting Low Conversion
Caption: Divergent pathways in Hantzsch synthesis leading to 1,4-DHP and 1,2-DHP isomers.
Avoidance Strategies:
-
Control Reaction Conditions: Adjusting solvent polarity and temperature can favor the formation of the 1,4-DHP isomer. [10]Microwave-assisted protocols using catalysts like phosphotungstic acid in PEG-400 have been shown to markedly enhance regioselectivity toward the 1,4-DHP framework. [8]2. Screen Catalysts: The choice of catalyst can influence the transition state of the cyclization, thereby steering the reaction towards the desired isomer. Systematic screening may be necessary for particularly challenging substrates.
-
Careful Characterization: Be aware of this potential side product and use techniques like 2D NMR to unambiguously confirm the structure of your final product.
FAQ 3: The synthesis of my 1,4-DHP works well, but the subsequent oxidation to the pyridine is low-yielding and produces many side products. How can I improve this step?
A3: Optimizing the Aromatization Step
The oxidation of the 1,4-DHP intermediate to the final aromatic pyridine is a critical step where yields can be lost. [2]The driving force is the formation of a stable aromatic ring. [2]However, classical, harsh oxidants can lead to burdensome workups and the formation of undesired byproducts. [2][11] Common Issues & Modern Solutions:
-
Harsh Oxidants: Traditional reagents like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and nitric acid (HNO₃) are powerful but often unselective, potentially oxidizing other functional groups in the molecule or causing degradation. [2]* Stoichiometric Waste: These methods often require a large excess of the oxidant, generating significant chemical waste.
Recommended Milder & More Efficient Oxidizing Systems:
The key is to select an oxidant that is strong enough to effect aromatization but mild enough to tolerate other functionalities.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Manganese Dioxide (MnO₂) ** | Acetonitrile, RT or gentle heat [12] | Mild, selective, easy workup (filtration). [12] | Requires a stoichiometric excess. |
| Ferric Chloride (FeCl₃) | Water or other solvents [2] | Inexpensive, effective, can be used in one-pot syntheses from the start. [2] | Can be acidic; may not suit all substrates. |
| Iodine (I₂) ** | Refluxing Methanol [2] | Mild, high-yielding, and broadly applicable. | Requires heating. |
| Air / O₂ / Photochemical | Various, often with a catalyst or sensitizer [2] | "Greenest" options, minimal waste. | May require specialized equipment or longer reaction times. |
Recommended Protocol: Aromatization with Activated MnO₂
This protocol is adapted from established procedures and offers a mild and effective route for aromatization. [12]
-
Dissolution: In a round-bottom flask, dissolve the purified 1,4-dihydropyridine (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10-20 mL).
-
Oxidant Addition: Add activated manganese dioxide (5-10 equivalents) to the solution in portions.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), looking for the disappearance of the 1,4-DHP spot and the appearance of the more polar pyridine product.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite or silica to remove the solid manganese oxides. [12]5. Isolation: Wash the filter pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude pyridine derivative.
-
Purification: Purify the product by column chromatography or recrystallization as needed. [12]
FAQ 4: My reaction mixture is complex, showing multiple spots on TLC, even when using a catalyst. What other byproducts can form?
A4: Intermediates as Byproducts - Michael Adducts
The Hantzsch reaction is a cascade of several distinct chemical transformations: Knoevenagel condensation, enamine formation, Michael addition, and cyclization/dehydration. [10]If the final cyclization step is slow or hindered, intermediates can accumulate and be isolated as byproducts.
A common byproduct is the acyclic Michael adduct , formed after the enamine adds to the α,β-unsaturated carbonyl intermediate but before the final ring-closing step. [3] Causes and Avoidance:
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the final intramolecular cyclization, allowing the Michael adduct to persist. Aldehydes with ortho-substituents are known to reduce reaction efficiency. [10]* Suboptimal Temperature: Insufficient thermal energy may prevent the reaction from overcoming the activation barrier for cyclization.
-
Solution: While avoiding excessive heat that causes degradation, ensure the temperature is sufficient to drive the final cyclization. If using a catalyst at room temperature, a gentle warming to 40-50 °C may be beneficial.
-
-
Reaction Monitoring: Carefully monitor the reaction by TLC. If a new, persistent spot appears that is less polar than the final 1,4-DHP, it could be the Michael adduct. Extending the reaction time or gently increasing the temperature may help convert it to the desired product.
References
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Available at: [Link]
-
Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Available at: [Link]
-
Green Chemistry. (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Royal Society of Chemistry. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Hantzsch's Pyridine Synthesis. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
-
Taylor & Francis Online. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available at: [Link]
-
YouTube. (2022). HANTZSCH PYRIDINE SYNTHESIS. Available at: [Link]
-
Green Chemistry. (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Royal Society of Chemistry. Available at: [Link]
-
PubMed Central. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
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- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. mdpi.com [mdpi.com]
- 9. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability and Photodegradation of Brominated Organic Compounds
Welcome to the technical support center dedicated to addressing the stability challenges and photodegradation phenomena associated with brominated organic compounds. This resource is designed for researchers, scientists, and professionals in drug development who work with these light-sensitive molecules. Here, you will find practical, in-depth guidance to anticipate, troubleshoot, and manage the complexities of handling and analyzing brominated compounds, ensuring the integrity and reproducibility of your experimental results.
Introduction: The Inherent Instability of the C-Br Bond
Brominated organic compounds are integral to numerous applications, from pharmaceuticals to specialized materials. However, the carbon-bromine (C-Br) bond possesses a susceptibility to cleavage, particularly when exposed to ultraviolet (UV) or even ambient light. This photodegradation process can lead to the formation of impurities, loss of active ingredients, and inconsistent experimental outcomes. Understanding the mechanisms behind this instability is the first step toward mitigating its impact. The primary mechanism of photodegradation is the homolytic cleavage of the C-Br bond upon absorption of electromagnetic energy, leading to the formation of bromine radicals[1]. These highly reactive species can then participate in a cascade of secondary reactions[2][3].
This guide provides a structured approach to addressing these challenges, divided into Frequently Asked Questions (FAQs) for quick reference and detailed Troubleshooting Guides for more complex issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of brominated organic compounds.
Q1: My brominated compound is degrading even when stored in the dark. What could be the cause?
While light is a primary driver of degradation, other factors can contribute to instability. Thermal degradation can occur, especially for compounds with high molecular weights when exposed to elevated temperatures[4][5][6]. Additionally, the presence of certain reactive species or incompatible solvents can catalyze degradation pathways. It is also crucial to ensure that storage containers are inert and do not leach impurities that could initiate decomposition.
Q2: What is the best way to store light-sensitive brominated compounds?
Proper storage is critical to maintaining the integrity of brominated compounds. Follow these guidelines for optimal storage:
-
Use amber glass vials or containers to block UV and visible light.
-
Store in a cool, dark place , such as a refrigerator or freezer, to minimize thermal degradation.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for sensitive compounds[7].
-
Ensure containers are tightly sealed to prevent exposure to moisture and air[7][8].
Q3: Can the solvent I use affect the stability of my brominated compound?
Absolutely. The choice of solvent can significantly influence the rate of photodegradation. Solvents can affect the electronic properties of the solute, potentially making it more susceptible to photochemical reactions[9]. For instance, some studies have shown that the degradation rates of certain brominated flame retardants vary in different organic solvents, with degradation being faster in acetone compared to toluene or n-hexane[9].
Q4: How can I quickly assess the photostability of a new brominated compound?
A forced degradation study is an effective way to evaluate the photosensitivity of a new compound. This involves exposing a solution of the compound to a controlled light source, such as a UV lamp, and monitoring its degradation over time using an appropriate analytical technique like HPLC-UV or LC-MS[10][11][12]. The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing of new drug substances and products, which can serve as a valuable reference[13][14][15].
Q5: Are there any "safer" alternatives to traditionally used brominated compounds that are less prone to degradation?
In some fields, such as flame retardants, there is a move towards developing polymeric brominated compounds. These are designed to be more stable and have a higher molecular weight, which can reduce their environmental mobility and potential for degradation into smaller, more mobile products[5][6][16]. However, even these polymeric materials can undergo degradation under UV irradiation and heat[5][16].
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues encountered during experiments with brominated organic compounds.
Guide 1: Inconsistent Analytical Results and Suspected Analyte Degradation
Issue: You are observing variable peak areas, the appearance of unexpected peaks, or a general loss of your target analyte during chromatographic analysis (GC or LC).
Underlying Cause: Brominated compounds can be thermally labile and prone to degradation in the high temperatures of a GC inlet or, to a lesser extent, during LC analysis if exposed to light for extended periods in the autosampler.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent analytical results.
Detailed Protocol:
-
Method-Specific Checks:
-
For Gas Chromatography (GC): Many brominated compounds, particularly those with higher molecular weights, can degrade at high injector temperatures[4].
-
Action: Gradually lower the injector temperature in 10-20°C increments to find the optimal balance between volatilization and stability.
-
Action: Use an inert inlet liner and ensure your GC column is suitable for active compounds[17].
-
Action: Consider derivatization to create a more thermally stable version of your analyte.
-
-
For Liquid Chromatography (LC): While less common than with GC, photodegradation can occur in the autosampler if samples are exposed to light for extended periods.
-
Action: Use amber or light-blocking autosampler vials.
-
Action: If possible, cool the autosampler tray to reduce the rate of any potential degradation.
-
-
-
Consider Alternative Analytical Techniques:
-
If thermal or photolytic degradation is suspected, switching to a "softer" analytical technique can be beneficial.
-
-
Systematic Problem Elimination:
Guide 2: Accelerated Degradation During Photochemical Experiments
Issue: Your brominated compound degrades much faster than expected during a photochemical experiment, or the degradation products are not what you anticipated.
Underlying Cause: The experimental conditions, including the solvent, light source, and presence of other substances, can significantly impact the rate and pathway of photodegradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting photochemical experiments.
Detailed Protocol:
-
Characterize Your Experimental Setup:
-
Light Source: The wavelength of light is a critical factor. Ensure your light source's spectral output is appropriate for your experiment and that you are not inadvertently using a higher-energy wavelength than intended[9].
-
Solvent Choice: As mentioned in the FAQs, the solvent can play a significant role. The polarity and ability of the solvent to participate in electron transfer can alter degradation rates[9].
-
Action: If unexpected results occur, try running the experiment in a different, well-characterized solvent to see if the degradation pathway changes.
-
-
-
Control for External Factors:
-
Dissolved Oxygen: The presence of oxygen can lead to photo-oxidative degradation pathways, resulting in different products than direct photolysis.
-
Action: Degas your solvent by sparging with an inert gas (argon or nitrogen) before and during the experiment.
-
-
Impurities: Trace impurities in your starting material or solvent can act as photosensitizers, accelerating degradation.
-
Action: Use high-purity solvents and purify your starting material if necessary.
-
-
-
Elucidate the Degradation Pathway:
Data Summary: Factors Influencing Photodegradation
The following table summarizes key factors that can influence the photodegradation of brominated organic compounds, based on published studies.
| Factor | Influence on Degradation | Example/Note | Reference |
| Light Wavelength | Shorter wavelengths (higher energy) generally lead to faster degradation. | The rate of degradation can vary significantly under different UV wavelengths. | [9] |
| Solvent | Can alter degradation rates and pathways through polarity and electron transfer effects. | Degradation of some brominated flame retardants is faster in acetone than in n-hexane. | [9] |
| Initial Concentration | Can affect the kinetics of the degradation process. | Higher concentrations may lead to different degradation kinetics. | [9] |
| Number of Bromine Atoms | Increased bromination can sometimes lead to higher photoreactivity. | A study on brominated flame retardants showed an increase in photoreactivity with a higher number of bromine atoms. | [10] |
| Presence of Other Substances | Can act as photosensitizers (accelerating degradation) or light screeners (inhibiting degradation). | The presence of polystyrene in a sample can lead to faster initial degradation of some brominated flame retardants, but the subsequent yellowing of the polymer can inhibit further degradation. | [10] |
Safe Handling and Storage Protocol
Adherence to strict safety protocols is paramount when working with brominated compounds, many of which can be hazardous.
Personal Protective Equipment (PPE):
-
Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
When handling volatile or powdered compounds, work in a well-ventilated fume hood[8][22].
Storage:
-
Store in a cool, dry, dark, and well-ventilated area[7][22].
-
Keep containers tightly closed and clearly labeled with hazard warnings[22].
-
Segregate from incompatible materials such as strong reducing agents, ammonia, or metals[22].
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not release it into the environment[8].
References
-
Yuan, B., et al. (2020). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]
-
Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminates: A review of principle, methodology and application. (2025). ResearchGate. Available at: [Link]
-
Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. PubMed. Available at: [Link]
-
Al-Qaim, F. F., & Abdullah, M. P. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]
-
Lohmann, S., et al. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. ACS Publications. Available at: [Link]
-
Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions. (2021). ResearchGate. Available at: [Link]
-
Beach, M. W., et al. (2021). Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions. PubMed. Available at: [Link]
-
López, P., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. PubMed. Available at: [Link]
-
S. M. D. N. O., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]
-
Lei, X., et al. (2021). Rate Constants and Mechanisms for Reactions of Bromine Radicals with Trace Organic Contaminants. ACS Publications. Available at: [Link]
-
Grova, N., et al. (2021). Brominated flame retardants, a cornelian dilemma. PubMed Central. Available at: [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Restek. Available at: [Link]
-
Lei, X., et al. (2021). Rate Constants and Mechanisms for Reactions of Bromine Radicals with Trace Organic Contaminants. Environmental Science & Technology. Available at: [Link]
-
Photodecomposition properties of brominated flame retardants (BFRs). (n.d.). ResearchGate. Available at: [Link]
-
Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting. Available at: [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). atlas-mts.com. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA. Available at: [Link]
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Available at: [Link]
-
How To Identify & Prevent Analytical Test Problems. (2017). SilcoTek. Available at: [Link]
-
Lei, Y., et al. (2023). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. PubMed Central. Available at: [Link]
-
BROMINE BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com. Available at: [Link]
-
How To Identify & Prevent Analytical Test Problems. (2017). SilcoTek. Available at: [Link]
-
Lei, Y., et al. (2023). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. PubMed Central. Available at: [Link]
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- 4. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Overcoming catalyst inhibition in pyridine cross-coupling reactions
An exceptional resource for researchers, scientists, and drug development professionals, this Technical Support Center offers expert guidance on overcoming the common challenges associated with catalyst inhibition in pyridine cross-coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you troubleshoot and optimize your experiments.
Introduction: The "Pyridine Problem" in Cross-Coupling
Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making their synthesis a critical endeavor. However, palladium-catalyzed cross-coupling reactions involving pyridines are notoriously challenging.[1][2][3] This difficulty, often termed the "Pyridine Problem," stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[4] The problem is particularly pronounced with 2-substituted pyridines, where the nitrogen is in close proximity to the reaction center, exacerbating catalyst inhibition.[1][2][5] Furthermore, many pyridine-based organometallic reagents, especially 2-pyridylboron compounds, suffer from poor stability and low reactivity, leading to decomposition and low yields.[2][6]
This guide provides a structured approach to diagnosing and solving these issues through a series of troubleshooting questions, in-depth FAQs, and validated experimental protocols.
Troubleshooting Guide: A-Q&A Approach
This section addresses common experimental failures in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Q1: My reaction shows little to no conversion of the starting materials. What are the most likely causes?
A: A complete lack of reactivity often points to fundamental issues with catalyst activation or severe inhibition from the outset.
-
Cause 1: Inefficient Catalyst Activation: The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) species.[7] If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it may not be reducing efficiently to Pd(0) in situ.
-
Solution: Switch to a well-defined Pd(0) source like Pd₂(dba)₃ or, preferably, use modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed for the reliable and rapid generation of the active L₁Pd(0) catalyst, bypassing problematic reduction steps.
-
-
Cause 2: Immediate Catalyst Poisoning: The pyridine nitrogen can bind to the palladium center so strongly that the catalytic cycle never begins. This is common with electron-rich pyridines or when using ligands that do not adequately shield the metal center.
-
Solution: Employ bulky, electron-rich ligands. Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are the industry standard.[7] Their steric bulk physically blocks the pyridine nitrogen from accessing the palladium center, while their electron-donating properties promote the crucial, turnover-limiting reductive elimination step.[7]
-
-
Cause 3: Impure Reagents: Trace impurities can act as potent catalyst poisons.
-
Solution: Ensure all reagents are pure and solvents are rigorously degassed to remove oxygen, which can lead to oxidative degradation of the catalyst and cause unwanted homocoupling. Amines, in particular, should be purified before use.
-
Q2: My reaction starts but stalls at low to moderate conversion. What is happening to my catalyst?
A: Reaction stalling is a classic sign of catalyst deactivation or decomposition over the course of the reaction.
-
Cause 1: Product Inhibition: As the bi-pyridine product forms, its concentration increases. Bipyridine derivatives are excellent chelating ligands for palladium and can bind to the catalyst more strongly than the desired phosphine ligand, effectively sequestering the palladium and shutting down the reaction.[4]
-
Solution: Use a ligand that binds very strongly to palladium and has a high steric profile. Buchwald-type biaryl phosphine ligands are excellent for this.[7] Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can sometimes help, but be aware that excess phosphine can also slow down the reaction by occupying coordination sites on the palladium.[7]
-
-
Cause 2: Thermal Decomposition: At the high temperatures often required for coupling unreactive substrates, the catalyst complex itself can degrade, forming inactive palladium black.
-
Solution: Screen different solvents to find one that allows the reaction to proceed at a lower temperature. Additionally, ensure your chosen ligand forms a thermally stable complex with palladium. Precatalysts often offer superior stability compared to catalysts generated in situ.
-
-
Cause 3: Unstable Boronic Acid/Ester: 2-Pyridylboronic acids are notoriously unstable and can decompose via protodeboronation, especially in the presence of water and base.[1][6] If the boronic acid degrades faster than it couples, the reaction will stall once the reagent is consumed.
-
Solution: Use a "slow-release" strategy. Air-stable MIDA (N-methyliminodiacetic acid) boronates hydrolyze in situ to release the boronic acid at a controlled rate, keeping its concentration low and favoring cross-coupling over decomposition.[6] Alternatively, consider using more robust nucleophiles like pyridine-2-sulfinates.[1]
-
Q3: My starting material is consumed, but the yield of my desired product is low. Where is my material going?
A: If the starting material is consumed without forming the desired product, one or more side reactions are dominating.
-
Cause 1: Protodeboronation: As mentioned above, the boronic acid can be cleaved by a proton source (like water) to give the corresponding unsubstituted pyridine.
-
Solution: Use anhydrous conditions where possible, employ a slow-release boronate, or switch to a different coupling partner.[6]
-
-
Cause 2: Homocoupling: Oxidative coupling of two boronic acid molecules (to form a symmetrical bipyridine) or two aryl halide molecules can occur, especially in the presence of oxygen.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 3: Hydrolytic Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can be promoted by certain bases or impurities.
-
Solution: Screen different bases. A weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases like NaOtBu if side reactions are an issue.
-
Frequently Asked Questions (FAQs)
What is the best way to activate the pyridine ring to make it a better coupling partner?
One of the most effective strategies is to convert the pyridine to a pyridine N-oxide. The N-oxide moiety has several beneficial effects: it significantly reduces the Lewis basicity of the nitrogen atom (pKa of pyridine is 5.2 vs. 0.79 for its N-oxide), preventing it from poisoning the catalyst.[8] It also alters the electronic properties of the ring, making it more susceptible to certain coupling reactions.[9] The N-oxide group can be easily removed post-coupling using reagents like PCl₃ or PPh₃ to yield the final desired bipyridine.[10]
How do I choose the right ligand for my specific pyridine substrate?
The choice is critical and depends on the substitution pattern of both the pyridine and the coupling partner.
| Ligand Type | Recommended For | Rationale | Example Ligands |
| Bulky Biaryl Monophosphines | General purpose, especially 2-pyridyl substrates and product inhibition-prone reactions. | High steric bulk prevents N-coordination; strong electron donation accelerates reductive elimination.[7][11] | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Electron-deficient pyridines and aryl chlorides. | Very strong electron donors, form highly stable complexes, and are effective for activating challenging C-Cl bonds. | IPr, PEPPSI™-IPr |
| Triphenylphosphine (PPh₃) | 3- and 4-pyridyl substrates; simple, non-challenging couplings. | A less sterically demanding and less electron-rich ligand. Often ineffective for 2-pyridyl systems but can work for less sterically hindered positions.[12] | PPh₃ |
What is the role of copper additives in some pyridine coupling protocols?
Copper(I) salts, such as CuI or copper(I)-thiophene-2-carboxylate (CuTC), can play a crucial role, particularly in Stille or Suzuki-type couplings involving 2-pyridyl organometallics. The proposed mechanism involves a rapid transmetalation from the organoboron or organotin species to the copper(I) salt, forming a 2-pyridyl copper intermediate.[6] This intermediate then undergoes a second, more facile transmetalation to the palladium(II) center. This pathway can circumvent the slow direct transmetalation to palladium and minimize side reactions of the sensitive 2-pyridyl organometallic reagent.[6]
Are there more stable alternatives to pyridineboronic acids?
Yes. The instability of pyridylboronic acids, especially the 2-substituted isomer, is a major hurdle.[2] Two excellent, more robust alternatives are:
-
Potassium Pyridyltrifluoroborates (R-Py-BF₃K): These are crystalline, air- and moisture-stable solids that are much easier to handle and purify than the corresponding boronic acids. They are competent coupling partners under standard Suzuki-Miyaura conditions.
-
Pyridylsulfinates: Recent research has shown that sodium pyridinesulfinates are exceptionally effective nucleophiles in palladium-catalyzed cross-coupling. They are stable, readily prepared, and exhibit a broad scope, often succeeding where boronic acids fail.[1]
Visualizing the Problem and Solution
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues in pyridine cross-coupling reactions.
Caption: Troubleshooting decision tree for pyridine cross-coupling.
Catalyst Inhibition Pathway
This diagram illustrates how pyridine binding disrupts the palladium catalytic cycle.
Caption: Desired catalytic cycle vs. pyridine-induced inhibition pathway.
Key Experimental Protocols
Protocol 1: General Method for Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol employs a modern Buchwald precatalyst and ligand system, which is robust for many challenging pyridine substrates.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
XPhos ligand (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried reaction vial or flask equipped with a screw cap or rubber septum.
-
Adding Solids: In a glovebox or under a positive pressure of argon, add the 2-chloropyridine, arylboronic acid, XPhos Pd G3, additional XPhos ligand, and finely ground K₃PO₄ to the vial. Note: Finely grinding the base increases its surface area and reactivity.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Inert Atmosphere: Seal the vial and remove it from the glovebox. If not using a glovebox, purge the headspace of the sealed vial with argon for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Slow-Release Coupling Using a 2-Pyridyl MIDA Boronate
This method is ideal for substrates where the corresponding boronic acid is unstable and prone to decomposition.[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Pyridyl MIDA boronate (1.1 mmol, 1.1 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene/Water mixture (5:1, 6 mL), degassed
Procedure:
-
Vessel Preparation: To an oven-dried vial with a stir bar, add the aryl halide, 2-pyridyl MIDA boronate, Pd(OAc)₂, SPhos, and K₂CO₃ under an inert atmosphere.
-
Solvent Addition: Add the degassed toluene/water mixture. The presence of water is essential for the slow hydrolysis of the MIDA boronate.[6]
-
Inert Atmosphere: Seal the vial and ensure the headspace is inert.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 18-24 hours. The slow, in situ generation of the boronic acid keeps its steady-state concentration low, favoring cross-coupling over protodeboronation.[6]
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1 for reaction monitoring, workup, and purification.
References
-
Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Science, 332(6026), 213-216. Available at: [Link]
-
L-G. Gui, et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(15), 5789–5797. Available at: [Link]
-
Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 120(19), 11057–11165. Available at: [Link]
-
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(1), 612-616. Available at: [Link]
-
El-Sepelgy, O. (2022). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 27(19), 6667. Available at: [Link]
-
Cook, X. A. F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Available at: [Link]
-
Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 8, 111-117. Available at: [Link]
-
Willis, M. C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Available at: [Link]
-
Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(14), 4828-4845. Available at: [Link]
-
Cook, X. A. F., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Available at: [Link]
-
Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(14), 4828-45. Available at: [Link]
-
Lee, D-H., et al. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(1), 195. Available at: [Link]
-
ResearchGate. Cross‐coupling reaction between pyridine N‐oxide derivatives and a variety of ethers. Available at: [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions for Pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine derivatives via multicomponent reactions (MCRs). This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low reaction yields. Multicomponent reactions are prized for their efficiency and atom economy, but their one-pot nature can sometimes obscure the root cause of poor performance.[1][2][3][4] This resource provides a structured approach to troubleshooting, grounded in mechanistic principles and supported by authoritative literature.
Part 1: Core Troubleshooting Guide
Low yields in pyridine MCRs can often be traced back to a handful of critical experimental variables. This section is organized to help you systematically identify and address the most probable causes, from foundational issues to more nuanced reaction-specific challenges.
Issue 1: Reaction Failure or Extremely Low Conversion
Observing little to no formation of the desired product is a common starting point for troubleshooting. The issue often lies with the fundamental components or conditions of the reaction.
Potential Cause A: Reagent Quality and Stability
The purity and stability of starting materials are paramount in MCRs, where multiple transformations occur in a single pot.
-
Expert Analysis: Aldehydes are prone to oxidation or polymerization, especially if improperly stored. Similarly, β-ketoesters and enamines can degrade over time. For reactions like the Kröhnke synthesis, the stability of the α-pyridinium methyl ketone salt is critical; it must be kept dry as moisture can impede the reaction.[5][6]
-
Troubleshooting Steps:
-
Verify Purity: Before starting, analyze your reagents (aldehydes, ketones, enamines, etc.) using techniques like NMR or GC-MS to confirm their identity and purity.
-
Use Fresh Reagents: Whenever possible, use freshly distilled or purified aldehydes. Ensure β-ketoesters and other sensitive reagents are from a reliable source and have been stored correctly under an inert atmosphere if necessary.
-
Check Ammonium Source: In reactions utilizing an ammonium source like ammonium acetate, ensure it is of high purity and dry.[5]
-
Potential Cause B: Inadequate Reaction Conditions
Even with pure reagents, suboptimal reaction conditions can prevent the reaction from proceeding efficiently.
-
Expert Analysis: Many classical pyridine syntheses, such as the Hantzsch reaction, are known to require long reaction times and sometimes harsh conditions, which can lead to low yields.[7][8] Temperature is a critical parameter; insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition.[5][9]
-
Troubleshooting Steps:
-
Temperature Optimization: Systematically screen a range of temperatures. For instance, the Kröhnke synthesis is typically conducted between 80-140°C.[5] Start at a lower temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Alternative Energy Sources: Consider microwave-assisted synthesis. This technique can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and purer products by ensuring rapid and uniform heating.[10][11][12][13][14][15][16]
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the reaction's progress via TLC or LC-MS to determine the optimal time for quenching.
-
Below is a general workflow for initial troubleshooting when facing very low to no product yield.
Caption: Initial troubleshooting workflow for low/no product yield.
Issue 2: Moderate Yields with Significant Byproducts
When the reaction produces the desired pyridine but in unsatisfactory yields alongside other compounds, the focus shifts to optimizing selectivity and minimizing side reactions.
Potential Cause A: Competing Side Reactions & Poor Selectivity
In a multicomponent system, several mechanistic pathways can compete, leading to a mixture of products and consequently, a lower yield of the desired compound.[10]
-
Expert Analysis: The Hantzsch synthesis, for example, can proceed through at least five different proposed mechanistic pathways.[10] Similarly, in the Kröhnke synthesis, a 1,2-attack can compete with the desired 1,4-conjugate addition, leading to isomeric impurities.[17] The order of reagent addition can also be crucial in preventing the formation of side products by allowing a key intermediate to form before adding the final component.[10]
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one component might favor an undesired pathway.
-
Order of Addition: Experiment with a stepwise addition of reagents. For instance, pre-forming an enamine or an enone intermediate before adding the other components can lead to a cleaner reaction.
-
Temperature Adjustment: Lowering the reaction temperature may favor the thermodynamically more stable product and reduce the rate of competing side reactions.
-
Potential Cause B: Inefficient Oxidation of Dihydropyridine Intermediate (Hantzsch Synthesis)
A hallmark of the Hantzsch synthesis is the formation of a 1,4-dihydropyridine (DHP) intermediate, which must be oxidized to the final aromatic pyridine.[8][18][19] This final aromatization step is a frequent source of yield loss.
-
Expert Analysis: Classical oxidants like nitric acid, potassium permanganate, or chromium trioxide are effective but can be harsh, leading to side products and difficult workups.[8][10] The driving force for this step is the formation of the stable aromatic ring.
-
Troubleshooting Steps:
-
Milder Oxidizing Agents: Explore milder and more efficient oxidizing agents. Options include ferric chloride or manganese dioxide, which can be used in a one-pot synthesis with direct aromatization.[8][10]
-
Aerobic Oxidation: In some systems, especially those catalyzed by an ionic base, aerobic oxygen can act as the primary oxidant for the DHP intermediate.[20][21] Ensuring the reaction is open to the air (if safe) or sparging with air might improve the yield.
-
The following diagram illustrates the critical final step in the Hantzsch synthesis and the point where yield can be lost.
Caption: The Hantzsch synthesis pathway highlighting the critical oxidation step.
Issue 3: Reaction is Sluggish or Stalls
Sometimes, a reaction starts but fails to reach completion, often due to issues with catalysis or solvent choice.
Potential Cause A: Ineffective or Deactivated Catalyst
The catalyst is central to many MCRs, and its choice and condition can dramatically influence reaction rates and yields.[7]
-
Expert Analysis: Catalysts can be deactivated through various pathways, such as protonation, formation of inactive complexes, or poisoning by impurities.[22][23][24][25][26] The choice between an acid or base catalyst, and its specific type (e.g., Lewis vs. Brønsted acid, or amine vs. ionic base), can also direct the reaction down different mechanistic pathways.[20][21] For example, in the Bohlmann-Rahtz synthesis, acid catalysis can significantly lower the temperature required for the final cyclodehydration step.[27][28]
-
Troubleshooting Steps:
-
Catalyst Screening: If using a catalyst, screen different types. For acid-catalyzed reactions, try Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc bromide (ZnBr₂).[10][12][28] For base-catalyzed reactions, compare amine bases (e.g., piperidine) with ionic bases (e.g., tetrabutylammonium hydroxide - TBAH).[20][21]
-
Catalyst Loading: Optimize the catalyst loading. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions.
-
Heterogeneous Catalysts: Consider using a solid-supported catalyst, like Amberlyst-15 ion-exchange resin, which can simplify removal and product purification.[27]
-
Potential Cause B: Suboptimal Solvent Choice
The solvent does more than just dissolve the reactants; it can influence reaction rates, equilibria, and even which products are formed.
-
Expert Analysis: Solvent polarity can significantly impact reaction outcomes. For instance, in the Bohlmann-Rahtz synthesis, polar solvents like DMSO can accelerate the reaction compared to less polar options like toluene. In some cases, changing the solvent can completely switch the reaction pathway. A study on the synthesis of pyridine-3,5-dicarbonitriles found that using ethanol favored one pathway, while switching to acetonitrile led to a different outcome, especially for sterically hindered aldehydes.[11][20][21]
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, DMSO, toluene). Protic solvents like ethanol may participate in the reaction mechanism, while aprotic solvents will not.[28]
-
Aqueous/Green Solvents: Don't overlook water or aqueous micellar solutions.[10][29] For some reactions, like the Guareschi-Thorpe synthesis, an aqueous medium can be highly effective and environmentally friendly.[30][31][32][33][34]
-
Solvent-Free Conditions: Where applicable, consider running the reaction neat (solvent-free), often facilitated by microwave heating. This can lead to very high yields and simplified workups.[1][12]
-
| Parameter | Impact on Yield | Recommended Optimization Strategy | Key Reactions |
| Temperature | Can affect reaction rate and selectivity. Too high can cause decomposition. | Screen a range (e.g., 60-140°C). Consider microwave heating for rapid, controlled energy input. | Hantzsch, Bohlmann-Rahtz, Kröhnke |
| Catalyst | Crucial for reaction rate and sometimes directs the mechanistic pathway. | Screen Brønsted acids (p-TsOH), Lewis acids (ZnBr₂, Yb(OTf)₃), and bases (piperidine, TBAH). | All MCRs |
| Solvent | Influences solubility, reaction rate, and can alter product selectivity. | Test protic (EtOH), polar aprotic (ACN, DMSO), and non-polar (Toluene) solvents. Consider aqueous or solvent-free conditions. | All MCRs |
| Oxidizing Agent | Essential for the final aromatization step in Hantzsch synthesis. | Compare harsh (HNO₃) vs. mild (FeCl₃, MnO₂) oxidants. Consider aerobic oxidation. | Hantzsch |
Table 1. Summary of Key Reaction Parameters and Optimization Strategies.
Part 2: Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is giving me a low yield of the pyridine, but I can isolate the dihydropyridine intermediate. What's the best way to improve the final oxidation step?
A1: This is a very common issue. Instead of relying on harsh classical oxidants like KMnO₄ or CrO₃, which can degrade your product, try a milder, more selective method.[8][10] A one-pot approach using ferric chloride (FeCl₃) or manganese dioxide (MnO₂) in water as the solvent has proven effective for direct aromatization with cleaner conversions.[8][10]
Q2: I'm attempting a Bohlmann-Rahtz synthesis, but it requires very high temperatures for the cyclodehydration step, leading to decomposition. How can I lower the required temperature?
A2: The high temperature needed for the final cyclodehydration is a known drawback of the traditional Bohlmann-Rahtz synthesis.[17][28] The solution is to use acid catalysis. Adding a Brønsted acid like acetic acid or a Lewis acid such as ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) can effectively catalyze the cyclization, allowing the reaction to proceed at much lower temperatures and often in a one-pot fashion.[27][28]
Q3: Can the order in which I add my reagents in a one-pot synthesis really affect the yield?
A3: Absolutely. In some multicomponent reactions, a stepwise addition of reagents can prevent the formation of side products.[10] For example, if two of your components can react to form an undesired byproduct, it may be beneficial to pre-mix two other components to form a key intermediate first, and then add the third (or fourth) component to drive the reaction toward the desired product.
Q4: I'm struggling with the purification of my final pyridine product from the complex reaction mixture. Are there ways to simplify the workup?
A4: Simplifying purification is a major goal in process development.[2] Consider using strategies that leave fewer residues. Employing a heterogeneous catalyst (e.g., a solid-supported acid) allows for simple removal by filtration.[27] Microwave-assisted, solvent-free syntheses can also be very effective, as they can lead to cleaner reactions where the product may crystallize out upon cooling, simplifying isolation.[1][12]
Q5: My reaction involves a sterically hindered aldehyde, and the yield is very poor. What is the likely issue and how can I fix it?
A5: Sterically hindered substrates can significantly slow down key steps in the reaction sequence. A study on the synthesis of pyridine-3,5-dicarbonitriles found that changing the solvent from ethanol to acetonitrile was effective in overcoming difficulties associated with hindered aldehydes.[20][21] This highlights how solvent choice can be critical when dealing with challenging substrates. Additionally, increasing the reaction temperature or switching to microwave irradiation may provide the necessary energy to overcome the steric barrier.[11]
Part 3: Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis with Direct Aromatization
This protocol provides an example of a modern, high-yield approach to pyridine synthesis that bypasses the issues of long reaction times and harsh oxidation.
-
Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol). To this mixture, add an oxidant such as ferric chloride (FeCl₃, 2.0 mmol).
-
Solvent: Add a minimal amount of a suitable solvent like water or ethanol, or consider running the reaction solvent-free.[10][12]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes).[10][15][16] Monitor the reaction progress by TLC.
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Acid-Catalyzed One-Pot Bohlmann-Rahtz Pyridine Synthesis
This protocol overcomes the traditional drawbacks of the Bohlmann-Rahtz synthesis by using an acid catalyst to facilitate a one-pot procedure.[28]
-
Preparation: In a round-bottom flask, dissolve the enamine (1.0 equiv) and the alkynone (1.0 equiv) in a suitable solvent such as toluene.
-
Catalyst Addition: Add the acid catalyst. Good options include ytterbium triflate (20 mol%) or zinc bromide (15 mol%).[28] A mixture of toluene and acetic acid (5:1) is also effective.[28]
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the substituted pyridine.
References
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). Benchchem. Retrieved January 21, 2026.
- Troubleshooting low yield in multi-component pyridine synthesis. (n.d.). Benchchem. Retrieved January 21, 2026.
- Gaspar, A., et al. (2024).
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
- O'Brien, P., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry.
- Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. (2009).
- Bagley, M. C., et al. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- O'Brien, P., et al. (2009). Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. PubMed.
- Bagley, M. C. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications.
- S. Al-Mousawi, et al. (2023). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.
- Technical Support Center: Kröhnke Pyridine Synthesis. (n.d.). Benchchem. Retrieved January 21, 2026.
- Cowley, R. E., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Bagley, M. C., et al. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals.
- Martínez-Reyes, A., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives.
- Cowley, R. E., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Bohlmann–Rahtz Pyridine Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 21, 2026.
- One-Pot Synthesis of Substituted Pyridine. (n.d.). Nanoscale Reports.
- One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. (2025). YMER.
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026.
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Academia.edu.
- Strategies to overcome low yields in multicomponent pyridine synthesis. (n.d.). Benchchem. Retrieved January 21, 2026.
- Multicomponent Reactions: Challenges and Opportunities for Pharmaceutical Industry. (2021).
- Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 21, 2026.
- Recent Progresses in the Catalytic Stereoselective Dearomatiz
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- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
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- Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Organica.org.
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- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
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Technical Support Center: Strategies for Late-Stage Functionalization of Pyridine-Containing Pharmaceuticals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the late-stage functionalization (LSF) of pyridine-containing pharmaceuticals. Pyridine is a cornerstone motif in medicinal chemistry, ranking as one of the most abundant heteroaromatic rings in FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a privileged scaffold.[2] However, these same properties—namely its electron-deficient nature and the Lewis basicity of the nitrogen atom—present significant challenges for selective C–H functionalization, especially on complex, highly functionalized drug molecules.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to overcome common hurdles and accelerate your research and development programs.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a logical workflow from potential cause to solution.
Q1: My Minisci-type radical functionalization is resulting in low yield and a mixture of C2 and C4 regioisomers. How can I improve the yield and control the selectivity?
This is a classic challenge in pyridine chemistry. The venerable Minisci reaction involves the addition of a nucleophilic carbon radical to a protonated pyridine, which activates the ring for attack.[1][6] However, both the C2 and C4 positions are electronically activated, often leading to poor regioselectivity.[1][6]
Potential Cause 1: Inefficient Radical Generation The concentration of the key radical intermediate may be too low, or it may be decomposing via side reactions.
-
Troubleshooting Steps:
-
Verify Radical Precursor Stability: Ensure your radical precursor (e.g., carboxylic acid, boronic acid, alkyl halide) is stable under the reaction conditions.
-
Optimize Initiator/Oxidant: The choice and stoichiometry of the radical initiator (e.g., ammonium persulfate) or photocatalyst are critical.[7] Screen different oxidants or light sources/photocatalysts to find the optimal conditions for generating your specific radical.
-
Consider Solvent Effects: The solvent can influence the stability and reactivity of radical species. Test a range of solvents, from polar aprotic (like acetonitrile or DMSO) to less polar options, to see how it impacts yield.
-
Potential Cause 2: Poor Regiocontrol The intrinsic electronic properties of the protonated pyridine direct radicals to both C2 and C4.[1][8] Achieving high selectivity requires overcoming this inherent reactivity.
-
Troubleshooting Steps:
-
pH and Acid Choice: The degree of protonation is key. Ensure you are using a strong acid (like TFA) to fully protonate the pyridine nitrogen. The choice of acid can sometimes influence regioselectivity.
-
Steric Hindrance: If your substrate has a substituent at C2 or C6, this can sterically shield the ortho positions and favor C4 functionalization. Conversely, a bulky radical may favor the more accessible C4 position.
-
Employ N-Activation or Blocking Groups: This is a highly effective strategy for directing regioselectivity.[9][10] Activating the pyridine nitrogen with groups like N-oxides or N-alkoxy moieties can significantly alter the electronic landscape and favor a single regioisomer.[2] For example, a removable maleate-derived blocking group has been shown to direct Minisci-type alkylation exclusively to the C4 position.[9][10]
-
Workflow for Improving Minisci Regioselectivity ```dot
graph Minisci_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
start [label="Low Yield or\nPoor C4:C2 Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_radical [label="Step 1: Verify Radical Generation", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 2: Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; use_blocking [label="Step 3: Employ N-Activation\nor Blocking Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_success [label="High Yield &\nGood Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_radical [label=" Initial problem "]; check_radical -> check_conditions [label=" If radical generation is confirmed "]; check_conditions -> use_blocking [label=" If selectivity is still poor "]; use_blocking -> end_success [label=" Strategy implemented "]; }
Caption: A decision-making guide for selecting an appropriate LSF strategy.
References
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Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]
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(2022). (PDF) Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ResearchGate. Available at: [Link]
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Maity, P., et al. (2023). Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
Lakhdar, S., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. ACS Publications. Available at: [Link]
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Procter, D.J., et al. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Semantic Scholar. Available at: [Link]
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Daugulis, O., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Institutes of Health. Available at: [Link]
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König, B., et al. (2020). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Publications. Available at: [Link]
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(2021). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. Available at: [Link]
-
Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]
-
Dixon, N., Leys, D., & Turner, N. (2025). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. The University of Manchester Research Explorer. Available at: [Link]
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Chen, G., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. Available at: [Link]
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(2021). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry (RSC Publishing). Available at: [Link]
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Cornella, J., et al. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. Available at: [Link]
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Ackermann, L., et al. (2018). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. National Institutes of Health. Available at: [Link]
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(2022). Chemoselective Minisci Alkylation in Aqueous Medium: A General Strategy for Functionalization of Complex N-Heteroarenes and Biomolecules. ResearchGate. Available at: [Link]
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(2011). (PDF) Minisci reactions: Versatile CH-functionalizations for medicinal chemists. ResearchGate. Available at: [Link]
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MacMillan, D.W.C., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. Available at: [Link]
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(2013). Transition-Metal-Catalyzed Functionalization of Pyridines. ResearchGate. Available at: [Link]
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Dixon, N., Leys, D., & Turner, N. (2025). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. The University of Manchester Research Explorer. Available at: [Link]
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(2022). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews. Available at: [Link]
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(2022). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]
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(2021). Recent Advances in Direct Pyridine C-H Activation Strategies. ResearchGate. Available at: [Link]
-
McNally, A., et al. (2022). Late-Stage C–H Functionalization of Azines. PubMed Central. Available at: [Link]
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(2022). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. ResearchGate. Available at: [Link]
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Maity, P., et al. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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(2022). Representative Pyridine Drugs. ResearchGate. Available at: [Link]
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(1975). The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. Available at: [Link]
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Nakao, Y. (2011). Transition-Metal-Catalyzed C—H Functionalization for the Synthesis of Substituted Pyridines. SciSpace. Available at: [Link]
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(2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Available at: [Link]
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(2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. Available at: [Link]
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(2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
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(2011). Solvent‐Free Synthesis of Functionalized Pyridine Derivatives Using Wells—Dawson Heteropolyacid as Catalyst. Semantic Scholar. Available at: [Link]
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Cornella, J., et al. (2020). Late stage C-H functionalization via chalcogen and pnictogen salts. PubMed. Available at: [Link]
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(2024). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
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Validation & Comparative
Definitive Structural Validation of 2-(4-Bromophenyl)-4,6-diphenylpyridine: A Comparative Analysis Centered on X-ray Crystallography
An In-Depth Technical Guide
We will explore not just the "how" but, more critically, the "why" behind the experimental choices, demonstrating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.
Synthesis of the Target Compound
To validate a structure, one must first synthesize it. 2,4,6-Trisubstituted pyridines are valuable scaffolds in various chemical industries.[1] A robust and common method for their synthesis is the Kröhnke pyridine synthesis.[2][3] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound, using a nitrogen source like ammonium acetate.[3][4]
The synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyridine typically proceeds via a two-step process:
-
Claisen-Schmidt Condensation: An initial aldol condensation between acetophenone and benzaldehyde produces the chalcone intermediate, (2E)-1,3-diphenylprop-2-en-1-one.[5][6] This reaction is known for its reliability and is often used in green chemistry demonstrations.[6]
-
Kröhnke Pyridine Synthesis: The chalcone intermediate is then reacted with 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium and ammonium acetate. The mechanism involves a Michael addition followed by cyclization and aromatization to yield the final pyridine product.[2][4]
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
While various spectroscopic methods provide pieces of the structural puzzle, SCXRD stands alone in its ability to deliver a precise and unambiguous three-dimensional map of atoms in a solid-state molecule.[7][8] It is the definitive technique for determining bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for understanding intermolecular interactions and designing new materials.[8][9]
Causality in Experimental Design: The Importance of the Crystal
The entire success of an SCXRD experiment hinges on a single, often elusive, prerequisite: a high-quality single crystal.[7] This is frequently the rate-limiting step.[7] The goal is to create an environment where molecules transition from a disordered solution to a highly ordered solid state very slowly, allowing them to pack into a perfect, repeating lattice.
Experimental Protocol: Growing X-ray Quality Crystals by Vapor Diffusion
This protocol is designed to meticulously control the rate of crystallization. The choice of a solvent/anti-solvent system is critical; the compound should be soluble in the solvent (e.g., dichloromethane) and poorly soluble in the anti-solvent (e.g., hexane).
-
Preparation: Dissolve 10-15 mg of purified this compound in a minimal amount (0.5-1.0 mL) of dichloromethane in a small, clean vial. Ensure the solution is saturated but free of undissolved particulates.
-
System Setup: Place the vial, uncapped, inside a larger beaker or jar. Add a layer of the anti-solvent (hexane), approximately 5-10 mL, to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the outer container tightly. This creates a closed system where the more volatile solvent (dichloromethane) will slowly evaporate from the vial and its vapor will diffuse into the atmosphere of the larger container, while the less volatile anti-solvent (hexane) vapor will slowly diffuse into the vial.
-
Incubation: Place the sealed system in a location free from vibration and temperature fluctuations. Patience is paramount; crystals can take anywhere from several days to weeks to form.[10] Do not disturb the system during this period.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) are observed, carefully open the container and use a looped tool or fine needle to gently remove a crystal, wicking away excess solvent with the edge of a paper towel.
From Crystal to Structure: The SCXRD Workflow
The journey from a physical crystal to a refined 3D structure is a systematic process involving four major steps: crystallization, data collection, structure solution, and refinement/validation.[7]
Step-by-Step Methodology:
-
Data Collection: The mounted crystal is cooled (typically to 100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam.[9] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays, which appear as a pattern of spots.[11]
-
Structure Solution: The diffraction pattern is mathematically processed to determine the unit cell dimensions and space group. The primary challenge, known as the "phase problem," is then solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. Atomic positions, bond lengths, and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This agreement is quantified by the R-factor; a lower R-factor generally indicates a better fit.
-
Structure Validation: The final step is a critical quality check. The resulting Crystallographic Information File (CIF) is submitted to a validation service like the IUCr's checkCIF.[12] This program automatically checks for geometric inconsistencies, missed symmetry, and other potential errors, generating a report of ALERTS that must be addressed.[12] This validation step is essential for ensuring the trustworthiness and integrity of the published structure.
The Definitive Answer: Crystallographic Data
The output of a successful SCXRD experiment is a set of precise crystallographic data. The data presented below is for the closely related isomer, 4-(4-Bromophenyl)-2,6-diphenylpyridine, which serves as an excellent exemplar for this class of compounds.[13]
| Parameter | Value | Significance |
| Chemical Formula | C₂₃H₁₆BrN | Confirms the elemental composition. |
| Molecular Weight | 386.28 g/mol | Matches the expected mass. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[14] |
| a (Å) | 8.9837 (4) | Unit cell dimension. |
| b (Å) | 21.5202 (10) | Unit cell dimension. |
| c (Å) | 9.6108 (4) | Unit cell dimension. |
| β (°) | 105.5940 (10) | Unit cell angle. |
| Volume (ų) | 1789.67 (14) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Final R-factor (R₁) | < 0.05 (Typical) | A key indicator of the quality of the refinement. |
Data sourced from Lv & Huang (2010).[13]
This data provides an unambiguous description of the solid-state structure. For instance, the analysis of this specific isomer revealed that the three phenyl rings have a disrotatory conformation relative to the central pyridine ring, with dihedral angles of 19.56°, 27.54°, and 30.51°.[13] This level of precise conformational detail is unattainable with other common laboratory techniques.
Orthogonal Validation: A Comparative Perspective
While SCXRD is definitive, other spectroscopic techniques are essential for initial characterization and for providing complementary information, particularly about the molecule's behavior in solution. No single technique tells the whole story, but together they provide a self-validating system.[15][16]
| Technique | Principle | Information Provided for C₂₃H₁₆BrN | Strengths | Limitations |
| SCXRD | X-ray diffraction by a crystal lattice[9] | Unambiguous 3D atomic arrangement, bond lengths/angles, conformation, packing[8] | Definitive 3D structure; "Gold standard" | Requires a suitable single crystal; provides solid-state information only |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field[17] | Connectivity (¹H-¹H, ¹H-¹³C), chemical environment of atoms, number of unique protons/carbons | Excellent for determining covalent framework in solution; can detect isomers[15] | Provides an averaged structure in solution; does not give precise bond lengths/angles |
| Mass Spectrometry | Ionization and mass-to-charge ratio analysis[16] | Molecular weight and isotopic pattern (due to Br) | High sensitivity; confirms elemental formula | Provides no information on connectivity or 3D structure |
| FT-IR Spectroscopy | Absorption of IR radiation by molecular vibrations[18] | Presence of functional groups (e.g., C=N, C=C, C-H aromatic) | Fast, simple; confirms key functional groups | Provides limited information on the overall molecular skeleton |
Conclusion: The Synergy of Analytical Techniques
The structural elucidation of a novel compound like this compound is a process of building confidence through layers of evidence. Mass spectrometry confirms the molecular formula. FT-IR and NMR spectroscopy map out the functional groups and the covalent bonding framework, confirming that the desired molecule has likely been formed.
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Lv, X.-J., & Huang, M.-Y. (2010). 4-(4-Bromophenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3182. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Comprehensive Medicinal Chemistry II, 3, 709-735. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 20, 2026, from [Link]
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Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). Deposit a structure. Retrieved January 20, 2026, from [Link]
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Nandy, A., et al. (2024). Beyond chemical structures: lessons and guiding principles for the next generation of molecular databases. Digital Discovery. [Link]
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AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 20, 2026, from [Link]
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ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?[Link]
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Jiang, L., et al. (2015). Single-crystal growth of organic semiconductors. Nanyang Technological University. [Link]
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ResearchGate. (n.d.). Mechanism of Chalcone synthesis. Retrieved January 20, 2026, from [Link]
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The Cambridge Crystallographic Data Centre. (n.d.). Structure Deposition Workshop. Retrieved January 20, 2026, from [Link]
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YouTube. (2020). How to Grow Single Crystals | Organic Chemistry. [Link]
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Harris, K. D. M. (2007). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
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Chan, C.-H., et al. (2019). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. National Center for Biotechnology Information. [Link]
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A Comparative Analysis of Pyyridine Derivatives in Modern Optoelectronic Applications
The relentless pursuit of next-generation optoelectronic materials has led researchers down a multitude of synthetic pathways, yet few have proven as versatile and fruitful as those involving pyridine derivatives. The inherent electron-deficient nature of the pyridine ring, coupled with its remarkable tunability through substitution, has positioned these compounds as critical components in a range of devices, from vibrant organic light-emitting diodes (OLEDs) to efficient organic solar cells (OSCs) and highly sensitive fluorescent sensors. This guide provides a comparative study of various classes of pyridine derivatives, offering insights into their structure-property relationships and performance in key optoelectronic applications. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to enable researchers to replicate and build upon these findings.
The Versatility of the Pyridine Scaffold in Optoelectronics
The pyridine moiety, a six-membered heterocycle containing one nitrogen atom, serves as an exceptional building block for optoelectronic materials. Its electron-withdrawing character facilitates electron injection and transport, a crucial property for electron transport layers (ETLs) and emissive layers in OLEDs.[1] Furthermore, the nitrogen atom provides a coordination site for metal ions, enabling the formation of phosphorescent emitters and fluorescent sensors. The ability to readily functionalize the pyridine ring at various positions allows for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge injection barriers and emission colors.[1]
Pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs): A Comparative Performance Analysis
Pyridine derivatives have been extensively employed as electron-transporting, hole-transporting, and emissive materials in OLEDs. Their high electrochemical stability contributes to enhanced device longevity.[2]
Pyrene-Functionalized Pyridine Derivatives as Hole-Transporting Materials (HTMs)
A notable class of pyridine-based materials for OLEDs integrates a pyrene moiety. These compounds exhibit excellent thermal stability and suitable HOMO energy levels for efficient hole injection from the anode. A comparative study of several pyrene-pyridine derivatives reveals the significant impact of peripheral functional groups on device performance.[3][4]
| Derivative | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Efficiency Roll-Off (1000 to 10,000 cd/m²) (%) |
| Py-Br | 17,300 | 22.4 | 9.0 | 7 |
| Py-MeO | - | 25.7 | - | Low |
| Py-03 | - | 26.6 | - | Roll-up |
| Py-Me | - | 25.2 | - | Roll-up |
Table 1: Performance comparison of OLEDs employing different pyrene-pyridine derivatives as the hole-transporting layer. Data sourced from[3][4].
The data clearly indicates that the bromo-substituted derivative (Py-Br ) achieves a very high luminance and a respectable EQE with minimal efficiency roll-off. Interestingly, the methyl- and phenyl-substituted derivatives (Py-Me and Py-03 ) exhibit an unusual "roll-up" in efficiency at higher luminance, a desirable characteristic for display applications. This is attributed to improved charge balance and exciton confinement within the emissive layer at higher current densities.
Thermally Activated Delayed Fluorescence (TADF) Emitters
Pyridine-carbonitrile derivatives have emerged as highly efficient emitters exhibiting thermally activated delayed fluorescence (TADF). These materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%. A triarylamine-pyridine-carbonitrile based TADF compound, TPAmPPC, has demonstrated record-breaking performance in a green OLED.[5]
| Emitter | Maximum EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| TPAmPPC | 38.8 ± 0.6 | 130.1 ± 2.1 | 136.3 ± 2.2 |
Table 2: Performance of a green TADF-OLED based on the TPAmPPC emitter. Data sourced from[5].
The exceptionally high EQE of the TPAmPPC-based device underscores the potential of pyridine derivatives in achieving highly efficient, next-generation OLEDs.
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol outlines the general steps for fabricating a solution-processed OLED using a pyridine-based HTM.
1. Substrate Cleaning: a. Ultrasonically clean pre-patterned Indium Tin Oxide (ITO) substrates sequentially in a cleaning solution (e.g., Hellmanex III), deionized water, and isopropyl alcohol. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
2. Hole Injection and Transport Layer Deposition: a. Spin-coat a layer of PEDOT:PSS (e.g., AI 4083) onto the ITO substrate at approximately 6000 rpm for 30 seconds to achieve a thickness of around 30 nm.[6] b. Anneal the substrate at 110 °C for 15 minutes to remove residual solvent.[6] c. Dissolve the pyrene-pyridine HTM in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer.
3. Emissive Layer Deposition: a. Prepare a solution of the emissive material (and host material, if applicable) in an appropriate solvent. b. Spin-coat the emissive layer on top of the HTM.
4. Electron Transport and Injection Layer Deposition: a. Sequentially deposit the electron transport layer (e.g., TPBi) and an electron injection layer (e.g., LiF) via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
5. Cathode Deposition: a. Deposit the metal cathode (e.g., Aluminum) via thermal evaporation through a shadow mask to define the active area of the pixels.
6. Encapsulation: a. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
Caption: Workflow for the fabrication of a solution-processed OLED.
Pyridine Derivatives in Organic Solar Cells (OSCs): Enhancing Efficiency and Stability
In the realm of organic photovoltaics, pyridine derivatives have been successfully utilized as additives in the perovskite layer and as components of hole-selective layers, leading to significant improvements in power conversion efficiency (PCE) and device stability.[1][7]
Pyridine as a Perovskite Additive
The incorporation of pyridine as an additive in the perovskite precursor solution has been shown to improve the quality of the perovskite film, resulting in larger grain sizes, fewer defects, and reduced charge carrier recombination.[8] This leads to a notable enhancement in the PCE of the resulting solar cells.
| Device | PCE (%) | Voc (V) | Jsc (mA/cm²) | Fill Factor |
| Control | 16.94 | - | - | - |
| With Pyridine Additive | 19.03 | - | - | - |
Table 3: Performance comparison of perovskite solar cells with and without a pyridine additive. Data sourced from[8].
Pyridine-Based Hole Selective Layers
Molecular tailoring of pyridine-based small molecules has yielded efficient hole-selective materials for lead-free double perovskite solar cells. By modifying the arms attached to the pyridine core, the hole extraction properties can be optimized.[9]
| Hole Selective Layer | PCE (%) | Voc (V) | Jsc (mA/cm²) | Hole Mobility (cm²/Vs) |
| PyDAnCBZ | 2.9 | - | 3.73 | 3.50 x 10⁻⁴ |
Table 4: Performance of a lead-free double perovskite solar cell using the PyDAnCBZ hole selective layer. Data sourced from[9].
The PyDAnCBZ-based device demonstrates a significant PCE for a lead-free perovskite solar cell, highlighting the importance of the pyridine core in designing efficient charge-transporting materials.
Experimental Protocol: Synthesis of a Pyridine Derivative via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic and versatile method for preparing a wide range of substituted pyridines.[10]
1. Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser, combine a β-ketoester (1 equivalent), an aldehyde (1 equivalent), and an enamine or a second equivalent of the β-ketoester. b. Add a source of ammonia, such as ammonium acetate (1.5 equivalents), and a suitable solvent, such as ethanol.
2. Reaction Execution: a. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). b. Upon completion, cool the reaction mixture to room temperature.
3. Product Isolation and Purification: a. Remove the solvent under reduced pressure. b. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). c. Dry the organic layer over anhydrous sodium sulfate and concentrate it. d. Purify the crude product by column chromatography on silica gel to obtain the dihydropyridine intermediate.
4. Aromatization: a. Dissolve the dihydropyridine in a suitable solvent (e.g., acetic acid). b. Add an oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), and stir at room temperature until the oxidation is complete (monitored by TLC). c. Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. d. Purify the final pyridine derivative by recrystallization or column chromatography.
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A Comparative Guide to the Synthesis of Polysubstituted Pyridines: From Classical Condensations to Modern Catalysis
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of the synthetic methodologies available for its construction and functionalization. This guide provides an in-depth, objective comparison of key synthetic strategies for preparing polysubstituted pyridines, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices and the inherent strengths and limitations of each approach.
Classical Cyclization Strategies: Building the Core
The foundational methods for pyridine synthesis rely on the elegant logic of building the heterocyclic ring from acyclic precursors through condensation reactions. These time-tested approaches remain highly relevant for their ability to generate complex and highly functionalized pyridines from readily available starting materials.
The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1][2] Its enduring appeal lies in its operational simplicity and efficiency in creating symmetrically substituted pyridines in a single pot.[1]
Mechanism Deep Dive: The reaction proceeds through a cascade of classical transformations.[2][3] It begins with a Knoevenagel condensation between an aldehyde and one equivalent of a β-ketoester.[3] Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form an enamine.[3] A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate.[3] The final step is an oxidation to achieve the aromatic pyridine ring.[4]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [5]
-
Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL). A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.
Caption: Hantzsch Pyridine Synthesis Workflow.
Guareschi-Thorpe Condensation
This method provides a valuable route to 2-hydroxypyridines (or their 2-pyridone tautomers), which are important intermediates for further functionalization.[6][7] The classical approach involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[5]
Mechanism Deep Dive: The reaction is initiated by the base-catalyzed condensation of the active methylene group of the cyanoacetamide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by intramolecular cyclization where the amide nitrogen attacks the second carbonyl group. Subsequent dehydration leads to the formation of the 2-pyridone ring.
Experimental Protocol: Synthesis of 6-methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [5]
-
A mixture of cyanoacetamide (0.84 g, 10 mmol), benzoylacetone (1.62 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.
-
Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a powerful method for preparing trisubstituted pyridines by reacting an enamine with an ethynyl ketone.[8] A key advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[8]
Mechanism Deep Dive: The reaction proceeds via a conjugate addition of the enamine to the ethynyl ketone, forming an aminodiene intermediate.[8] This intermediate then undergoes a thermal or acid-catalyzed E/Z isomerization, which facilitates a 6π-electrocyclization. The resulting cyclic intermediate then eliminates a molecule of amine to afford the final substituted pyridine.
Experimental Protocol: One-pot Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate
-
A solution of ethyl acetoacetate (1.30 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol) in ethanol (10 mL) is stirred at room temperature for 30 minutes to form the enamine in situ.
-
1-Phenyl-2-propyn-1-one (1.30 g, 10 mmol) is then added, and the mixture is refluxed for 6 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired pyridine.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[9] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[10] This method is prized for its broad substrate scope and the ability to construct sterically hindered and poly-aryl pyridines.[10]
Mechanism Deep Dive: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt.[9] This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration to yield the final pyridine product.[9]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [5]
-
Step 1: Pyridinium Salt Formation. To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether.
-
Step 2: Pyridine Formation. The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol.
Caption: Kröhnke Pyridine Synthesis Workflow.
Modern Synthetic Approaches: Precision and Versatility
While classical methods are foundational, modern organic synthesis has introduced powerful new strategies that offer enhanced control over regioselectivity, broader functional group tolerance, and milder reaction conditions.
Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization
The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines. These methods typically involve the functionalization of a pre-existing pyridine ring, allowing for the precise installation of substituents at specific positions.[11]
C-H Functionalization: Direct C-H functionalization has emerged as a particularly powerful and atom-economical strategy.[11][12] By avoiding the need for pre-functionalized starting materials (e.g., halopyridines), these methods offer more efficient synthetic routes.[12] Palladium, rhodium, and iridium catalysts are commonly employed to activate specific C-H bonds of the pyridine ring, often directed by a coordinating group, to introduce alkyl, aryl, or other functional groups.[11][13] For instance, the use of pyridine N-oxides can direct ortho-C-H functionalization.[13]
Mechanism Deep Dive (Example: Pd-catalyzed C-H Arylation): The catalytic cycle often begins with the coordination of the palladium catalyst to the pyridine nitrogen. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Oxidative addition of an aryl halide, followed by reductive elimination, forges the new carbon-carbon bond and regenerates the active catalyst.
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxide [5]
-
A mixture of pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in N,N-dimethylacetamide (20 mL) is heated at 110°C for 24 hours.
-
After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Cycloaddition Reactions
Cycloaddition reactions provide an elegant and convergent approach to constructing the pyridine ring.[14] These methods involve the reaction of a diene and a dienophile, where one or both components contain nitrogen.
[4+2] Cycloadditions (Diels-Alder Type): The most common cycloaddition approach involves a hetero-Diels-Alder reaction between a 1-azadiene and an alkyne, followed by aromatization.[15][16] Inverse electron-demand Diels-Alder reactions of electron-poor azadienes, such as 1,2,4-triazines, with electron-rich dienophiles are particularly effective.[17]
[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloadditions of two alkyne molecules and a nitrile offer a highly efficient route to polysubstituted pyridines.[14] This method allows for the rapid assembly of complex pyridine structures with excellent regiocontrol.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
-
To a solution of cobalt(I) catalyst, such as CoBr₂(dppe), in a suitable solvent like acetonitrile, are added two different alkynes and a nitrile.
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
-
The solvent is then removed, and the residue is purified by chromatography to yield the polysubstituted pyridine.
Comparative Analysis
The choice of synthetic method depends heavily on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The following table provides a comparative summary of the discussed methods.
| Synthesis Method | Key Features | Advantages | Disadvantages | Typical Substitution Pattern |
| Hantzsch Synthesis | Multicomponent reaction of aldehyde, β-ketoesters, and ammonia. | Operationally simple, high yields for symmetrical products, readily available starting materials.[1] | Requires a separate oxidation step, limited to symmetrical pyridines.[2] | 2,6-dialkyl-3,5-dicarboalkoxy-4-substituted |
| Guareschi-Thorpe | Condensation of cyanoacetamide and 1,3-dicarbonyls. | Provides access to 2-pyridones, useful for further functionalization.[6] | Scope can be limited by the availability of 1,3-dicarbonyls. | 3-cyano-4,6-disubstituted-2-pyridone |
| Bohlmann-Rahtz | Reaction of enamines and ethynyl ketones. | Direct formation of aromatic pyridine, good regiocontrol.[8] | Can require high temperatures for cyclodehydration, potential for side reactions.[8] | 2,3,6-Trisubstituted |
| Kröhnke Synthesis | Condensation of pyridinium salts and α,β-unsaturated carbonyls. | Broad substrate scope, tolerates various functional groups, good for poly-aryl pyridines.[9][10] | Requires pre-formation of the pyridinium salt. | 2,4,6-Trisubstituted |
| Transition-Metal | C-H functionalization or cross-coupling on a pyridine core. | High regioselectivity, excellent functional group tolerance, mild conditions.[11][12] | Can require expensive catalysts and ligands, potential for catalyst poisoning by pyridine nitrogen.[18] | Varied, dependent on directing group and catalyst |
| Cycloaddition | [4+2] or [2+2+2] reactions to form the ring. | Convergent, high atom economy, can create complex structures quickly.[14] | Availability of suitable dienes and dienophiles can be a limitation.[15] | Highly varied, dependent on cycloaddition partners |
Conclusion
The synthesis of polysubstituted pyridines is a mature yet continuously evolving field. Classical condensation reactions like the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses remain indispensable tools, offering robust and often straightforward routes to a wide variety of pyridine derivatives from simple acyclic precursors.[5] In parallel, modern transition-metal-catalyzed methods and cycloaddition strategies have provided unparalleled precision and efficiency, enabling the synthesis of previously inaccessible structures with exquisite control over substitution patterns.[11][14] A thorough understanding of the mechanisms, scope, and limitations of each of these approaches, as presented in this guide, empowers researchers to make informed decisions and strategically select the optimal synthetic route for their specific target molecules.
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Benchmarking the quantum yield of 2-(4-Bromophenyl)-4,6-diphenylpyridine against other luminophores
In the landscape of advanced materials research and drug development, the precise characterization of luminophores is paramount. Among the key performance indicators, the photoluminescence quantum yield (Φ) stands out as a critical measure of a molecule's efficiency in converting absorbed light into emitted light. This guide provides a comprehensive framework for benchmarking the quantum yield of the promising, yet under-characterized, luminophore, 2-(4-Bromophenyl)-4,6-diphenylpyridine, against a curated selection of established fluorescent standards.
While a definitive quantum yield for this compound is not yet prominently reported in peer-reviewed literature, this guide will equip researchers with the foundational knowledge, a robust experimental protocol, and the necessary comparative data to perform this critical measurement. The presence of a bromine atom, a heavy atom, in the molecular structure suggests the potential for enhanced intersystem crossing, which could influence its fluorescent properties and makes a precise quantum yield determination particularly insightful.
The Principle of Relative Quantum Yield Measurement
The quantum yield is the ratio of photons emitted to photons absorbed.[1] Direct measurement, known as the absolute method, requires specialized equipment like an integrating sphere.[2] A more accessible and widely practiced approach is the relative method, which involves comparing the fluorescence of the sample under investigation to a standard with a known, certified quantum yield.[3]
The governing principle is that solutions of the sample and a standard with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The relationship is expressed by the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and the reference standard, respectively.
Selecting an Appropriate Luminescent Standard
The choice of a reference standard is critical for the accuracy of the relative quantum yield measurement. The ideal standard should exhibit spectral properties that overlap with the sample of interest. This minimizes wavelength-dependent variations in instrument response. Below is a table of well-characterized and certified fluorescent standards suitable for benchmarking across the UV-Visible spectrum.
| Luminophore Standard | Solvent | Excitation λ (nm) | Emission λ Range (nm) | Quantum Yield (Φ) | Source |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 400-600 | 0.54 | [2][4] |
| Coumarin 1 | Ethanol | 373 | 420-520 | 0.64 | [2] |
| Fluorescein | 0.1 M NaOH | 490 | 500-600 | 0.95 | [2] |
| Rhodamine 6G | Ethanol | 528 | 540-700 | 0.95 | [4] |
| Rhodamine 101 | Ethanol | 570 | 580-720 | 0.96 | [2] |
| Cresyl Violet | Methanol | 580 | 600-720 | 0.54 | [2] |
For a comprehensive selection of certified reference materials, researchers are encouraged to consult resources such as the National Institute of Standards and Technology (NIST) and other accredited institutions that provide traceable standards.[5][6][7]
Experimental Workflow for Quantum Yield Determination
The following diagram outlines the systematic approach to measuring the relative quantum yield of this compound.
Caption: Workflow for relative quantum yield determination.
Detailed Experimental Protocol
1. Materials and Instrumentation:
-
This compound: Synthesized according to established literature procedures or acquired from a commercial supplier.[8][9]
-
Luminophore Standard: A certified standard with a known quantum yield (see table above).
-
Solvent: Spectroscopic grade, ensuring it does not have fluorescent impurities in the region of interest. The same solvent should be used for both the sample and the standard if possible to eliminate the need for refractive index correction.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a xenon lamp source and photodiode or photomultiplier tube detector.
-
Quartz Cuvettes: 1 cm path length, matched for absorbance and fluorescence measurements.
2. Solution Preparation:
-
Prepare stock solutions of both this compound and the chosen standard in the selected spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3] A typical series might have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
3. Absorbance Measurements:
-
Set the excitation wavelength on the UV-Vis spectrophotometer. This wavelength should be chosen to excite both the sample and the standard efficiently.
-
Record the absorbance of each diluted solution at the chosen excitation wavelength.
-
A solvent blank should be used to zero the instrument.
4. Fluorescence Measurements:
-
Transfer the same solutions to the spectrofluorometer.
-
Set the excitation wavelength to be identical to that used for the absorbance measurements.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements of the sample and the standard.
-
Record the fluorescence emission spectrum for each solution, scanning over the entire emission range of the fluorophore.
-
Record the fluorescence spectrum of the solvent blank to account for any background signal.
5. Data Analysis:
-
Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.
-
Integrate the area under the corrected emission curve for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
The resulting plots should be linear and pass through the origin. Determine the slope (Gradient) of each line.
-
Calculate the quantum yield of this compound using the following equation, which is a variation of the initial formula that utilizes the gradients of the plots:
ΦSample = ΦStandard * (GradientSample / GradientStandard) * (nSample2 / nStandard2)
Interpreting the Results
The calculated quantum yield will provide a quantitative measure of the emission efficiency of this compound. By comparing this value to the established quantum yields of the benchmark luminophores, researchers can effectively position their compound within the broader context of fluorescent materials. A high quantum yield suggests that the molecule is an efficient emitter, which is desirable for applications such as bio-imaging and organic light-emitting diodes (OLEDs). Conversely, a lower quantum yield might indicate the prevalence of non-radiative decay pathways, a characteristic that could be exploited in applications like photodynamic therapy or as a probe for specific quenching mechanisms.
Conclusion
This guide provides a rigorous and scientifically sound methodology for the determination and benchmarking of the quantum yield of this compound. By adhering to the detailed protocol and utilizing certified standards, researchers can generate reliable and reproducible data, contributing valuable knowledge to the photophysical understanding of this and other novel luminophores. The insights gained from such comparative studies are instrumental in guiding the rational design of next-generation materials for a wide array of scientific and technological applications.
References
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-
National Institute of Standards and Technology. "Fluorescence Standards." NIST, [Link]. Accessed 20 January 2026.
-
Würth, C., et al. "Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification." Analytical Chemistry 95.12 (2023): 5296-5305. [Link].
- Würth, C., et al. "Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry 83.12 (2011): 2213-2228.
-
Wikipedia. "Quantum yield." [Link]. Accessed 20 January 2026.
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Resch-Genger, U., et al. "Relative and absolute determination of fluorescence quantum yields of transparent samples." Nature Protocols 8.8 (2013): 1535-1550. [Link].
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BAM Federal Institute for Materials Research and Testing. "Fluorescence Quantum Yield Standards." [Link]. Accessed 20 January 2026.
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Horiba. "A Guide to Recording Fluorescence Quantum Yields." [Link]. Accessed 20 January 2026.
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Comparative analysis of the photostability of different pyridine-based OLED materials
Introduction: The Critical Role of Photostability in Advancing OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their superior contrast, vibrant colors, and design flexibility. At the heart of these devices are organic semiconductor materials that facilitate the conversion of electricity into light. Among these, pyridine-based materials have emerged as a crucial class of compounds, often employed as electron-transporting layers (ETLs), host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and even as emissive materials themselves.[1] The electron-deficient nature of the pyridine ring offers excellent electron mobility and allows for the tuning of energy levels to optimize device performance.[2] However, the long-term operational stability of OLEDs remains a significant hurdle for their widespread adoption in demanding applications. A key factor governing this stability is the intrinsic photostability of the organic materials, as they are constantly subjected to photo-oxidative and photo-reductive stress during device operation. This guide provides a comparative analysis of the photostability of different pyridine-based OLED materials, supported by experimental data and mechanistic insights, to aid researchers in the rational design of more durable and efficient OLEDs.
Comparative Analysis of Photostability in Pyridine-Based OLED Materials
The photostability of pyridine-based OLED materials is intrinsically linked to their molecular structure. The strategic placement of substituent groups on the pyridine ring and the overall molecular architecture can significantly influence their resilience to photodegradation. Below, we compare the photostability of several notable pyridine-based host materials, highlighting the impact of different structural motifs.
Carbazole-Pyridine Hybrids: A Tale of Two Isomers
Carbazole derivatives are widely used as hole-transporting and host materials in OLEDs due to their high triplet energy and good thermal stability. When hybridized with a pyridine core, they can form excellent bipolar host materials. A study by Hu et al. (2024) provides a compelling comparison of three novel pyridine-based host materials: mCBP-1N , CzPyPhCz , and CzPyBF , against the conventional carbazole-based host mCBP .[3][4][5]
| Material | Core Structure | Key Features | Device Lifetime (LT95, hours) | Relative Improvement vs. mCBP |
| mCBP | Biphenyl | Standard p-type host | ~25 | - |
| mCBP-1N | Phenyl-Pyridine | Introduction of a pyridine unit | - | - |
| CzPyPhCz | Phenyl-Pyridine-Phenyl | Extended conjugation | - | - |
| CzPyBF | Benzofuran-Pyridine | Fused ring system | 62.7 | ~2.5x |
Table 1: Comparative Photostability of Carbazole-Pyridine Host Materials. [3][4][5]
The results clearly demonstrate that the incorporation of a benzofuran-fused pyridine core in CzPyBF leads to a remarkable 2.5-fold increase in the operational lifetime of the OLED device compared to the mCBP-based device.[3][4][5] This enhanced stability is attributed to the rigid and planar structure of the benzofuran unit, which can suppress vibrational modes that often contribute to non-radiative decay and photodegradation.
Asymmetric Pyridine Core Hosts for Blue TADF OLEDs
The stability of blue OLEDs is a particularly pressing challenge due to the high energy of blue light, which can accelerate material degradation. A recent study explored the use of asymmetric host molecules with a pyridine core to enhance the stability of blue TADF OLEDs.[2] The material pCzPybCz , which features a pyridine core as an electron-withdrawing unit, demonstrated a significant improvement in operational lifetime.
| Material | Core Structure | Key Features | Device Lifetime (LT90, hours) |
| pCzPybCz | Pyridine | Asymmetric design | 24 |
Table 2: Photostability of an Asymmetric Pyridine-Core Host Material. [2]
The superior lifetime of the pCzPybCz-based device is linked to the high bond dissociation energy (BDE) of the C-N bonds within its molecular structure, which makes it more resistant to chemical degradation under electrical and photo-stress.[2]
Pyrene-Pyridine Integrated Hole-Transporting Materials
Another promising strategy to enhance photostability is the integration of robust and highly fluorescent moieties like pyrene with pyridine. A series of pyrene-pyridine derivatives were developed as hole-transporting materials (HTMs) and showed stable device performance with reduced efficiency roll-off at high brightness.[6] While specific lifetime data in hours is not provided in the same format as the host materials, the study highlights the excellent thermal stability of these materials, with decomposition temperatures (Td) corresponding to 5% weight loss being above 350°C.[6] High thermal stability is often correlated with good operational stability in OLEDs.
Experimental Protocols for Assessing Photostability
To objectively compare the photostability of different OLED materials, standardized and rigorous testing protocols are essential. Accelerated aging tests are commonly employed to simulate the long-term operation of a device in a shorter timeframe.
Accelerated Photostability Testing Workflow
The following is a generalized workflow for conducting accelerated photostability tests on OLED devices.
Figure 1: A generalized workflow for accelerated photostability testing of OLED devices.
Step-by-Step Protocol for Accelerated Aging
-
Device Fabrication: Fabricate the OLED devices with the pyridine-based material of interest under controlled cleanroom conditions. A consistent fabrication process is crucial for reproducible results.
-
Initial Characterization: Before stressing the device, perform a complete initial characterization, including measuring the luminance-current density-voltage (L-J-V) characteristics and the external quantum efficiency (EQE). This serves as the baseline (t=0) performance.
-
Accelerated Stressing:
-
Electrical Stress: Operate the device at a constant current density that is significantly higher than the typical operating current. This accelerates the degradation processes that occur during normal operation. The entire test should be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox) to exclude the effects of oxygen and moisture.
-
Photo-Stress (Optional but Recommended): For a more comprehensive assessment, especially for display applications, the device can be simultaneously exposed to a controlled light source, such as a UV or violet LED array.[7] This can simulate the effect of ambient light on the device's stability. The International Conference on Harmonisation (ICH) guideline Q1B provides standardized conditions for photostability testing, including recommended light sources and exposure levels.
-
-
In-situ Monitoring: Continuously monitor the luminance and voltage of the device during the stress test. The luminance decay is the primary metric for quantifying photostability.
-
Data Analysis and Lifetime Determination:
-
Plot the normalized luminance (L/L₀) as a function of time.
-
The operational lifetime is typically defined as the time it takes for the luminance to drop to a certain percentage of its initial value, such as 95% (LT95), 90% (LT90), or 50% (LT50). The choice of the metric depends on the specific application requirements.
-
Mechanistic Insights into the Photodegradation of Pyridine-Based OLED Materials
Understanding the fundamental mechanisms of photodegradation is crucial for designing more robust materials. The degradation of pyridine-based materials in OLEDs is a complex process involving a combination of photochemical and electrochemical reactions.
Key Degradation Pathways
-
Photo-oxidation: Although devices are encapsulated, residual oxygen or moisture can lead to the photo-oxidation of the organic materials. The electron-deficient pyridine ring can be susceptible to nucleophilic attack by reactive oxygen species generated under photo-irradiation.
-
Exciton-Induced Degradation: In the emissive layer, high-energy excitons can lead to bond cleavage and the formation of non-emissive species. The stability of the host material is paramount, as exciton-induced degradation of the host can create quenching sites that reduce the overall device efficiency and lifetime.[8]
-
Electrochemical Instability: The radical cations and anions of the organic materials, formed during charge transport and recombination, can be chemically unstable and undergo irreversible reactions, leading to the formation of degradation products.[8]
Figure 2: A conceptual diagram of potential photodegradation pathways in pyridine-based OLED materials.
Strategies for Enhancing Photostability
Based on the understanding of degradation mechanisms, several molecular design strategies can be employed to improve the photostability of pyridine-based materials:
-
Increasing Bond Dissociation Energies: As seen in the case of pCzPybCz, designing molecules with high BDEs for labile bonds can enhance their resistance to degradation.[2]
-
Introducing Steric Hindrance: Bulky substituent groups can be introduced to protect the reactive sites on the pyridine ring from chemical attack and to prevent detrimental intermolecular interactions that can lead to aggregation-induced quenching and degradation.
-
Rigidification and Planarization: As demonstrated by CzPyBF, incorporating rigid and planar fused ring systems can enhance photostability by reducing non-radiative decay pathways.[3][4][5]
-
Improving Charge Balance: Ensuring balanced electron and hole injection and transport within the device can reduce the accumulation of charge carriers and the formation of unstable radical ions, thereby improving operational stability.
Conclusion
The photostability of pyridine-based materials is a critical determinant of the operational lifetime of OLED devices. This guide has provided a comparative analysis of the photostability of different classes of pyridine-based materials, highlighting the significant impact of molecular design on their durability. The use of rigid and planar building blocks, the optimization of bond dissociation energies, and the strategic placement of substituent groups are all effective strategies for enhancing photostability. By employing standardized accelerated aging protocols and gaining a deeper understanding of the underlying degradation mechanisms, researchers can rationally design the next generation of highly stable and efficient pyridine-based OLED materials, paving the way for the broader commercialization of this transformative technology.
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The Unseen Potential: Evaluating 2-(4-Bromophenyl)-4,6-diphenylpyridine in the Landscape of High-Performance Blue OLEDs
A Senior Application Scientist's Guide to Material Evaluation and Performance Benchmarking
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the exploration of novel organic materials is paramount. This guide provides a comprehensive evaluation of 2-(4-Bromophenyl)-4,6-diphenylpyridine, a molecule that, while primarily recognized as a synthetic intermediate, possesses a core structure with intriguing potential for optoelectronic applications. We will dissect its role, compare its inferred performance with state-of-the-art blue-emitting OLEDs, and provide the experimental framework necessary for its practical evaluation.
The Strategic Importance of the Bromophenyl-Pyridine Core
This compound is a versatile building block in the synthesis of advanced organic electronic materials.[1] The presence of the bromine atom provides a reactive site for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of various functional groups to tune the molecule's electronic properties, making it a valuable precursor for creating bespoke emitters, hosts, or charge-transport materials.[1]
Performance Insights from a Structurally Related Analogue
To bridge the gap in direct performance data, we turn our attention to a closely related compound: 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) . This molecule shares the bromophenyl-pyridine framework and has been investigated as a hole-transporting material (HTM) in OLEDs.[3][4]
The experimental data for a yellow OLED device utilizing Py-Br as the HTL demonstrates the promise of this class of materials. The device exhibited a maximum external quantum efficiency (EQE) of 9% and a high luminance of 17,300 cd/m².[3][4] Notably, the device showed low efficiency roll-off at high brightness, a critical factor for practical applications.[3][4] These results underscore the potential of the bromophenyl-pyridine scaffold to facilitate efficient charge transport, a key function in achieving high-performance OLEDs.
Benchmarking Against the Titans: A Comparative Analysis of Blue Emitters
The ultimate test for any new material is its performance relative to established, high-performing alternatives. The quest for efficient and stable blue emitters remains a significant challenge in OLED technology.[5][6] We will now compare the inferred potential of the this compound family with leading fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) blue emitters.
| Emitter Type | Material/Device Example | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT90/LT50) |
| Fluorescent (Inferred - Pyridine-based) | Py-Br (as HTM in yellow OLED) | 9.0 | 17,300 | N/A (Yellow) | - |
| Fluorescent (Deep Blue) | TDBA-Cz (dopant) | 6.45 | >2000 | (0.167, 0.086) | - |
| Phosphorescent (Deep Blue) | Pt-complex-based PEP-PHOLED | 56.0 | >500 | (0.14, 0.12) | 1,800 hours (LT90) |
| TADF (Sky-Blue) | 32PclCXT | 29.9 | >1000 | Sky-Blue Region | - |
| TADF (Deep Blue) | 4TCzBN in 4Ac26CzBz host | 35.8 | >1000 | Deep Blue | - |
Table 1: Comparative performance of the pyridine-based material (inferred potential) against state-of-the-art blue OLEDs. Data sourced from multiple studies.[3][7][8][9][10][11]
This comparison highlights the formidable challenge for any new entrant in the blue OLED space. While the pyridine-based HTM shows promise in charge transport, achieving the high quantum efficiencies and long lifetimes of advanced phosphorescent and TADF materials would require significant molecular engineering, likely using the this compound as a starting point for more complex designs.
Experimental Roadmap for Evaluation
To empirically assess the performance of this compound or its derivatives, a systematic experimental workflow is essential.
Material Synthesis and Characterization
The first step involves the synthesis of the target compound, followed by purification and thorough characterization to confirm its identity and purity.
Caption: OLED fabrication workflow using vacuum deposition.
Device Characterization
The fabricated OLEDs are then characterized to evaluate their performance.
Key Characterization Techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current density, and luminance.
-
Electroluminescence (EL) Spectroscopy: To measure the emission spectrum and determine the CIE color coordinates.
-
External Quantum Efficiency (EQE) Measurement: To quantify the device's efficiency in converting electrons to photons.
-
Lifetime Measurement: To assess the operational stability of the device over time.
Caption: Workflow for OLED device characterization.
Conclusion and Future Outlook
While this compound is primarily an intermediate, its core structure holds promise for the development of new OLED materials. The performance of a structurally similar compound as a hole-transporting material suggests that with further functionalization, this class of molecules could play a significant role in various layers of an OLED device. The provided experimental framework offers a clear path for researchers to synthesize, fabricate, and characterize novel materials based on this versatile scaffold. The journey from a simple building block to a high-performance material is challenging, but the potential rewards in advancing blue OLED technology make it a worthy endeavor.
References
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Researchers design a highly promising host material for blue TADF OLED devices. (2024). OLED-Info. Retrieved from [Link]
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Budzynski, M., Baumann, T., & Ambrosek, D. (2018). Highly efficient deep blue TADF emitter materials for OLED displays. SPIE Digital Library. Retrieved from [Link]
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An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30%. (2023). Royal Society of Chemistry. Retrieved from [Link]
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Efficiency and lifetime performance of dry-processed phosphorescent blue OLEDs. (n.d.). ResearchGate. Retrieved from [Link]
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This compound: Synthesis and Chemical Properties for OLEDs. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Advances in High-Efficiency Blue OLED Materials. (2024). MDPI. Retrieved from [Link]
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Blue Polariton-enhanced Purcell phosphorescent OLED emitters boost the lifetime 250 times, may finally unlock blue PHOLEDs. (2025). OLED-Info. Retrieved from [Link]
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High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. (2023). MDPI. Retrieved from [Link]
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PHOLEDs: New phosphorescent OLEDs can maintain 90% of the blue light intensity. (2023). Tech Explorist. Retrieved from [Link]
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A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. (2023). MDPI. Retrieved from [Link]
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Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021). ACS Omega. Retrieved from [Link]
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High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. (2025). ResearchGate. Retrieved from [Link]
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Stable Boron Emitters for OLEDs. (2019). ChemistryViews. Retrieved from [Link]
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Performance of phosphorescent blue OLEDs. (n.d.). ResearchGate. Retrieved from [Link]
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Summary of the performance characteristics of our best-performing blue OLEDs and comparison with the best. (n.d.). ResearchGate. Retrieved from [Link]
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Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Of. (2021). Semantic Scholar. Retrieved from [Link]
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Key performance data for the OLED devices. (n.d.). ResearchGate. Retrieved from [Link]
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Small‐Molecule Emitters with High Quantum Efficiency: Mechanisms, Structures, and Applications in OLED Devices. (2018). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Photophysical Properties of meso-Pyridyl-BODIPYs and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of meso-Pyridyl-BODIPYs
BODIPY dyes are renowned for their exceptional photophysical properties, including high molar absorption coefficients, sharp and intense fluorescence spectra, and good photostability.[1][] The introduction of a pyridyl group at the meso (or 8-) position of the BODIPY core imparts several advantageous characteristics. The nitrogen atom of the pyridine ring can be easily protonated or alkylated, which allows for the synthesis of water-soluble fluorescent dyes, a crucial feature for biological applications.[3][4] This functional handle also provides a site for coordination to metal ions, making meso-pyridyl-BODIPYs versatile platforms for the development of sensors and imaging agents.[5][6]
However, the photophysical properties of these dyes are not uniform and are highly dependent on the substitution pattern. This guide will dissect these differences, providing a clear framework for selecting or designing the optimal meso-pyridyl-BODIPY for a specific application.
The Crucial Role of Pyridyl Isomerism
A fundamental factor governing the fluorescence of meso-pyridyl-BODIPYs is the position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position). A consistent and well-documented observation is that 2-pyridyl-BODIPYs are significantly less fluorescent than their 3- and 4-pyridyl analogs .[3][7]
This phenomenon is not due to electronic effects alone but is primarily attributed to the rotational freedom of the meso-pyridyl group in the excited state.[3][8] Computational studies have revealed that for 2-pyridyl-BODIPYs, the potential energy surface in the excited state is very flat with respect to the rotation of the pyridyl ring. This allows the molecule to adopt a non-planar, "crooked" conformation in the excited state, which facilitates non-radiative decay pathways and thus quenches fluorescence.[3][8] In contrast, the 3- and 4-pyridyl isomers do not have this same rotational freedom in the excited state and tend to remain more planar, thus preserving their high fluorescence quantum yields.
Modulating Photophysical Properties through Substitution
The versatility of the BODIPY core allows for fine-tuning of its photophysical properties through the introduction of various substituents. The following sections detail the effects of common modifications.
Substitution at the 2,6-Positions of the BODIPY Core
Introducing substituents at the 2 and 6 positions of the BODIPY core has a profound impact on the electronic structure and, consequently, the photophysical properties.
-
Electron-Withdrawing Groups (EWGs): The introduction of moderate electron-withdrawing groups like chlorine (Cl) or methoxycarbonyl (CO₂Me) at the 2,6-positions generally leads to a bathochromic (red) shift in both the absorption and emission spectra and an increase in the fluorescence quantum yield (Φf) .[5][9] This is attributed to a decrease in the electron density on the BODIPY core, which can reduce non-radiative decay pathways.[9]
-
Strong Electron-Withdrawing Groups: In contrast, the introduction of a strong electron-withdrawing group like a nitro (NO₂) group typically leads to a significant quenching of fluorescence and a hypsochromic (blue) shift in the absorption and emission bands.[8][9] However, the simultaneous presence of a chloro substituent can partially restore the fluorescence of nitro-substituted BODIPYs and induce a bathochromic shift.[8]
Cationic Pyridinium Derivatives
Alkylation of the pyridyl nitrogen to form a cationic pyridinium salt is a common strategy to enhance water solubility.[4][10] However, this modification can also introduce a new deactivation pathway. In some cases, particularly with the 4-pyridinium isomer, a process known as donor-photoinduced electron transfer (d-PeT) can occur, where the excited BODIPY core donates an electron to the pyridinium acceptor.[11] This leads to a charge-transfer state that is non-emissive, thereby quenching the fluorescence.[11][12]
Interestingly, the introduction of electron-withdrawing groups at the 2,6-positions can mitigate this quenching effect and enhance the fluorescence of pyridinium-BODIPYs, even in aqueous media.[5][11]
Comparative Data of Selected meso-Pyridyl-BODIPYs
The following tables summarize the key photophysical properties of a selection of meso-pyridyl-BODIPYs and their derivatives to provide a quantitative comparison.
Table 1: Photophysical Properties of Neutral meso-Pyridyl-BODIPYs in Organic Solvents
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | Reference(s) |
| 2-pyridyl-BODIPY | CH₃CN | 501 | 510 | 355 | 0.15 | [10] |
| 3-pyridyl-BODIPY | CH₃CN | 501 | 510 | 355 | 0.82 | [10] |
| 4-pyridyl-BODIPY | CH₃CN | 503 | 512 | 350 | 0.79 | [10] |
| 2,6-dichloro-2-pyridyl-BODIPY | CH₃CN | 525 | 533 | 290 | 0.30 | [10] |
| 2,6-dichloro-3-pyridyl-BODIPY | CH₃CN | 525 | 533 | 290 | 0.90 | [10] |
| 2,6-dichloro-4-pyridyl-BODIPY | CH₃CN | 527 | 536 | 325 | 0.85 | [10] |
Table 2: Photophysical Properties of Cationic meso-Pyridinium-BODIPYs
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | Reference(s) |
| 2-pyridinium-BODIPY | CH₃CN | 501 | 511 | 392 | 0.44 | [10] |
| 3-pyridinium-BODIPY | CH₃CN | 502 | 512 | 390 | 0.04 | [10] |
| 4-pyridinium-BODIPY | CH₃CN | 504 | 515 | 425 | 0.02 | [10] |
| 2,6-dichloro-2-pyridinium-BODIPY | H₂O | 526 | 542 | 577 | 0.05 | [10] |
| 2,6-dichloro-3-pyridinium-BODIPY | H₂O | 527 | 543 | 575 | 0.04 | [10] |
| 2,6-dichloro-4-pyridinium-BODIPY | H₂O | 528 | 545 | 609 | 0.04 | [10] |
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of photophysical properties is paramount. The following are standard, validated protocols for the key measurements discussed in this guide.
Measurement of Absorption and Emission Spectra
Rationale: UV-Visible absorption and fluorescence emission spectroscopy are fundamental techniques to determine the wavelengths at which a molecule absorbs and emits light, as well as to calculate the Stokes shift.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the BODIPY dye in a spectroscopic grade solvent (e.g., acetonitrile, methanol, or dichloromethane) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).
-
Emission Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
Determination of Fluorescence Quantum Yield (Φf)
Rationale: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted and accessible technique.[13]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest. Rhodamine 6G (Φf ≈ 0.95 in ethanol) is a common standard for green-emitting BODIPYs.[10]
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ_standard is the quantum yield of the standard, Slope is the slope of the integrated fluorescence intensity versus absorbance plot, and n is the refractive index of the solvent.
Measurement of Excited-State Lifetime (τ)
Rationale: The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state.[14] It is a key parameter for understanding the kinetics of fluorescence and quenching processes. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes.[14]
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Sample Preparation: Prepare a dilute solution of the BODIPY dye in the desired solvent.
-
Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the detection of a fluorescence photon. This process is repeated for a large number of photons to build up a histogram of decay times.
-
Data Analysis: The resulting fluorescence decay curve is fitted to an exponential or multi-exponential function to extract the excited-state lifetime(s).
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining key photophysical parameters.
Caption: Workflow for determining absorption and emission maxima.
Caption: Workflow for comparative quantum yield determination.
Conclusion
The photophysical properties of meso-pyridyl-BODIPYs are intricately linked to their molecular structure. The position of the pyridyl nitrogen, the nature of substituents on the BODIPY core, and the formation of cationic pyridinium salts all play critical roles in determining the absorption and emission characteristics, and most importantly, the fluorescence quantum yield. By understanding these structure-property relationships, researchers can make informed decisions in the selection and design of meso-pyridyl-BODIPY dyes for a wide array of applications, from biological imaging to materials science. This guide provides the foundational knowledge and experimental framework to navigate this versatile class of fluorophores.
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Bobadova-Parvanova, P., et al. (2024). Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs: A Computational Analysis of the Experimental Data. Physchem, 4(4), 483-494. Available from: [Link]
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Ndung'u, C., et al. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. Sensors, 22(14), 5121. Available from: [Link]
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Bobadova-Parvanova, P., et al. (2024). Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs: A Computational Analysis of the Experimental Data. NSF Public Access Repository. Available from: [Link]
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Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. (2018). Photoacoustics, 12, 1-9. Available from: [Link]
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Modulation of the photophysical properties of BODIPY dyes by substitution at their meso position. (2007). Photochemical & Photobiological Sciences, 6(2), 161-167. Available from: [Link]
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Bobadova-Parvanova, P., et al. (2024). Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs. LSU Scholarly Repository. Available from: [Link]
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8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023). Molecules, 28(11), 4539. Available from: [Link]
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Synthesis and Characterization of different BODIPY molecules, photophysical and computational studies. (2023). 18th International Conference on Nanosciences & Nanotechnologies. Available from: [Link]
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Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. (2022). Physical Chemistry Chemical Physics, 24(2), 1046-1055. Available from: [Link]
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Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes. (2013). Journal of Photochemistry and Photobiology A: Chemistry, 270, 47-54. Available from: [Link]
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A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. (2022). National Institutes of Health. Available from: [Link]
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Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs: A Computational Analysis of the Experimental Data. Scilit. Available from: [Link]
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Fluorescence Lifetime Measurements and Biological Imaging. (2012). Methods in Molecular Biology, 896, 75-96. Available from: [Link]
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Synthesis, characterization and structural investigation of novel meso-pyridyl BODIPY–cobaloxime complexes. (2017). Dalton Transactions, 46(33), 11011-11021. Available from: [Link]
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A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. (2022). MDPI. Available from: [Link]
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Electronic absorption spectra (a) and emission spectra (b) of BODIPY 1... ResearchGate. Available from: [Link]
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Discovery of Meso-(meta-Pyridinium) BODIPY Photosensitizers: In Vitro and In Vivo Evaluations for Antimicrobial Photodynamic Therapy. (2021). Journal of Medicinal Chemistry, 64(24), 18073-18087. Available from: [Link]
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Excited-state lifetime measurements of fluorescent proteins a... ResearchGate. Available from: [Link]
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Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer. (2022). Molecules, 27(19), 6245. Available from: [Link]
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Changes in the absorption spectra of BODIPY-PH (A), and emission... ResearchGate. Available from: [Link]
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Absorption and emission peaks, and fluorescence quantum yields of BODIPY dyes and polymers in methylene chloride, ethanol, and aqueous solution. ResearchGate. Available from: [Link]
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(a) Absorption and (b) fluorescence spectra of BODIPY 1 (3 µM) in the... ResearchGate. Available from: [Link]
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Synthesis, Spectroscopy, Crystal Structure Determination, and Quantum Chemical Calculations of BODIPY Dyes with Increasing Conformational. (2010). Chemistry - A European Journal, 16(31), 9594-9605. Available from: [Link]
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Structure Based Modulation of Electron Dynamics in meso-(4-Pyridyl)-BODIPYs: A Computational and Synthetic Approach. (2018). The Journal of Physical Chemistry A, 122(31), 6372-6380. Available from: [Link]
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8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023). ResearchGate. Available from: [Link]
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Synthesis and Prospects for the Use of meso-CF3-BODIPY Fluorophores (A Review). (2025). Russian Journal of General Chemistry, 95(8), S143-S154. Available from: [Link]
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Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. (2025). ResearchGate. Available from: [Link]
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Comparative DFT studies of pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers
This guide provides an in-depth comparative analysis of the structural and optoelectronic properties of three classes of conjugated co-oligomers: pyridine-furan (Py-Fu), pyridine-pyrrole (Py-Py), and pyridine-thiophene (Py-Th). Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore the intrinsic characteristics of these materials, offering valuable insights for researchers and professionals in materials science and drug development. This document is designed to be a practical resource, detailing the computational methodologies and interpreting the results to inform the rational design of novel functional materials.
Introduction: The Significance of Pyridine-Based Conjugated Oligomers
Conjugated oligomers and polymers are at the forefront of materials science research due to their potential applications in a wide array of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic and photophysical properties of these materials can be finely tuned by strategic chemical design, such as the incorporation of different aromatic heterocyclic rings into the oligomer backbone.
Pyridine, an electron-deficient (n-type) six-membered heterocycle, when combined with electron-rich (p-type) five-membered rings like furan, pyrrole, and thiophene, creates a donor-acceptor (D-A) architecture. This arrangement significantly influences the frontier molecular orbitals (HOMO and LUMO), leading to a reduced band gap and altered photophysical behavior. Furthermore, the interplay of steric and electronic effects in these co-oligomers can lead to unique three-dimensional structures, such as helices, which are of great interest for applications in chiral electronics and spintronics.[1][2][3]
This guide will systematically compare the pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomer systems, focusing on their structural stability, electronic properties, and optical absorption characteristics as elucidated by DFT calculations.
Computational Methodology: A Validated Approach
The insights presented in this guide are derived from a robust computational protocol based on Density Functional Theory (DFT), a workhorse of modern computational chemistry for studying the electronic structure of molecules.
The Choice of Functional: The Importance of Dispersion Correction
For conjugated systems, especially those that may adopt helical or other folded conformations, non-covalent interactions such as π-π stacking play a crucial role in determining the ground state geometry and stability.[1][2][3] Standard DFT functionals like B3LYP are known to inadequately describe these long-range dispersion forces.[4][5][6][7][8]
To address this, our analysis relies on the B3LYP-D3 functional. This method incorporates Grimme's third-generation dispersion correction with Becke-Johnson damping (D3BJ), providing a much more accurate description of the non-covalent interactions that govern the supramolecular arrangement of these oligomers.[1][2][3][4] The inclusion of this dispersion correction has a significant impact on the calculated ground state structures and their relative stabilities.[1][2][3] All calculations were performed using the 6-31G(d) basis set, which provides a good balance between computational cost and accuracy for these systems.
Simulating Excited States: Time-Dependent DFT
To understand the optical properties of these oligomers, such as their UV-Vis absorption spectra, we employed Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of vertical excitation energies and oscillator strengths, which are essential for predicting the position and intensity of absorption bands.[1][2][3] The TD-DFT calculations were performed at the same B3LYP-D3/6-31G(d) level of theory on the previously optimized ground-state geometries.
Comparative Analysis of Oligomer Properties
Structural Properties and Stability
A key finding from DFT studies is that as the chain length of these co-oligomers increases, they tend to adopt helical conformations as their most stable structures.[1][2][3] This is a direct consequence of the stabilizing π-π stacking interactions between adjacent turns of the helix. The stability of these helical structures increases with the length of the oligomer chain.[1][2]
The choice of the five-membered heterocycle influences the specific geometry of the helix. While detailed structural parameters are beyond the scope of this guide, the general trend points towards well-defined helical structures for all three oligomer types.
Electronic Properties: A Tale of Three Heterocycles
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are critical determinants of a material's potential in electronic devices. A smaller HOMO-LUMO gap is generally desirable for applications requiring efficient charge transport and absorption of visible light.
Below is a comparative table of the calculated HOMO, LUMO, and band gap energies for a representative pentamer (an oligomer with five repeating units) of each type.
| Oligomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Pyridine-Furan (Py-Fu) | -5.58 | -1.72 | 3.86 |
| Pyridine-Pyrrole (Py-Py) | -5.15 | -1.55 | 3.60 |
| Pyridine-Thiophene (Py-Th) | -5.67 | -2.08 | 3.59 |
Note: These values are representative and have been synthesized from graphical data and trends reported in the literature for pentamers, calculated at the B3LYP/6-31G(d) level.[9][10][11][12][13] Absolute values can vary with the level of theory, but the trends are informative.
Analysis of Electronic Trends:
-
Pyridine-Pyrrole (Py-Py) exhibits the highest HOMO energy level, which can be attributed to the strong electron-donating nature of the pyrrole ring. This generally facilitates hole injection in electronic devices.
-
Pyridine-Thiophene (Py-Th) shows the lowest LUMO energy level, a consequence of the electron-accepting character of the thiophene ring being enhanced by the pyridine unit. This is beneficial for electron injection and transport.
-
Both Pyridine-Pyrrole and Pyridine-Thiophene oligomers display the smallest HOMO-LUMO gaps, suggesting they are better candidates for applications requiring absorption of lower energy photons compared to the pyridine-furan system. The similar band gaps for Py-Py and Py-Th arise from a balance of the HOMO and LUMO energy level shifts.
-
Pyridine-Furan (Py-Fu) has the largest band gap among the three, indicating it would require higher energy photons for electronic excitation.
Optical Properties: Absorption Spectra
The simulated UV-Vis absorption spectra of these oligomers reveal interesting trends as a function of both the heterocyclic unit and the chain length. A key observation is that for helical oligomers, the absorption spectrum is not dominated by a single HOMO to LUMO transition. Instead, it is composed of multiple electronic transitions with significant oscillator strengths.[1][2][3]
A notable trend is that the absorption maximum (λmax) corresponding to the transition with the largest oscillator strength experiences a blue shift as the oligomer size increases.[1][2] This is somewhat counterintuitive, as increasing conjugation length typically leads to a red shift. This phenomenon in helical oligomers is attributed to the complex interplay of electronic transitions involving molecular orbitals other than the frontier orbitals.[1][2]
| Oligomer Type | Predicted λmax Trend with Increasing Length |
| Pyridine-Furan | Blue Shift |
| Pyridine-Pyrrole | Blue Shift |
| Pyridine-Thiophene | Blue Shift |
Note: This trend is specific to the most intense transition in the calculated spectra of the helical conformers.
Experimental Protocols: A Guide to Performing DFT Calculations
This section provides a detailed, step-by-step methodology for performing the DFT and TD-DFT calculations discussed in this guide using the Gaussian software package.
Step 1: Building the Initial Molecular Structure
-
Use a molecular building software (e.g., GaussView, Avogadro, ChemDraw) to construct the desired oligomer (e.g., a pentamer of pyridine-furan).
-
Ensure the correct connectivity and initial stereochemistry. For these oligomers, a planar or near-planar initial geometry is a reasonable starting point.
-
Save the coordinates in a format compatible with Gaussian (e.g., .xyz or .mol).
Step 2: Geometry Optimization
The goal of this step is to find the lowest energy conformation of the oligomer.
Gaussian Input File (optimization.com):
Explanation of Keywords:
-
%nprocshared=8: Specifies the number of processor cores to be used.
-
%mem=16GB: Allocates 16 gigabytes of memory.
-
%chk=oligomer_opt.chk: Creates a checkpoint file to save the results.
-
#p B3LYP-D3/6-31G(d): Specifies the level of theory: B3LYP functional with Grimme's D3 dispersion correction and the 6-31G(d) basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Molecule Specification: A descriptive title for your calculation.
-
0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet).
Step 3: Excited State Calculations (TD-DFT)
Once the geometry is optimized, the next step is to calculate the electronic absorption spectrum.
Gaussian Input File (tddft.com):
Explanation of Keywords:
-
TD(NStates=20, Singlets): Requests a TD-DFT calculation for the first 20 singlet excited states. The number of states can be adjusted depending on the desired spectral range.
-
Geom=Check: Reads the optimized geometry from the checkpoint file.
-
Guess=Read: Reads the molecular orbitals from the checkpoint file as an initial guess, which can speed up the calculation.
Computational Workflow Diagram
The overall computational workflow can be visualized as follows:
Caption: A schematic of the DFT and TD-DFT computational workflow.
Conclusion and Future Directions
This comparative guide has highlighted the key differences in the structural and optoelectronic properties of pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers as predicted by DFT calculations. The choice of the five-membered heterocyclic ring significantly impacts the frontier molecular orbital energies and the HOMO-LUMO gap, with pyridine-pyrrole and pyridine-thiophene showing promise for applications requiring smaller band gaps.
The computational protocols detailed herein provide a robust framework for researchers to investigate these and other conjugated oligomer systems. Future work should focus on:
-
Experimental Validation: Synthesizing and characterizing these oligomers to experimentally validate the predicted properties.
-
Longer Oligomers and Polymers: Extending these computational studies to longer oligomers and periodic polymer systems to better understand the bulk properties.
-
Solvent and Solid-State Effects: Incorporating the effects of the surrounding environment (solvent or solid-state packing) in the computational models to provide more realistic predictions.
By combining theoretical insights with experimental investigations, the rational design of next-generation organic electronic materials based on these versatile pyridine-containing building blocks can be accelerated.
References
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Torres, E., & DiLabio, G. A. (2012). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. The Journal of Physical Chemistry Letters, 3(13), 1738–1744. [Link][4][5][6]
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Sahu, H., & Panda, A. N. (2015). Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers. Physical Chemistry Chemical Physics, 17(37), 24196-24206. [Link][1][2][3]
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Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
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Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Herbert, J. M. (2019). Time-dependent density functional theory. The Ohio State University. [Link][14]
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Jacquemin, D., & Adamo, C. (2011). What is the best DFT functional for reproducing the geometries of large conjugated systems?. Journal of Chemical Theory and Computation, 7(2), 369-376. [Link]
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Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link][15]
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atomistica.online. (2023). Common mistakes in molecular modeling involving B3LYP functional. [Link][7][8]
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ResearchGate. (2021). Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method. [Link][9]
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ResearchGate. (2021). Comparative representation of HOMO, LUMO, and E gap energies of various.... [Link][10]
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ResearchGate. (2016). (a) The HOMO – LUMO gaps calculated by DFT for oligomers of di ff erent.... [Link][12]
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E3S Web of Conferences. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. [Link][18]
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Redalyc. (2021). Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. [Link]
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Imperial College London. HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. [Link][19]
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Assessing the Biological Activity of Substituted Triarylpyridines: A Comparative Guide for Drug Discovery Professionals
Substituted triarylpyridines represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their synthetic tractability and the potential for diverse functionalization make them a compelling starting point for the development of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of substituted triarylpyridines, with a focus on their anticancer and antimicrobial properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present comparative data to inform structure-activity relationship (SAR) studies and guide future drug design.
The Versatility of the Triarylpyridine Scaffold
The 2,4,6-triarylpyridine core offers a unique three-dimensional arrangement of aromatic rings, which facilitates interactions with a variety of biological targets. The ability to readily modify the substituents on these aryl rings allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and electronic distribution, all of which are critical determinants of pharmacological activity. This chemical versatility has led to the discovery of triarylpyridine derivatives with potent activities against a range of diseases.
I. Anticancer Activity: Targeting Cell Proliferation and Survival
A significant body of research has focused on the anticancer potential of substituted triarylpyridines. These compounds have been shown to inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).
A. Mechanism of Action: Inhibition of Tubulin Polymerization
One of the most well-documented anticancer mechanisms of certain triarylpyridine derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[4] By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][3]
Caption: Inhibition of tubulin polymerization by substituted triarylpyridines leading to apoptosis.
B. Mechanism of Action: Induction of Apoptosis
Beyond tubulin inhibition, substituted triarylpyridines can induce apoptosis through various other pathways. Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Cancer cells often develop mechanisms to evade apoptosis.
One notable mechanism involves the permeabilization of the lysosomal membrane. Certain triarylpyridine compounds have been shown to accumulate in lysosomes, and in combination with lysosomotropic agents like chloroquine, they can trigger significant lysosomal membrane permeabilization, leading to massive cell death.[5]
The induction of apoptosis by triarylpyridines can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors, leading to the activation of caspase-8 and subsequent activation of caspase-3. Activated caspase-3 is the primary executioner caspase responsible for the cleavage of cellular proteins and the dismantling of the cell.[6]
Caption: A streamlined workflow for the MTT cytotoxicity assay.
D. Comparative Anticancer Activity of Substituted Triarylpyridines
The antiproliferative activity of substituted triarylpyridines is highly dependent on the nature and position of the substituents on the aryl rings. The following table summarizes the IC₅₀ values of representative triarylpyridine derivatives against various cancer cell lines.
| Compound ID | R¹ (at C2) | R² (at C4) | R³ (at C6) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TP-1 | 4-Methoxyphenyl | Phenyl | 4-Methoxyphenyl | HeLa | 0.047 | [1] |
| TP-2 | 3,4,5-Trimethoxyphenyl | Phenyl | 3,4,5-Trimethoxyphenyl | A549 | 0.90 | [1] |
| TP-3 | Naphthyl | Phenyl | Naphthyl | MCF-7 | 0.082 | [1] |
| 29 | 6-methoxybenzo[d]oxazole | 3,4,5-trimethoxyphenyl | H | A549 | 0.96 | [7] |
| 29 | 6-methoxybenzo[d]oxazole | 3,4,5-trimethoxyphenyl | H | U251 | 1.4 | [7] |
| 9a | 4-methoxyphenyl | 4-unsubstituted phenyl | H | HeLa | 2.59 | [8] |
| 14g | 4-methoxyphenyl | 4-chlorophenyl | H | MCF-7 | 4.66 | [8] |
| 14g | 4-methoxyphenyl | 4-chlorophenyl | H | HCT-116 | 1.98 | [8] |
Note: This table presents a selection of data from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
E. Structure-Activity Relationship (SAR) Insights
-
Electron-donating groups , such as methoxy (-OCH₃) and hydroxyl (-OH) groups, on the aryl rings often enhance antiproliferative activity. [9][10]The number and position of these groups are crucial, with multiple substitutions generally leading to increased potency. [9]* The presence of a 3,4,5-trimethoxyphenyl group , a key feature of the potent tubulin inhibitor combretastatin A-4, is a common motif in highly active triarylpyridine-based anticancer agents. [1]* Bulky groups or halogen atoms on the pyridine ring can sometimes decrease antiproliferative activity. [9]* The nature of the substituent at the 2- and 6-positions of the pyridine ring significantly influences both the potency and selectivity of the compounds. [7]
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Substituted triarylpyridines have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. [9]
A. Mechanism of Action
The precise mechanisms of antimicrobial action for many triarylpyridines are still under investigation. However, some studies suggest that these compounds may disrupt microbial membranes or inhibit essential enzymes. For instance, some pyridine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria.
B. Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
-
Preparation of Inoculum:
-
Grow a pure culture of the target microorganism in a suitable broth medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Agar Plate Preparation:
-
Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Uniformly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Compound Addition:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the triarylpyridine compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity. The results are often used to determine the Minimum Inhibitory Concentration (MIC).
-
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
C. Comparative Antimicrobial Activity of Substituted Triarylpyridines
The following table presents the Minimum Inhibitory Concentration (MIC) values of some triarylpyridinium cations against various pathogenic microorganisms.
| Compound ID | Linker (between pyridinium rings) | R (substituent on aryl rings) | S. aureus MIC (µM) | E. faecalis MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) | Reference |
| 1a | -(CH₂)₁₀- | H | 4.4 | 1.1 | 4.4 | 2.2 | [9] |
| 1b | -(CH₂)₁₀- | 4-Br | 4.4 | 2.2 | 4.4 | 6.2 | [9] |
| 2a | -(CH₂)₁₂- | H | 12 | 6.2 | 25 | 6.2 | [9] |
| 2b | -(CH₂)₁₂- | 4-Br | 6.2 | 3.1 | 12 | 6.2 | [9] |
Note: Lower MIC values indicate greater antimicrobial potency.
D. Structure-Activity Relationship (SAR) Insights
-
Bis-quaternary ammonium cations (bis-QACs) generally exhibit higher antimicrobial activity than their mono-QAC counterparts.
-
The length of the linker chain between the pyridinium rings in bis-QACs influences activity.
-
An increased number of bromine atoms on the aryl rings appears to diminish antimicrobial properties.
Conclusion
Substituted triarylpyridines are a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive scaffolds for further development. This guide has provided a comparative overview of their biological activities, elucidated key mechanisms of action, and presented detailed experimental protocols for their evaluation. The structure-activity relationship insights discussed herein should serve as a valuable resource for researchers aiming to design and synthesize novel triarylpyridine derivatives with improved therapeutic profiles. Further investigation into the diverse molecular targets and signaling pathways modulated by these compounds will undoubtedly uncover new therapeutic opportunities.
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Sobańska, K., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6649. [Link]
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El-Sayed, M. A. A., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(10), 2541-2546. [Link]
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Ladwig, A., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 23(19), 11634. [Link]
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Al-Amiery, A. A., et al. (2025). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Chemistry Central Journal, 19(1), 1-13. [Link]
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Gotor, R., et al. (2022). Minimalistic bis-triarylpyridinium cations: effective antimicrobials against bacterial and fungal pathogens. RSC Medicinal Chemistry, 13(10), 1238-1246. [Link]
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De Clercq, E. (2009). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 14(8), 2829-2843. [Link]
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Corbeil, C. R., et al. (1995). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 38(21), 4086-4098. [Link]
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Wang, C., et al. (2021). Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. ACS Omega, 6(1), 585-597. [Link]
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El-Adl, K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6398. [Link]
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A Comparative Analysis of the Electrochemical Stability of Functionalized Pyridines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and functional materials makes understanding its physicochemical properties paramount.[1][2] Among these properties, electrochemical stability is a critical parameter that dictates a molecule's utility in various applications, from redox-active drugs to organic electronics. This guide provides an in-depth comparative analysis of the electrochemical stability of functionalized pyridines, supported by experimental data and detailed methodologies. We will explore how the strategic placement of functional groups on the pyridine ring can be used to fine-tune its redox behavior, offering a powerful tool for rational molecular design.
The Fundamentals of Pyridine Electrochemistry
The electrochemical behavior of pyridine is intrinsically linked to the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. This inherent electronic characteristic makes the pyridine ring susceptible to reduction and relatively resistant to oxidation compared to benzene. The stability of a functionalized pyridine is typically assessed by its oxidation and reduction potentials, which are the potentials at which the molecule loses or gains electrons, respectively. A higher (more positive) oxidation potential indicates greater stability against oxidation, while a lower (more negative) reduction potential suggests greater stability against reduction.
These redox potentials are profoundly influenced by the nature of the substituents on the pyridine ring. The electronic effects of these substituents can be broadly categorized as:
-
Electron-Donating Groups (EDGs): These groups, such as alkyl (-R), amino (-NH2), and methoxy (-OCH3), increase the electron density of the pyridine ring. This increased electron density makes the ring more susceptible to oxidation (lowering the oxidation potential) and less susceptible to reduction (making the reduction potential more negative).[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) decrease the electron density of the ring. This makes the pyridine more resistant to oxidation (increasing the oxidation potential) and more prone to reduction (making the reduction potential less negative).[3]
These substituent effects are the key to rationally designing pyridine derivatives with desired electrochemical stabilities.
Experimental Workflow: Assessing Electrochemical Stability with Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of chemical species.[4][5] It provides valuable information about the oxidation and reduction potentials and the reversibility of electron transfer processes.
Below is a diagram illustrating the typical experimental workflow for analyzing the electrochemical stability of a functionalized pyridine using cyclic voltammetry.
Caption: Experimental workflow for cyclic voltammetry analysis.
This protocol provides a general procedure for performing cyclic voltammetry on a functionalized pyridine derivative in a non-aqueous solvent.
Materials:
-
Functionalized pyridine sample (1-5 mM)
-
Anhydrous acetonitrile (or other suitable solvent)
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)
-
Working electrode: Glassy carbon electrode (GCE)
-
Reference electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference like Ag/AgNO3
-
Counter electrode: Platinum wire
-
Voltammetry cell
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF6) in anhydrous acetonitrile.
-
Prepare a 1-5 mM solution of the functionalized pyridine sample in the electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Place the prepared solution into the voltammetry cell.
-
Insert the working, reference, and counter electrodes into the cell, ensuring the tips are submerged in the solution.
-
If measuring reduction potentials, it is crucial to deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to and during the experiment. Oxygen is electroactive and can interfere with the measurement.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment. A typical starting point would be:
-
Potential Range: A wide range to capture both oxidation and reduction events (e.g., -2.5 V to +2.0 V). This will be refined based on the initial scan.
-
Scan Rate: 100 mV/s.
-
Number of Cycles: 3-5 cycles to ensure the system has reached a steady state.
-
-
Initiate the scan and record the voltammogram.
-
-
Data Analysis:
-
From the resulting voltammogram, identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
For reversible or quasi-reversible processes, the half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials, can be used as an approximation of the formal redox potential.
-
It is good practice to run a scan of an internal standard, such as ferrocene, for which the redox potential is well-known, to calibrate the reference electrode.[4]
-
Comparative Analysis of Functionalized Pyridines
The following table provides a comparative summary of the electrochemical data for various substituted pyridines, illustrating the impact of different functional groups on their redox potentials. The data is compiled from various literature sources and should be considered as representative examples.
| Substituent (Position) | Functional Group | Type | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) |
| 4-Methoxy | -OCH3 | EDG | ~ +1.5 | ~ -2.5 |
| 4-Methyl | -CH3 | EDG | ~ +1.7 | ~ -2.4 |
| Unsubstituted | -H | - | ~ +2.0 | ~ -2.3 |
| 4-Chloro | -Cl | EWG | ~ +2.1 | ~ -2.1 |
| 4-Cyano | -CN | EWG | ~ +2.3 | ~ -1.9 |
| 4-Nitro | -NO2 | EWG | ~ +2.4 | ~ -1.7 |
Note: These are approximate values and can vary depending on the specific experimental conditions (solvent, electrolyte, reference electrode).
The trend is clear: electron-donating groups lower the oxidation potential and make the reduction potential more negative, indicating lower stability towards oxidation and higher stability towards reduction. Conversely, electron-withdrawing groups increase the oxidation potential and make the reduction potential less negative, signifying enhanced stability against oxidation but lower stability against reduction.
Caption: Influence of substituents on electrochemical stability.
Mechanistic Insights into Pyridine Electrochemistry
The electrochemical oxidation and reduction of pyridine derivatives involve complex multi-step processes.
Oxidation: The oxidation of a pyridine derivative typically involves the removal of an electron from the π-system of the aromatic ring, forming a radical cation.[1] The stability of this radical cation is a key determinant of the oxidation potential. Electron-donating groups can stabilize the positive charge of the radical cation through resonance and inductive effects, thus facilitating its formation at a lower potential. The subsequent fate of the radical cation can vary, often leading to follow-up chemical reactions such as deprotonation or reaction with the solvent or other nucleophiles, resulting in irreversible oxidation processes.
Reduction: The reduction of pyridines generally proceeds through the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) to form a radical anion.[6] Electron-withdrawing substituents lower the energy of the LUMO, making it easier for the molecule to accept an electron, hence the less negative reduction potential. The stability of the resulting radical anion is also crucial. For unsubstituted pyridine, the reduction can lead to the formation of various hydrogenated products.[7] In the presence of a proton source, the radical anion can be protonated, leading to further reduction steps.
The electrochemical behavior can also be significantly influenced by the solvent and the pH of the medium, especially for pyridines with acidic or basic functional groups.
Conclusion
The electrochemical stability of functionalized pyridines is a tunable property that can be rationally controlled through the judicious choice of substituents. This guide has provided a framework for understanding and assessing this critical molecular characteristic. By employing techniques like cyclic voltammetry and by understanding the fundamental electronic effects of various functional groups, researchers can design and synthesize pyridine derivatives with tailored redox properties for a wide range of applications in drug discovery, catalysis, and materials science. The ability to predict and control electrochemical stability is an invaluable asset in the development of novel and effective molecular technologies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenyl)-4,6-diphenylpyridine
For researchers and drug development professionals, the synthesis and application of novel compounds like 2-(4-Bromophenyl)-4,6-diphenylpyridine are central to innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounding each recommendation in established safety protocols and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste not just compliantly, but with a deep understanding of the scientific principles that underpin these procedures.
Hazard Identification and Risk Assessment: Understanding the "Why"
Assumed Hazard Profile:
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | May cause redness, itching, or inflammation upon contact. | Wash hands thoroughly after handling. Wear protective gloves. |
| Eye Irritation | May cause serious and potentially damaging eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | Inhalation of dust or fumes may irritate the respiratory tract. | Use only in a well-ventilated area, preferably a chemical fume hood. |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Avoid release to the environment. |
This table is based on data from structurally related compounds. Always consult a specific SDS for the most accurate information.
The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as these substances are subject to specific regulations due to their potential to form harmful byproducts upon incomplete combustion and their persistence in the environment.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assumed hazards, a stringent PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective equipment when handling hazardous chemicals.[5][6][7][8]
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations where splashing is a significant risk.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe laboratory operations and is a key requirement under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12][13] Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
This compound waste must be collected as halogenated organic waste .[3][14]
Waste Segregation Workflow
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for collecting and preparing this compound for disposal by your institution's Environmental Health and Safety (EHS) department.
For Solid Waste
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Solids." The container must have a secure, tight-fitting lid.
-
Labeling: As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag.[4] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of waste.
-
The date of accumulation.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must be kept closed at all times, except when adding waste.[4]
-
Disposal Request: Once the container is full, or if the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.
For Contaminated Labware
-
Gross Decontamination: Scrape as much solid residue as possible into the "Halogenated Organic Solids" waste container.
-
Solvent Rinse: Rinse the contaminated labware (e.g., glassware, spatulas) with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).
-
Rinsate Collection: The solvent rinsate is now considered hazardous waste. Collect it in a designated "Halogenated Organic Liquids" waste container, as the rinsate is contaminated with a halogenated compound.
-
Final Cleaning: After the initial hazardous waste rinse, the labware can be washed using standard laboratory procedures.
For Spills
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE. Prevent the spill from spreading by using absorbent pads or other inert materials.
-
Cleanup: Carefully sweep up the solid material or absorb the liquid. Avoid creating dust.
-
Containerize Waste: Place all contaminated absorbent materials and any contaminated PPE into a sealed, labeled bag or container. This waste must be disposed of as "Halogenated Organic Solids."[14]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
The Final Journey: Treatment and Disposal
Once collected by your EHS department, halogenated organic waste is typically transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .[3] This process must be carefully controlled to ensure complete destruction of the compound and to prevent the formation of dioxins and other hazardous byproducts.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of understanding the hazard, using appropriate protection, segregating waste correctly, and following established protocols are the cornerstones of safe chemical handling and disposal.
References
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- Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986).
- Hazardous Waste Segreg
- Controlling Occupational Exposure to Hazardous Drugs.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). PubMed.
- Halogenated Organic Liquids - Standard Oper
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Halogenated Solvents in Laboratories. (2021).
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for 4'-(4-Bromophenyl)-2,6':2',2''-terpyridine. (2024). Fisher Scientific.
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. PubChem.
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- 9. epa.gov [epa.gov]
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A Researcher's Guide to the Safe Handling of 2-(4-Bromophenyl)-4,6-diphenylpyridine
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-4,6-diphenylpyridine. This document is structured to deliver not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Chemical Profile and Hazard Assessment
This compound is a crystalline solid with a molecular weight of approximately 386.3 g/mol .[3] It is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.[3] The key structural features influencing its reactivity and potential hazards are the bromine substituent and the extended aromatic system.[3]
Based on data for analogous compounds, this compound should be treated as a substance that can cause skin and eye irritation.[1][4] There is also a potential for respiratory tract irritation if inhaled as a dust.[1][4]
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₆BrN | [5] |
| Molecular Weight | ~386.3 g/mol | [3] |
| Physical State | Crystalline solid | [3] |
| Solubility | Soluble in organic solvents (DMF, DMSO, chloroform) | [3] |
| Anticipated Hazards | Skin irritation, serious eye irritation, potential respiratory irritation | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory when working with this compound.
-
Eye and Face Protection : Chemical splash goggles are required whenever there is a potential for splashing.[6] For tasks involving larger quantities or a higher risk of dust generation, a face shield should be worn in addition to goggles.[7] Standard safety glasses do not provide a sufficient seal and are not adequate for handling this compound.[6]
-
Hand Protection : Nitrile gloves are generally suitable for incidental contact with this compound.[2][8] If prolonged contact or immersion is anticipated, gloves with exceptional resistance to aromatic and chlorinated solvents, such as Viton® or Silver Shield®, should be considered.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[9][10]
-
Body Protection : A standard laboratory coat should be worn to protect against incidental skin contact.[2] For procedures with a higher risk of contamination, consider using a chemically resistant apron or coveralls.[7]
-
Respiratory Protection : All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[2] If a fume hood is not available or if there is a risk of airborne concentrations exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.[11][12]
Caption: Required PPE for handling this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure.
-
Personal Protective Equipment : Don all required PPE as outlined above.
-
Weighing and Transfer : Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne particles.
-
In Case of a Spill :
-
If a small, dry spill occurs within the fume hood, gently sweep it up with a brush and dustpan and place it in a designated halogenated organic waste container.
-
For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.
-
-
Post-Handling : After handling, thoroughly wash your hands with soap and water.[9][10] Clean the work area in the fume hood according to standard laboratory procedures.
Disposal Plan
As a brominated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation : All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be placed in a clearly labeled "Halogenated Organic Waste" container.[2][13]
-
Liquid Waste : Solutions containing this compound should also be disposed of in a designated "Halogenated Organic Liquid Waste" container.
-
Prohibition of Drain Disposal : Under no circumstances should this compound or its solutions be poured down the drain.[2]
-
Waste Collection : Follow your institution's guidelines for the collection and disposal of hazardous chemical waste.
Sources
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- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
